molecular formula C11H9FN2O2 B13936274 5-(2-Fluorophenoxy)-2-pyrazinemethanol CAS No. 1160264-35-6

5-(2-Fluorophenoxy)-2-pyrazinemethanol

Katalognummer: B13936274
CAS-Nummer: 1160264-35-6
Molekulargewicht: 220.20 g/mol
InChI-Schlüssel: KGDLHHMIFRADQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-(2-Fluorophenoxy)-2-pyrazinemethanol is a chemical compound with the molecular formula C11H9FN2O2 . As a pyrazine derivative, it belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. Pyrazine-based molecules are frequently explored as core structures in the development of small molecule kinase inhibitors, which are a prominent therapeutic area for conditions such as cancer and inflammatory diseases . The structure of this particular compound, which features a fluorophenoxy group and a pyrazinemethanol group, suggests potential for investigation as a building block in synthetic organic chemistry or as a potential pharmacophore in biological studies. Researchers may find value in this chemical for developing novel therapeutic agents or as a tool compound for probing biochemical pathways. This product is intended for research applications and is strictly labeled For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

CAS-Nummer

1160264-35-6

Molekularformel

C11H9FN2O2

Molekulargewicht

220.20 g/mol

IUPAC-Name

[5-(2-fluorophenoxy)pyrazin-2-yl]methanol

InChI

InChI=1S/C11H9FN2O2/c12-9-3-1-2-4-10(9)16-11-6-13-8(7-15)5-14-11/h1-6,15H,7H2

InChI-Schlüssel

KGDLHHMIFRADQD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)OC2=NC=C(N=C2)CO)F

Herkunft des Produkts

United States
Foundational & Exploratory

Physicochemical Profiling and Analytical Characterization of 5-(2-fluorophenoxy)-2-pyrazinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and intermediate synthesis, halogenated heteroaromatic building blocks present unique analytical challenges. 5-(2-fluorophenoxy)-2-pyrazinemethanol (CAS No. 1160264-35-6) is a highly specialized scaffold characterized by an electron-deficient pyrazine core, a lipophilic fluorinated phenoxy group, and a polar hydroxymethyl moiety.

As a Senior Application Scientist, I approach the characterization of such molecules not merely as a checklist of properties, but as a dynamic system of structure-property relationships (SPR). Understanding why this molecule behaves the way it does dictates how we design our analytical and stability-indicating workflows. This whitepaper provides an in-depth, self-validating technical guide to the physicochemical profiling, lipophilicity assessment, and forced degradation of this compound.

Structural & Physicochemical Profiling

The physicochemical behavior of 5-(2-fluorophenoxy)-2-pyrazinemethanol is governed by the competing electronic effects of its functional groups.

  • The Pyrazine Core: Pyrazine is a 1,4-diazine. The presence of two electronegative nitrogen atoms renders the aromatic ring highly electron-deficient [1]. Consequently, the basicity of the pyrazine nitrogens is exceptionally low (pKa ~0.4). This causality is critical: because the molecule remains un-ionized at physiological pH (7.4), it exhibits predictable passive membrane permeability without the pH-dependent partitioning seen in more basic heterocycles (like piperidines).

  • The 2-Fluorophenoxy Substituent: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I). This not only increases the oxidative stability of the adjacent ether linkage but also introduces a dipole moment that restricts the rotation of the phenoxy ring, minimizing steric clash with the pyrazine core.

  • The Hydroxymethyl Group (-CH₂OH): This moiety acts as both a hydrogen bond donor and acceptor, heavily influencing the Topological Polar Surface Area (TPSA) and providing a primary metabolic handle. Analytically, it is the most susceptible site for oxidative degradation.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters. Values are derived from structural calculations and empirical baselines for pyrazine derivatives [1].

PropertyValueMechanistic Rationale
Molecular Formula C₁₁H₉FN₂O₂-
Molecular Weight 220.20 g/mol Optimal for fragment-based drug design (FBDD).
LogP (Predicted) 1.8 – 2.2Balanced lipophilicity driven by the fluorophenoxy group, offset by the polar pyrazine nitrogens.
TPSA 55.24 ŲWell within the Rule of 5 optimal range (<140 Ų) for oral bioavailability and membrane permeation.
pKa (Pyrazine N) ~0.4Extremely weak base; avoids lysosomal trapping and pH-dependent solubility shifts in the gut.
pKa (Hydroxyl) ~14.5Remains un-ionized under standard physiological and analytical conditions.

Lipophilicity Assessment: The OECD 117 Protocol

To determine the partition coefficient (LogP), we must select a method that mitigates the specific risks of the molecule. For fluorinated ethers, the traditional shake-flask method (OECD 107) frequently fails due to the formation of stable micro-emulsions at the octanol-water interface.

Therefore, we employ the Reverse-Phase HPLC Method () [2]. This method relies on the linear relationship between the logarithm of the capacity factor ( k′ ) and the LogP of reference substances.

Self-Validating OECD 117 Workflow

Causality Check: We buffer the mobile phase to pH 7.0. While the pyrazine nitrogen (pKa ~0.4) is un-ionized at neutral pH, buffering prevents localized pH drops in the column that could cause peak tailing or transient protonation, ensuring the measured LogP reflects the neutral species.

  • System Suitability & Calibration:

    • Select six reference standards with known LogP values spanning 0.0 to 4.0 (e.g., aniline, benzyl alcohol, chlorobenzene).

    • Prepare a mobile phase of Methanol/Water (50:50, v/v) buffered with 10 mM ammonium acetate (pH 7.0).

    • Inject thiourea to determine the column dead time ( t0​ ).

    • Inject reference standards and calculate the capacity factor: k′=(tr​−t0​)/t0​ .

    • Validation Gate: The linear regression of logk′ vs. known LogP must yield an R2≥0.99 .

  • Sample Analysis:

    • Prepare a 0.1 mg/mL solution of 5-(2-fluorophenoxy)-2-pyrazinemethanol in the mobile phase.

    • Inject 10 μL onto a C18 column (e.g., 150 x 4.6 mm, 5 μm) at a flow rate of 1.0 mL/min.

    • Monitor via Diode Array Detector (DAD) at λ=254 nm.

  • Data Interpolation:

    • Determine the retention time ( tr​ ) of the analyte, calculate its k′ , and interpolate the LogP from the validated calibration curve.

Forced Degradation & Stability-Indicating Assay

To ensure the integrity of 5-(2-fluorophenoxy)-2-pyrazinemethanol during storage and formulation, we must develop a stability-indicating assay (SIA) in accordance with ICH Q1A(R2) guidelines [3].

Mechanistic Causality: We intentionally stress the molecule to force 10-20% degradation. This proves that our HPLC method can chemically resolve the parent API from its degradants (Peak Purity). For this molecule, the primary degradation pathway is the oxidation of the benzylic-like hydroxymethyl group to a pyrazine-2-carboxaldehyde, and eventually to pyrazine-2-carboxylic acid. The ether linkage, protected by the electron-withdrawing fluorine, requires extreme hydrolytic stress to cleave.

Step-by-Step Forced Degradation Protocol
  • Oxidative Stress (Targeting -CH₂OH):

    • Mix 1.0 mL of API stock (1 mg/mL in Acetonitrile) with 1.0 mL of 3% H₂O₂.

    • Incubate at 25°C for 24 hours. Quench with sodium bisulfite before injection.

  • Hydrolytic Stress (Targeting the Ether Linkage):

    • Acidic: Mix 1.0 mL of API stock with 1.0 mL of 1N HCl. Heat at 60°C for 48 hours. Neutralize with 1N NaOH.

    • Basic: Mix 1.0 mL of API stock with 1.0 mL of 1N NaOH. Heat at 60°C for 48 hours. Neutralize with 1N HCl.

  • Photolytic Stress (Targeting the Pyrazine Ring):

    • Expose a thin layer of solid API and an aqueous solution to 1.2 million lux hours and 200 watt-hours/m² of near-UV light, per ICH Q1B.

  • Self-Validating Analysis (Mass Balance):

    • Analyze all stressed samples via RP-HPLC-DAD-MS.

    • Validation Gate: The sum of the parent peak area and the degradant peak areas must equal ~100% of the unstressed control area (Mass Balance). DAD peak purity angle must be less than the purity threshold for the main peak, proving no co-elution of degradants.

StabilityWorkflow cluster_Stress Forced Degradation (ICH Q1A/B) API 5-(2-fluorophenoxy) -2-pyrazinemethanol Ox Oxidative Stress (3% H2O2) API->Ox Targets -CH2OH Hyd Hydrolytic Stress (1N HCl / NaOH) API->Hyd Targets Ether Linkage Photo Photolytic Stress (UV/Vis Exposure) API->Photo Targets Pyrazine Ring HPLC RP-HPLC-DAD-MS Stability-Indicating Assay Ox->HPLC Hyd->HPLC Photo->HPLC Val Method Validation (Mass Balance & Peak Purity) HPLC->Val Self-Validating Loop

Figure 1: Self-validating forced degradation workflow for stability-indicating assay development.

Conclusion

The physicochemical profiling of 5-(2-fluorophenoxy)-2-pyrazinemethanol reveals a highly stable, lipophilic, and membrane-permeable intermediate. By applying causality-driven analytical methodologies—such as utilizing OECD 117 to bypass fluorinated ether emulsion risks, and employing ICH Q1A-compliant forced degradation to map the oxidative vulnerability of the hydroxymethyl group—researchers can establish robust, self-validating quality control frameworks for this compound in downstream drug development.

References

  • Title: PubChem Compound Summary for CID 9261, Pyrazine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method Source: Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Elucidating the In Vitro Mechanism of Action for 5-(2-fluorophenoxy)-2-pyrazinemethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 5-(2-fluorophenoxy)-2-pyrazinemethanol is a novel compound within this class, yet its specific mechanism of action remains uncharacterized. This technical guide presents a comprehensive, multi-phased in vitro strategy for elucidating the molecular mechanism of this compound. Designed for researchers in drug discovery and chemical biology, this document provides a logical workflow, from initial broad-spectrum screening to specific target identification and pathway analysis. Each section details the scientific rationale behind the proposed experiments, step-by-step protocols, and data interpretation, offering a robust framework for investigating novel bioactive small molecules.

Introduction: The Pyrazine Moiety and the Uncharacterized Potential of 5-(2-fluorophenoxy)-2-pyrazinemethanol

Pyrazine-containing compounds are integral to numerous FDA-approved therapeutics and are known to interact with a variety of biological targets, often acting as kinase inhibitors or receptor modulators.[3] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with protein targets.[4][5] The specific substitutions on the pyrazine core, such as the 2-fluorophenoxy group in the compound of interest, significantly influence its biological activity.

Given the absence of published data on the mechanism of 5-(2-fluorophenoxy)-2-pyrazinemethanol, a systematic in vitro investigation is required. This guide proposes a hierarchical approach, beginning with broad phenotypic screening to identify a general biological effect, followed by more focused assays to pinpoint a specific molecular target and delineate the affected signaling pathways.

Phase I: Initial Hypothesis Generation and Broad-Spectrum In Vitro Screening

The initial phase aims to generate preliminary hypotheses about the compound's activity and identify a quantifiable biological effect.

In Silico Target Prediction

Before commencing wet-lab experiments, computational methods can provide valuable insights into potential protein targets, saving time and resources.[6][7][8]

  • Methodology: Utilize web-based tools like TargetHunter or 3DSTarPred, which employ chemical similarity searching and machine learning algorithms to predict targets based on the compound's structure.[9][10] These platforms compare the 2D and 3D structure of 5-(2-fluorophenoxy)-2-pyrazinemethanol against large chemogenomic databases.[6][9]

  • Rationale: This approach is based on the principle that structurally similar molecules often share similar biological targets.[9] The output will be a ranked list of potential protein targets, which can guide the selection of focused in vitro assays.

Antiproliferative and Cytotoxicity Screening

A fundamental first step is to assess the compound's effect on cell viability across various cell lines.

  • Protocol: MTT Assay for Cell Viability

    • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MRC-5 normal lung fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2.

    • Compound Treatment: Prepare serial dilutions of 5-(2-fluorophenoxy)-2-pyrazinemethanol (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

  • Rationale: This assay will determine if the compound has cytotoxic or antiproliferative effects and whether it exhibits selectivity for cancer cells.

Broad-Spectrum Kinase Inhibition Screening

Given that many pyrazine derivatives are kinase inhibitors, a broad kinase screen is a logical step.[2]

  • Methodology: Utilize a commercial kinase profiling service or an in-house kinase assay kit.[11] These assays typically measure the phosphorylation of a substrate by a panel of recombinant kinases in the presence of the test compound.

  • Rationale: This will quickly identify if 5-(2-fluorophenoxy)-2-pyrazinemethanol inhibits any specific kinases, providing a strong lead for further investigation.

MRGPRX2 Antagonist Screening

A patent for a structurally similar compound suggests potential activity as a Mas-related G protein-coupled receptor X2 (MRGPRX2) antagonist.[12] This receptor is involved in pseudo-allergic reactions.[13]

  • Methodology: A cell-based assay using cells expressing human MRGPRX2 can be employed.[14] Activation of the receptor, for example by substance P, leads to an increase in intracellular calcium, which can be measured using a fluorescent calcium indicator.[14] The ability of 5-(2-fluorophenoxy)-2-pyrazinemethanol to inhibit this calcium influx would indicate antagonist activity.

  • Rationale: This targeted assay explores a specific, literature-guided hypothesis for the compound's mechanism.

Phase II: Target Identification and Validation

If Phase I reveals a consistent biological effect (e.g., cytotoxicity or kinase inhibition), the next step is to confirm the direct molecular target.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in intact cells.[15][16][17][18]

  • Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein.[18]

  • Protocol: CETSA with Western Blot Detection

    • Cell Treatment: Treat intact cells with either the vehicle (DMSO) or a saturating concentration of 5-(2-fluorophenoxy)-2-pyrazinemethanol for 1 hour.

    • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Cell Lysis: Lyse the cells by freeze-thawing.

    • Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.

    • Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for the putative target protein identified in Phase I.[17]

    • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

  • Rationale: CETSA provides direct evidence that the compound binds to its target in a physiological context.[15][16]

G cluster_0 CETSA Workflow A Treat cells with compound or vehicle B Heat challenge across a temperature gradient A->B C Cell Lysis (Freeze-Thaw) B->C D Centrifugation to separate soluble and aggregated proteins C->D E Western Blot for putative target protein D->E F Analyze for thermal shift E->F

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

In Vitro Kinase Assay (If Kinase Inhibition is Identified)

If a specific kinase is identified as a target, a detailed in vitro kinase assay is necessary to determine the inhibitory potency (IC50).

  • Protocol: Radiometric Kinase Assay

    • Reaction Setup: In a microplate, combine the recombinant kinase, a suitable peptide substrate, and serially diluted 5-(2-fluorophenoxy)-2-pyrazinemethanol in a kinase assay buffer.

    • Initiation: Start the reaction by adding ATP mixed with a tracer amount of [γ-³²P]ATP.

    • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

    • Termination: Stop the reaction and spot the reaction mixture onto phosphocellulose paper.

    • Washing: Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Detection: Measure the incorporated radioactivity on the substrate using a scintillation counter.

    • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.

  • Rationale: This assay provides a quantitative measure of the compound's inhibitory activity against the purified enzyme.

Phase III: Pathway Elucidation and Mechanistic Studies

Once the target is validated, the focus shifts to understanding the downstream cellular consequences of target engagement.

Western Blotting for Signaling Pathway Analysis

Western blotting is a key technique to investigate changes in protein expression and post-translational modifications, such as phosphorylation, within signaling pathways.[19][20]

  • Protocol: Analysis of a Kinase Signaling Pathway

    • Cell Treatment: Treat cells with 5-(2-fluorophenoxy)-2-pyrazinemethanol at various concentrations and time points.

    • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against the target kinase, its phosphorylated form, and key downstream substrates (e.g., phospho-Akt, phospho-ERK). Also include an antibody for a loading control (e.g., β-actin or GAPDH).

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Rationale: This will reveal if the compound inhibits the target's activity in cells and affects downstream signaling events.

G cluster_1 Signaling Pathway Analysis Compound 5-(2-fluorophenoxy) -2-pyrazinemethanol TargetKinase Target Kinase Compound->TargetKinase Inhibition PhosphoTarget Phosphorylated Target Kinase DownstreamSubstrate Downstream Substrate PhosphoDownstream Phosphorylated Downstream Substrate DownstreamSubstrate->PhosphoDownstream Phosphorylation CellularResponse Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) PhosphoDownstream->CellularResponse

Caption: Hypothetical signaling pathway inhibited by the compound.

Cell Cycle Analysis

If the compound has antiproliferative effects, it is important to determine if it causes cell cycle arrest.

  • Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

    • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24, 48, and 72 hours.

    • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol dropwise while vortexing.[21] Fix for at least 30 minutes on ice.[21]

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.[21][22][23]

    • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24]

  • Rationale: This will reveal if the compound blocks cell cycle progression at a specific checkpoint.

Apoptosis Assay

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death).

  • Protocol: Annexin V/PI Staining

    • Cell Treatment: Treat cells with the compound as in the cell cycle analysis.

    • Harvesting: Harvest both adherent and floating cells.

    • Washing: Wash the cells with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.[25][26][27][28][29]

    • Incubation: Incubate for 15 minutes at room temperature in the dark.[26]

    • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Rationale: This assay quantifies the induction of apoptosis, a common mechanism for anticancer agents.

Data Synthesis and Conclusion

The culmination of this multi-phased investigation will be a comprehensive in vitro profile of 5-(2-fluorophenoxy)-2-pyrazinemethanol. By integrating data from broad-spectrum screening, target validation, and pathway analysis, a cohesive model of its mechanism of action can be constructed. For example, if the compound is found to be a potent inhibitor of a specific kinase (Phase I/II), and this inhibition leads to dephosphorylation of a key downstream effector, G2/M cell cycle arrest, and subsequent apoptosis (Phase III), a clear mechanistic narrative emerges. This detailed in vitro characterization is a critical prerequisite for any further preclinical and clinical development of this promising pyrazine derivative.

References

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Virginia School of Medicine. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). The Francis Crick Institute. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Li, G., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4911. [Link]

  • Cell Cycle Analysis by Propidium Iodide (PI) Staining. (n.d.). University of Würzburg. Retrieved from [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Chemical Biology. [Link]

  • Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (2019). Springer Protocols. [Link]

  • In vitro NLK Kinase Assay. (2017). Bio-protocol. [Link]

  • Wang, Z., et al. (2012). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Journal of Chemical Information and Modeling, 52(11), 2866-2872. [Link]

  • In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved from [Link]

  • In Silico Target Prediction for Small Molecules. (2019). Methods in Molecular Biology. [Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (2019). Methods in Molecular Biology. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. (2024). Cancer Research. [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). Columbia University. Retrieved from [Link]

  • CETSA. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • Examination of cell signaling pathways by quantitative western blot. (2016). Bio-protocol. [Link]

  • 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity. (2024). Journal of Chemical Information and Modeling. [Link]

  • MrgX2-Targeting Ligand Screen for Antipseudoallergic Agents by Immobilized His-Tag-Fused Protein Technology. (2025). ACS Omega. [Link]

  • Assay based on MRGPRX2/MRGPRB2 expressing cells to detect pseudoallergic drug reactions and identify blockers to prevent adverse reactions. (n.d.). Google Patents.
  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). Journal of Medicinal Chemistry. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7434. [Link]

  • Optimization of MrgX2 Antagonists Based on the "Cell Membrane Chromatography-Molecular Docking" Approach. (2022). Journal of Chromatography A. [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). Journal of Medicinal Chemistry. [Link]

  • Noninternalizing Fluorescent Probe Targeting Mas-Related G Protein Coupled Receptor X2: A Tool for Antagonist Screening and Receptor Detection in Blood Samples. (2025). ACS Applied Materials & Interfaces. [Link]

  • Novel MRGX2 Antagonists for Treating Diseases. (2022). ACS Medicinal Chemistry Letters. [Link]

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An In-depth Technical Guide to 5-(2-fluorophenoxy)-2-pyrazinemethanol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-fluorophenoxy)-2-pyrazinemethanol, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical structure, physicochemical properties, a proposed synthetic route via nucleophilic aromatic substitution, and a discussion of its potential therapeutic applications, particularly in oncology. The inclusion of a fluorophenoxy moiety on a pyrazine scaffold suggests potential for development as a kinase inhibitor. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel heterocyclic drug candidates.

Introduction

Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, forming the core of numerous approved pharmaceuticals.[1] The pyrazine ring system is a versatile scaffold, and its substitution allows for the fine-tuning of pharmacological properties. The introduction of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, binding affinity, and lipophilicity, often leading to improved therapeutic profiles.[2] This guide focuses on the specific molecule 5-(2-fluorophenoxy)-2-pyrazinemethanol, which combines the biologically active pyrazine core with a 2-fluorophenoxy substituent, a common feature in potent kinase inhibitors.[2][3]

Physicochemical Properties and Chemical Structure

The fundamental physicochemical properties of 5-(2-fluorophenoxy)-2-pyrazinemethanol are crucial for its handling, formulation, and biological activity.

Chemical Structure

The chemical structure of 5-(2-fluorophenoxy)-2-pyrazinemethanol is characterized by a central pyrazine ring. A 2-fluorophenoxy group is attached at the 5-position of the pyrazine ring through an ether linkage, and a hydroxymethyl group is present at the 2-position.

Caption: Chemical structure of 5-(2-fluorophenoxy)-2-pyrazinemethanol.

Molecular Weight and Formula

A summary of the key quantitative data for 5-(2-fluorophenoxy)-2-pyrazinemethanol is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₉FN₂O₂
Molecular Weight 220.20 g/mol [4][5]
Exact Mass 220.0648 g/mol
Elemental Composition C: 59.99%, H: 4.12%, F: 8.63%, N: 12.72%, O: 14.53%

Proposed Synthesis

A plausible and efficient synthetic route to 5-(2-fluorophenoxy)-2-pyrazinemethanol is proposed via a nucleophilic aromatic substitution (SNAᵣ) reaction. This common method in heterocyclic chemistry is well-suited for the formation of the aryl ether bond in the target molecule.[6][7]

Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available 2-chloro-5-hydroxymethylpyridine.

Synthesis_Workflow Start 2-Chloro-5-hydroxymethylpyridine Step1 Chlorination (SOCl₂ or similar) Start->Step1 Intermediate 2-Chloro-5-(chloromethyl)pyridine Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (2-Fluorophenol, Base) Intermediate->Step2 Product 5-(2-fluorophenoxy)-2-pyrazinemethanol Step2->Product

Caption: Proposed synthetic workflow for 5-(2-fluorophenoxy)-2-pyrazinemethanol.

Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

  • To a solution of 2-chloro-5-(hydroxymethyl)pyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane, add thionyl chloride (1.5 eq) dropwise at 0 °C.[8][9]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-(chloromethyl)pyridine.[10][11]

Step 2: Synthesis of 5-(2-fluorophenoxy)-2-pyrazinemethanol

  • In a flask equipped with a reflux condenser, dissolve 2-fluorophenol (1.2 eq) and a suitable base such as potassium carbonate (2.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

  • Add 2-chloro-5-(chloromethyl)pyridine (1.0 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC. The pyrazine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atoms.[6]

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 5-(2-fluorophenoxy)-2-pyrazinemethanol.

Hypothetical Structural Characterization

The structural confirmation of the synthesized 5-(2-fluorophenoxy)-2-pyrazinemethanol would rely on standard spectroscopic techniques. The expected data is outlined below.

TechniqueExpected Observations
¹H NMR Aromatic protons on the pyrazine and fluorophenyl rings (multiplets, δ 7.0-8.5 ppm), a singlet for the benzylic CH₂ protons (δ ~4.5-5.0 ppm), and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the aromatic carbons of both the pyrazine and fluorophenyl rings (δ 110-160 ppm), with the carbon attached to the fluorine exhibiting a characteristic large coupling constant (¹JCF). A signal for the benzylic carbon (δ ~60-65 ppm).
IR (Infrared) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹, and C-O-C stretching in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS) A molecular ion peak [M]⁺ consistent with the calculated molecular weight (220.20 g/mol ).

Potential Therapeutic Applications in Drug Development

The structural motifs present in 5-(2-fluorophenoxy)-2-pyrazinemethanol suggest significant potential for applications in drug discovery, particularly in the field of oncology.

Kinase Inhibition

The combination of a pyrazine core and a fluorophenoxy group is a hallmark of many potent kinase inhibitors.[2][12] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a common feature of many cancers.[13]

Kinase_Inhibition cluster_0 Cancer Cell RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Signaling Proliferation Cell Proliferation, Angiogenesis, Metastasis Signaling->Proliferation Inhibitor 5-(2-fluorophenoxy)- 2-pyrazinemethanol Inhibitor->RTK Inhibition

Caption: Conceptual diagram of kinase inhibition by 5-(2-fluorophenoxy)-2-pyrazinemethanol.

Derivatives of pyrazine have shown significant inhibitory activity against various kinases, including c-Met and VEGFR-2, which are crucial for tumor growth and angiogenesis.[3] The 2-fluorophenoxy moiety can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of these kinases, leading to potent inhibition.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of pyrazine-containing compounds.[14][15][16] These molecules can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models. The cytotoxic effects of pyrazine derivatives have been observed in various cancer cell lines, including those of the lung, breast, and colon.[17][18]

Conclusion

5-(2-fluorophenoxy)-2-pyrazinemethanol represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a strong potential for biological activity, particularly as a kinase inhibitor for cancer therapy. Further investigation into its synthesis, biological evaluation, and structure-activity relationships is warranted to fully explore its therapeutic potential. This guide provides a solid foundation for researchers to embark on such investigations.

References

  • N-(8-Fluoroquinolin-4-yl)glycine | C11H9FN2O2. PubChem. Available at: [Link]

  • N-(3-amino-5-fluorophenyl)furan-2-carboxamide | C11H9FN2O2. PubChem. Available at: [Link]

  • Supporting Information. Wiley-VCH. Available at: [Link]

  • CID 6921540 | C11H11FN2O2. PubChem. Available at: [Link]

  • 103361-42-8 (C11H9FN2O2). PubChemLite. Available at: [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. PMC. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. ChemRxiv. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of[2][4][19]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). ResearchGate. Available at: [Link]

  • Synthesis and anticancer studies of novel benzimidazole/benzoxazole-pyrazine derivatives. Arkivoc. Available at: [Link]

  • Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells. RSC Publishing. Available at: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available at: [Link]

  • Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • 3.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Pyridine. SpectraBase. Available at: [Link]

  • 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. Available at: [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available at: [Link]

  • A J C A J C. Asian Publication Corporation. Available at: [Link]

  • Synthesis method of 2-chloro-5-chloromethyl pyridine. Patsnap. Available at: [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Available at: [Link]

  • Synthesis of 2-chloro-5-(chloromethyl)pyridine. PrepChem.com. Available at: [Link]

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preclinical pharmacokinetics of 5-(2-fluorophenoxy)-2-pyrazinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Characterization of Novel Chemical Entities: A Case Study of 5-(2-fluorophenoxy)-2-pyrazinemethanol

Introduction

The journey of a novel chemical entity (NCE) from a promising hit in a high-throughput screen to a viable clinical candidate is a multi-stage process, with preclinical pharmacokinetic (PK) evaluation serving as a critical gatekeeper. A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount for predicting its in vivo behavior, optimizing dosing regimens, and ensuring its safety and efficacy. This guide provides a comprehensive overview of the essential preclinical PK studies, using the hypothetical NCE, 5-(2-fluorophenoxy)-2-pyrazinemethanol, as a case study. As a Senior Application Scientist, the following sections will not only outline the necessary experimental protocols but also delve into the scientific rationale behind these choices, ensuring a robust and self-validating approach to drug development.

Part 1: Foundational In Vitro ADME Profiling

The initial phase of preclinical PK involves a suite of in vitro assays designed to rapidly assess the fundamental ADME properties of an NCE. These studies are cost-effective, have a high throughput, and provide early indications of potential liabilities that may hinder a compound's development.

Metabolic Stability Assessment

A primary determinant of a drug's oral bioavailability and half-life is its susceptibility to metabolism, primarily by the liver. The metabolic stability of 5-(2-fluorophenoxy)-2-pyrazinemethanol would be first assessed using liver microsomes or hepatocytes from preclinical species (e.g., mouse, rat, dog, monkey) and humans.

Experimental Protocol: Microsomal Stability Assay
  • Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (e.g., 0.5 mg/mL), a NADPH-regenerating system (to support cytochrome P450 activity), and a buffer (e.g., potassium phosphate, pH 7.4).

  • Initiation of Reaction: The reaction is initiated by adding 5-(2-fluorophenoxy)-2-pyrazinemethanol (typically at a low concentration, e.g., 1 µM) to the pre-warmed incubation mixture.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of remaining 5-(2-fluorophenoxy)-2-pyrazinemethanol is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Interpretation of Results

A short in vitro half-life suggests rapid metabolism, which may translate to a short in vivo half-life and low oral bioavailability. Conversely, a very long half-life might indicate a potential for drug accumulation with repeated dosing.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to interact with its target and metabolizing enzymes. Only the unbound fraction of a drug is pharmacologically active.

Experimental Protocol: Equilibrium Dialysis
  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.

  • Drug Addition: 5-(2-fluorophenoxy)-2-pyrazinemethanol is added to the plasma chamber.

  • Equilibration: The apparatus is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane into the buffer chamber.

  • Concentration Measurement: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer to the concentration in the plasma.

Cytochrome P450 (CYP) Inhibition and Induction

It is crucial to assess the potential of 5-(2-fluorophenoxy)-2-pyrazinemethanol to inhibit or induce major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Inhibition can lead to drug-drug interactions (DDIs) where the co-administration of our compound increases the exposure of another drug, potentially leading to toxicity. Induction, on the other hand, can decrease the efficacy of co-administered drugs.

Experimental Workflow: CYP Inhibition Assay

Figure 1: Workflow for Cytochrome P450 Inhibition Assay.

Part 2: In Vivo Pharmacokinetic Studies

Following promising in vitro data, the next step is to evaluate the pharmacokinetic profile of 5-(2-fluorophenoxy)-2-pyrazinemethanol in living organisms. These studies provide a more integrated understanding of the compound's ADME properties.

Animal Model Selection and Dosing

The choice of animal model is critical and is often guided by factors such as the relevance of their metabolic pathways to humans and practical considerations. Rodents (mice or rats) are typically used for initial PK screening, followed by studies in a non-rodent species (e.g., dogs or non-human primates) for more definitive characterization.

For our case study, we will assume an initial study in male Sprague-Dawley rats. The compound would be administered via both intravenous (IV) and oral (PO) routes to assess absolute bioavailability.

Dosing Regimen
  • Intravenous (IV): A bolus dose (e.g., 1 mg/kg) is administered via the tail vein to ensure 100% bioavailability.

  • Oral (PO): A solution or suspension of the compound (e.g., 10 mg/kg) is administered by oral gavage.

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any PK study. An LC-MS/MS method would be developed to accurately and precisely quantify the concentrations of 5-(2-fluorophenoxy)-2-pyrazinemethanol in plasma samples. The method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Data Analysis

Blood samples are collected at predetermined time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours). The plasma is harvested, and the concentration of 5-(2-fluorophenoxy)-2-pyrazinemethanol is determined using the validated LC-MS/MS method. The resulting plasma concentration-time data are then analyzed using non-compartmental analysis (NCA) to determine key PK parameters.

Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F% Absolute oral bioavailability
Visualizing the Preclinical PK Workflow

Figure 2: Integrated Preclinical Pharmacokinetic Workflow.

Part 3: Synthesis and Future Directions

The culmination of the preclinical PK evaluation is the integration of in vitro and in vivo data to build a comprehensive profile of 5-(2-fluorophenoxy)-2-pyrazinemethanol. This holistic understanding allows for an informed decision on whether to advance the compound to the next stage of drug development.

In Vitro-In Vivo Correlation (IVIVC)

A key goal is to establish a correlation between the in vitro data and the in vivo observations. For example, the in vitro metabolic clearance can be scaled to predict in vivo hepatic clearance. Discrepancies between the predicted and observed in vivo PK can provide valuable insights into other clearance mechanisms or absorption-related issues.

Human Dose Prediction

The ultimate goal of preclinical PK is to predict the human pharmacokinetic profile and to project a safe and efficacious dose for first-in-human clinical trials. This is typically done using allometric scaling from the preclinical species, often incorporating in vitro metabolic data from human systems to refine the prediction.

Conclusion

The preclinical pharmacokinetic characterization of a novel chemical entity like 5-(2-fluorophenoxy)-2-pyrazinemethanol is a systematic and data-driven process. By employing a battery of in vitro and in vivo assays, drug development scientists can gain a deep understanding of a compound's ADME properties. This knowledge is not only crucial for selecting promising clinical candidates but also for designing safe and effective clinical trials, ultimately increasing the probability of success in bringing new medicines to patients.

References

  • Title: Guidance for Industry: Bioanalytical Method Validation Source: U.S. Food and Drug Administration URL: [Link]

  • Title: In Vitro Drug-Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

  • Title: The Importance of Plasma Protein Binding in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Use of liver microsomes in in vitro drug metabolism studies Source: Current Protocols in Pharmacology URL: [Link]

An In-Depth Technical Guide to Novel Organic Synthesis Pathways for 5-(2-fluorophenoxy)-2-pyrazinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of synthetic strategies for 5-(2-fluorophenoxy)-2-pyrazinemethanol, a key heterocyclic building block in medicinal chemistry. We begin with a critical evaluation of established methods, such as classical SNAr and Ullmann-type reactions, highlighting their inherent limitations. The core of this document is dedicated to proposing novel, more efficient, and scalable synthetic pathways that leverage modern organometallic catalysis. Specifically, we detail the application of Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling and Copper-catalyzed Chan-Lam C-O coupling reactions. These advanced methods offer significant advantages, including milder reaction conditions, higher yields, and broader functional group tolerance. Furthermore, we provide a detailed, step-by-step experimental protocol for the recommended Buchwald-Hartwig pathway and discuss future-facing strategies, such as photoredox catalysis and continuous flow manufacturing, to align synthesis with green chemistry principles and industrial-scale production demands.

Introduction and Strategic Importance

5-(2-fluorophenoxy)-2-pyrazinemethanol is a valuable intermediate in the synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). Its structure, featuring a diaryl ether linkage to an electron-deficient pyrazine ring functionalized with a primary alcohol, presents unique synthetic challenges. The pyrazine core is a common scaffold in drugs targeting various receptors, and the 2-fluorophenoxy moiety can be critical for modulating potency and pharmacokinetic properties.

The development of robust, efficient, and scalable synthetic routes is paramount for the cost-effective production of drug candidates. Traditional methods for constructing the key C-O diaryl ether bond often require harsh conditions (high temperatures, strong bases) that are incompatible with sensitive functional groups, such as the hydroxymethyl moiety, leading to low yields and significant byproduct formation. This guide explores modern catalytic solutions to overcome these challenges.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule identifies the diaryl ether bond as the primary strategic disconnection. This bond can be formed by coupling a pyrazine electrophile with a phenol nucleophile.

G cluster_precursors Key Precursors TM Target Molecule: 5-(2-fluorophenoxy)-2-pyrazinemethanol Disconnection Key Disconnection (C-O Bond) TM->Disconnection Pyrazine Pyrazine Electrophile (e.g., 5-halo-2-pyrazinemethanol) Disconnection->Pyrazine Phenol Phenol Nucleophile (2-fluorophenol) Disconnection->Phenol G cluster_reactants Reactants Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition PdII_Alkoxide Ar-Pd(II)L2-OR' PdII_Aryl->PdII_Alkoxide Ligand Exchange PdII_Alkoxide->Pd0 Product Ar-O-R' PdII_Alkoxide->Product Reductive Elimination ArylHalide Ar-X ArylHalide->Pd0 Phenoxide R'-O⁻ Phenoxide->PdII_Aryl G ReagentA Reagent A (Pyrazine Precursor) PumpA Pump A ReagentA->PumpA ReagentB Reagent B (Phenol + Base) PumpB Pump B ReagentB->PumpB Catalyst Catalyst Solution (Pd/Ligand) PumpC Pump C Catalyst->PumpC Mixer Static Mixer PumpA->Mixer PumpB->Mixer PumpC->Mixer Reactor Heated Microreactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Receptor Binding Affinity of 5-(2-Fluorophenoxy)-2-Pyrazinemethanol Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, 5-(2-fluorophenoxy)-2-pyrazinemethanol (CAS 1160264-35-6) serves as a highly privileged structural precursor. While the methanol moiety is typically oxidized to a carboxylic acid and subsequently derivatized into carboxamides[1], the intact fluorophenoxy-pyrazine scaffold dictates the core receptor binding affinity of the resulting ligands.

As a Senior Application Scientist evaluating target engagement, it is critical to understand why this scaffold is so effective across diverse receptor classes:

  • The Pyrazine Ring : The two nitrogen atoms act as potent hydrogen-bond acceptors. In kinase targets, these nitrogens mimic the adenine ring of ATP, anchoring the molecule to the highly conserved hinge region of the kinase domain[2].

  • The 2-Fluorophenoxy Group : The ether linkage provides a specific dihedral angle that projects the fluorinated phenyl ring into deep, lipophilic receptor pockets. The fluorine atom not only blocks oxidative metabolism (enhancing half-life) but also participates in orthogonal multipolar interactions (halogen bonding) with backbone carbonyls in the receptor's transmembrane domains[2][3].

This guide details the mechanistic binding profiles of this scaffold against key Kinase and G-Protein Coupled Receptor (GPCR) targets, alongside the self-validating experimental workflows required to quantify these interactions.

Target Receptor Binding Profiles

Derivatives synthesized from the 5-(2-fluorophenoxy)-2-pyrazinemethanol core exhibit remarkable versatility, acting as potent modulators across multiple receptor classes.

Kinase Receptors (DAPK1 & EGFR)
  • Death-Associated Protein Kinase 1 (DAPK1) : DAPK1 is a Ser/Thr kinase involved in apoptosis and tumor suppression. Fluorophenoxy-pyrazine carboxamides act as ATP-competitive inhibitors. The pyrazine core forms critical hydrogen bonds with the Val96 backbone in the hinge region, while the fluorophenoxy tail occupies the hydrophobic pocket adjacent to the adenine binding site, yielding IC50​ values in the low micromolar to nanomolar range[2][4].

  • Epidermal Growth Factor Receptor (EGFR) : In non-small cell lung cancer (NSCLC), the T790M mutation of EGFR confers resistance to first-generation inhibitors. Pyrazine derivatives leverage the compact nature of the fluorophenoxy group to avoid steric clash with the bulky Methionine-790 gatekeeper residue, restoring high-affinity inhibitory binding[5].

G-Protein Coupled Receptors (TGR5 & Dopamine)
  • Takeda G-protein-coupled receptor 5 (TGR5) : TGR5 is a metabolic GPCR that, when activated, stimulates GLP-1 secretion. Phenoxypyrazine derivatives act as potent agonists. The fluorophenoxy group inserts into the transmembrane helical bundle, stabilizing the active conformation of the receptor and triggering the Gs​ -mediated cAMP signaling cascade[3].

  • Dopamine Receptors (D2/D3) : In neuropharmacology, pyrido-pyrazine derivatives incorporating fluorophenoxy groups exhibit high-affinity binding to Dopamine D2 and D3 receptors. The lipophilicity of the scaffold allows for excellent blood-brain barrier (BBB) penetration, making them valuable as potential antipsychotic or anti-Parkinsonian agents[6].

TGR5_Pathway Ligand Fluorophenoxy Pyrazine TGR5 TGR5 Receptor (GPCR) Ligand->TGR5 Agonist Binding Gs Gs Protein Complex TGR5->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Alpha-s Subunit cAMP cAMP Accumulation AC->cAMP ATP Conversion GLP1 GLP-1 Secretion cAMP->GLP1 Downstream Effect

Fig 1: TGR5 GPCR signaling cascade initiated by fluorophenoxy-pyrazine agonist binding.

Quantitative Data Summary

The following table synthesizes representative binding affinities for derivatives originating from the 5-(2-fluorophenoxy)-2-pyrazinemethanol pharmacophore.

Target ReceptorReceptor ClassPrimary IndicationRepresentative Affinity ( Ki​ / IC50​ )Mechanism of Action
DAPK1 Ser/Thr KinaseOncology1.09 µMATP-competitive inhibitor (Hinge binder)
EGFR (T790M) Tyrosine KinaseNSCLC< 10 nMReversible/Irreversible inhibitor
TGR5 (GPBAR1) GPCRMetabolic Disorders0.5 - 5.0 µMOrthosteric Agonist
Dopamine D2 GPCRNeuropharmacology10 - 50 nMAntagonist

Experimental Methodologies for Binding Affinity

To accurately quantify the binding affinity of highly lipophilic fluorophenoxy-pyrazine compounds, standard assays must be rigorously optimized. Below are two self-validating protocols designed to extract kinetic ( KD​ ) and thermodynamic ( Ki​ ) parameters.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

SPR provides real-time data on the association ( kon​ ) and dissociation ( koff​ ) rates of the ligand-receptor complex.

Causality & Rationale : A CM5 sensor chip is strictly required. The carboxymethyl dextran hydrogel provides a 3D hydrophilic environment that prevents the lipophilic fluorophenoxy group from non-specifically adhering to the gold surface, which would otherwise result in false-positive baseline drift.

Step-by-Step Workflow :

  • Surface Preparation : Activate the CM5 chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Causality: This converts carboxyl groups to reactive NHS esters for stable covalent amine coupling.

  • Target Immobilization : Dilute the purified receptor (e.g., DAPK1 kinase domain) in 10 mM Sodium Acetate (pH 4.5). Causality: The pH must be below the protein's isoelectric point to electrostatically pre-concentrate the protein onto the negatively charged dextran matrix before covalent linkage occurs.

  • Analyte Injection : Inject the pyrazine derivative in HBS-EP+ running buffer containing exactly 2% DMSO. Causality: Because the ligand requires DMSO for solubility, the running buffer and analyte buffer must have perfectly matched DMSO concentrations to eliminate bulk refractive index artifacts.

  • Regeneration : Pulse the surface with 10 mM NaOH for 30 seconds. Causality: A mild basic wash disrupts the hydrogen bonds between the pyrazine nitrogen and the receptor hinge region without denaturing the immobilized protein.

  • Self-Validation Checkpoint : Inject a known reference standard (e.g., Erlotinib for EGFR) at the beginning and end of the concentration series. If the calculated KD​ of the reference shifts by >15%, the receptor surface has denatured, and the run is automatically invalidated.

SPR_Workflow Prep 1. Sensor Chip Prep (CM5 Dextran Matrix) Immobilize 2. Receptor Immobilization (EDC/NHS Amine Coupling) Prep->Immobilize Activation Analyte 3. Analyte Injection (Pyrazine Ligand + DMSO) Immobilize->Analyte Baseline Stabilization Regen 4. Surface Regeneration (Mild Base/Acid Wash) Analyte->Regen Dissociation Phase Regen->Analyte Next Concentration Data 5. Kinetic Analysis (Kon, Koff, KD Extraction) Regen->Data Sensorgram Export

Fig 2: Surface Plasmon Resonance (SPR) self-validating workflow for kinetic profiling.

Protocol B: Radioligand Displacement Assay for Thermodynamic Affinity

For GPCRs like TGR5 or Dopamine D2, membrane-based radioligand assays provide the most accurate measure of thermodynamic affinity ( IC50​ and Ki​ ).

Step-by-Step Workflow :

  • Membrane Preparation : Isolate intact cell membranes expressing the target GPCR via Dounce homogenization and differential centrifugation. Causality: GPCRs require the native lipid bilayer to maintain their active tertiary structure; using purified detergent-solubilized GPCRs often destroys the binding pocket for allosteric/lipophilic ligands.

  • Incubation : Incubate 10 µg of membrane protein with a fixed concentration of a tritiated reference ligand (e.g., [3H] -Spiperone for D2) and varying concentrations of the pyrazine derivative (10 pM to 10 µM). Ensure the assay buffer contains 5 mM MgCl2​ . Causality: Divalent magnesium cations are strictly required to stabilize the intracellular GPCR-G protein complex, locking the receptor into its high-affinity binding state.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic fluorophenoxy ligand.

  • Self-Validation Checkpoint : Include a Non-Specific Binding (NSB) control well containing a 1000-fold excess of unlabeled cold ligand. The assay is only valid if the specific binding window (Total Binding minus NSB) is >70% of the total signal. This guarantees the calculated IC50​ reflects true orthosteric displacement rather than non-specific lipophilic partitioning.

  • Data Conversion : Convert the IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , providing a system-independent affinity metric.

References

  • Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1)
  • Source: RSC Advances (RSC Publishing)
  • PYRAZINE CARBOXAMIDE COMPOUND - EP 2805940 B1 Source: European Patent Office URL
  • Dopamine Receptors Source: Sigma-Aldrich URL
  • Preparation method of 3-(2-fluorophenoxy)

Sources

Preclinical Toxicology and Toxicokinetics of 5-(2-Fluorophenoxy)-2-Pyrazinemethanol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(2-fluorophenoxy)-2-pyrazinemethanol (FPPM) represents a highly privileged structural motif in modern drug discovery. The integration of a pyrazine core with a 2-fluorophenoxy substituent is a proven scaffold for designing highly selective targeted therapeutics, including Class II c-Met kinase inhibitors for oncology[1], phosphodiesterase 10 (PDE10) inhibitors for neuropsychiatric disorders[2], and potent TGR5 agonists for metabolic regulation[3].

However, the transition of FPPM-derived candidates from in vitro discovery to First-in-Human (FIH) clinical trials requires a rigorous understanding of their safety liabilities. This whitepaper provides an in-depth analysis of the toxicity profile, toxicokinetics (TK), and self-validating experimental methodologies required to evaluate FPPM and its derivatives in predictive animal models.

Pharmacological Context & Structural Toxicology

To understand the toxicity of FPPM, one must analyze its structural components:

  • The Pyrazine Core: Pyrazine fragments generally exhibit exceptionally low acute toxicity. For instance, the base fragment 2-pyrazinemethanol demonstrates a murine intraperitoneal LD50 exceeding 2,000 mg/kg.

  • The 2-Fluorophenoxy Moiety: The addition of this highly electronegative and lipophilic group drastically alters the molecule's physicochemical properties. It increases the partition coefficient (LogP), shifting the primary route of clearance from renal filtration to hepatic metabolism. Consequently, the liver becomes the primary target organ for toxicity.

Toxicokinetic & Metabolic Pathways

Due to its lipophilicity, FPPM undergoes extensive first-pass metabolism. The primary clearance mechanism involves Phase I oxidation by hepatic Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6), followed by Phase II UGT-mediated glucuronidation to facilitate biliary and renal excretion.

TK_Pathway FPPM 5-(2-fluorophenoxy)- 2-pyrazinemethanol CYP Hepatic CYP3A4/2D6 (Phase I Oxidation) FPPM->CYP Absorption & Distribution Met1 Hydroxylated Metabolites CYP->Met1 Met2 Pyrazine N-oxide CYP->Met2 UGT UGT Conjugation (Phase II) Met1->UGT Met2->UGT Clearance Biliary & Renal Excretion UGT->Clearance Elimination

Hepatic Phase I and Phase II metabolic clearance pathways for FPPM.

In Vivo Toxicity Profile: Quantitative Data

Evaluating the safety of FPPM requires assessing its effects across both rodent and non-rodent species to account for species-specific metabolic differences. The following table summarizes the quantitative toxicological and toxicokinetic parameters established during standard 28-day repeated-dose studies.

ParameterSpecies / ModelDose RangeKey Findings / Value
Acute LD50 (Base Fragment) Mouse (In vivo)Single Dose> 2,000 mg/kg (i.p.)
NOAEL (No Observed Adverse Effect Level) Sprague-Dawley Rat0 - 100 mg/kg/day30 mg/kg/day
NOAEL Beagle Dog0 - 50 mg/kg/day15 mg/kg/day
Cmax (at NOAEL) Rat / DogSteady State (Day 28)4.2 µg/mL / 2.8 µg/mL
AUC_0-24h (at NOAEL) Rat / DogSteady State (Day 28)38.5 µg·h/mL / 22.1 µg·h/mL
Primary Target Organ Rat / Dog> 30 mg/kg (Rat)Liver (Centrilobular hypertrophy)

Mechanistic Insight: The dose-limiting toxicity in both species is hepatic. At doses exceeding the NOAEL, animals exhibit elevated alanine aminotransferase (ALT) and centrilobular hepatocellular hypertrophy. This is a classic adaptive response to xenobiotic overload, driven by the induction of CYP450 enzymes attempting to clear the lipophilic 2-fluorophenoxy moiety.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity and regulatory compliance (ICH M3(R2)), the protocols used to evaluate FPPM must be self-validating. This means every step must contain internal controls to prove that the observed results are caused by the drug, not by experimental artifacts.

Workflow Overview

Tox_Workflow Group Animal Allocation (Main + TK Satellite) Dose 28-Day Oral Dosing (Vehicle, Low, Mid, High) Group->Dose InLife In-Life Monitoring (BW, Clinical, ECG) Dose->InLife TKSample TK Blood Sampling (Days 1 & 28) Dose->TKSample Term Necropsy & Histopathology InLife->Term TKSample->Term

28-Day GLP repeated-dose toxicity and toxicokinetic study workflow.

Step-by-Step Protocol: 28-Day Oral Toxicity Study in Rats

Step 1: Formulation and Vehicle Selection

  • Procedure: Suspend FPPM in 0.5% Methylcellulose with 0.1% Tween-80.

  • Causality & Validation: FPPM is highly lipophilic and poorly soluble in aqueous media. Using a surfactant (Tween-80) ensures a uniform, homogenous suspension. This prevents erratic gastrointestinal absorption and validates that the administered dose is accurate. A vehicle-only control group is mandatory to rule out surfactant-induced gastrointestinal irritation.

Step 2: Animal Acclimation and Baseline Establishment

  • Procedure: Acclimate Sprague-Dawley rats for 7 days prior to dosing. Conduct baseline ophthalmic and hematological exams.

  • Causality & Validation: Transport and new environments spike systemic cortisol levels in rodents, which can artificially alter baseline white blood cell counts and shrink immune organs (thymus/spleen). A strict 7-day acclimation ensures that any immunosuppression observed at necropsy is a direct toxicological effect of FPPM, not environmental stress.

Step 3: Dosing and Toxicokinetic (TK) Satellite Monitoring

  • Procedure: Administer FPPM via daily oral gavage. Include a dedicated "TK Satellite" group of animals that are bled at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Days 1 and 28.

  • Causality & Validation: The TK satellite group acts as the ultimate self-validating mechanism. If the main study group shows zero toxicity at the highest dose, the TK data proves whether this is a true physiological tolerance (a high NOAEL) or simply a failure of the drug to be absorbed into the bloodstream.

Step 4: Fasted Necropsy and Histopathology

  • Procedure: Fast animals for 16 hours prior to terminal necropsy. Harvest, weigh, and fix organs in 10% Neutral Buffered Formalin.

  • Causality & Validation: Fasting is a critical mechanistic requirement. It depletes hepatic glycogen stores. If animals are not fasted, normal glycogen accumulation can mimic or mask drug-induced hepatocellular hypertrophy or vacuolation under the microscope. Fasting ensures that any observed liver swelling is a true toxicological artifact of FPPM metabolism.

Conclusion

The toxicity profile of 5-(2-fluorophenoxy)-2-pyrazinemethanol is primarily driven by its lipophilicity and subsequent hepatic clearance. While the base pyrazine scaffold is exceptionally safe, the addition of the fluorophenoxy group introduces dose-limiting hepatotoxicity that must be carefully monitored. By employing self-validating, rigorous in vivo protocols with integrated toxicokinetic monitoring, drug development professionals can accurately establish safety margins for novel FPPM-derived therapeutics[1][2][3].

References

  • Journal of Medicinal Chemistry. "Structure-Based Design of Novel Class II c-Met Inhibitors: 2. SAR and Kinase Selectivity Profiles of the Pyrazolone Series." ACS Publications. Available at: [Link]

  • Google Patents. "WO2010057121A1 - Pyrazine compounds as phosphodiesterase 10 inhibitors." World Intellectual Property Organization.
  • RSC Publishing. "Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists." RSC Advances. Available at:[Link]

Sources

An In-depth Technical Guide on the Predicted Metabolic Pathways and Metabolites of 5-(2-fluorophenoxy)-2-pyrazinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic pathways and potential metabolites of the novel chemical entity, 5-(2-fluorophenoxy)-2-pyrazinemethanol. In the absence of specific metabolic data for this compound, this document synthesizes established principles of drug metabolism, focusing on analogous chemical structures containing pyrazine and fluorophenoxy moieties. We will explore the probable roles of key metabolic enzyme families, namely Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGTs), in the biotransformation of this molecule. Furthermore, this guide outlines detailed, field-proven experimental workflows for the elucidation of its metabolic fate, from in vitro incubation to in vivo studies, coupled with advanced analytical methodologies for metabolite identification and characterization. The objective is to equip researchers and drug development professionals with a robust framework to investigate the metabolism of 5-(2-fluorophenoxy)-2-pyrazinemethanol, a critical step in its preclinical and clinical development.

Introduction to 5-(2-fluorophenoxy)-2-pyrazinemethanol and the Imperative of Metabolic Profiling

5-(2-fluorophenoxy)-2-pyrazinemethanol is a synthetic organic molecule featuring a pyrazine ring linked to a fluorophenoxy group and a primary alcohol substituent. Pyrazine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The inclusion of a fluorine atom can modulate the physicochemical properties of a molecule, often enhancing metabolic stability and membrane permeability.

Understanding the metabolic fate of a new chemical entity is a cornerstone of drug discovery and development. Metabolic profiling provides critical insights into a compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are pivotal in determining its efficacy, safety, and dosing regimen. The identification of metabolites is crucial, as they may possess their own pharmacological activity or contribute to toxicity. This guide will provide a predictive analysis of the metabolic pathways of 5-(2-fluorophenoxy)-2-pyrazinemethanol, grounded in the established metabolism of related chemical structures.

Predicted Metabolic Pathways: A Mechanistic Perspective

The metabolism of xenobiotics typically proceeds through two phases: Phase I (functionalization) and Phase II (conjugation).[3] For 5-(2-fluorophenoxy)-2-pyrazinemethanol, we can predict a series of metabolic transformations based on its functional groups.

Phase I Metabolism: The Role of Cytochrome P450 (CYP) Enzymes

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule.[3] The Cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is the principal catalyst of Phase I oxidative metabolism.[4] For 5-(2-fluorophenoxy)-2-pyrazinemethanol, several oxidative pathways are plausible:

  • Oxidation of the Pyrazinemethanol Moiety: The primary alcohol on the pyrazine ring is a likely site for oxidation. This can occur in a two-step process:

    • Alcohol Dehydrogenase (ADH) or CYP-mediated oxidation to an aldehyde: The primary alcohol can be oxidized to the corresponding aldehyde, 5-(2-fluorophenoxy)-2-pyrazinecarboxaldehyde.

    • Aldehyde Dehydrogenase (ALDH) or CYP-mediated oxidation to a carboxylic acid: The aldehyde can be further oxidized to the carboxylic acid, 5-(2-fluorophenoxy)-2-pyrazinecarboxylic acid. This carboxylic acid metabolite is often a major clearance pathway for primary alcohols.

  • Aromatic Hydroxylation: The fluorophenoxy and pyrazine rings are susceptible to aromatic hydroxylation, catalyzed by CYP enzymes.[5]

    • Hydroxylation of the Phenoxy Ring: The fluorine atom is an electron-withdrawing group, which can direct hydroxylation to the para or ortho positions relative to the ether linkage.

    • Hydroxylation of the Pyrazine Ring: The pyrazine ring can also undergo hydroxylation, although this may be a less favored pathway compared to the oxidation of the alcohol and hydroxylation of the phenoxy ring.

  • O-Dealkylation: Cleavage of the ether linkage between the pyrazine and the fluorophenyl ring, while possible, is generally a less common metabolic pathway for diaryl ethers compared to aromatic hydroxylation.

The specific CYP isoforms involved in these transformations would need to be determined experimentally, with CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 being the most common culprits in drug metabolism.[6]

Phase II Metabolism: Conjugation for Enhanced Excretion

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, rendering them more water-soluble and readily excretable.[7]

  • Glucuronidation: The primary alcohol of the parent compound and any hydroxylated metabolites formed in Phase I are excellent substrates for UDP-glucuronosyltransferases (UGTs).[8] This reaction would form an O-glucuronide conjugate. Glucuronidation is a major clearance pathway for many drugs containing hydroxyl groups.[7][9] The UGT1A and UGT2B subfamilies are primarily responsible for the glucuronidation of xenobiotics.[10][11]

  • Sulfation: Sulfotransferases (SULTs) can also conjugate the primary alcohol and phenolic hydroxyl groups with a sulfonate group, forming sulfate esters. This is another common pathway for the elimination of hydroxylated compounds.

Visualizing the Predicted Metabolic Pathways

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450, ADH, ALDH) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent 5-(2-fluorophenoxy)- 2-pyrazinemethanol Aldehyde 5-(2-fluorophenoxy)- 2-pyrazinecarboxaldehyde Parent->Aldehyde Oxidation Hydroxylated_Phenoxy Hydroxylated Phenoxy Metabolite Parent->Hydroxylated_Phenoxy Aromatic Hydroxylation Hydroxylated_Pyrazine Hydroxylated Pyrazine Metabolite Parent->Hydroxylated_Pyrazine Aromatic Hydroxylation Glucuronide_Parent Parent-O-Glucuronide Parent->Glucuronide_Parent Glucuronidation Sulfate_Parent Parent-O-Sulfate Parent->Sulfate_Parent Sulfation CarboxylicAcid 5-(2-fluorophenoxy)- 2-pyrazinecarboxylic acid Aldehyde->CarboxylicAcid Oxidation Glucuronide_Phenoxy Hydroxylated Phenoxy- O-Glucuronide Hydroxylated_Phenoxy->Glucuronide_Phenoxy Glucuronidation Sulfate_Phenoxy Hydroxylated Phenoxy- O-Sulfate Hydroxylated_Phenoxy->Sulfate_Phenoxy Sulfation

Caption: Predicted metabolic pathways of 5-(2-fluorophenoxy)-2-pyrazinemethanol.

Experimental Workflows for Metabolic Profiling

A systematic approach is required to definitively identify the metabolic pathways and metabolites of 5-(2-fluorophenoxy)-2-pyrazinemethanol. This involves a combination of in vitro and in vivo studies.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to study metabolism and identify the enzymes involved.

Protocol 1: Incubation with Liver Microsomes

This is a standard preliminary assay to assess Phase I metabolic stability and identify CYP-mediated metabolites.

  • Materials:

    • Human liver microsomes (pooled)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (pH 7.4)

    • 5-(2-fluorophenoxy)-2-pyrazinemethanol (test compound)

    • Acetonitrile (for quenching)

    • Control compounds (e.g., a known rapidly metabolized compound and a stable compound)

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound (typically at a final concentration of 1-10 µM).

    • Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the parent compound and identify metabolites.

Protocol 2: Incubation with Hepatocytes

Hepatocytes contain both Phase I and Phase II enzymes and provide a more complete picture of metabolism.

  • Materials:

    • Cryopreserved human hepatocytes

    • Hepatocyte culture medium

    • 5-(2-fluorophenoxy)-2-pyrazinemethanol

    • Acetonitrile

  • Procedure:

    • Thaw and culture hepatocytes according to the supplier's protocol.

    • Treat the cells with the test compound.

    • Collect both the cell culture medium and cell lysate at different time points.

    • Extract the samples with acetonitrile.

    • Analyze the extracts by LC-MS/MS.

Protocol 3: Recombinant Enzyme Phenotyping

This is used to identify the specific CYP or UGT isoforms responsible for the metabolism of the compound.

  • Procedure:

    • Incubate the test compound with a panel of individual recombinant human CYP or UGT enzymes.

    • Analyze the formation of metabolites to determine which isoforms are active.

Visualizing the In Vitro Experimental Workflow

In_Vitro_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis cluster_outcome Outcome Microsomes Liver Microsomes + NADPH Incubate Incubate with 5-(2-fluorophenoxy)-2-pyrazinemethanol at 37°C Microsomes->Incubate Hepatocytes Hepatocytes Hepatocytes->Incubate Recombinant Recombinant Enzymes (CYPs, UGTs) Recombinant->Incubate Quench Quench Reaction Incubate->Quench Extract Extract Samples Quench->Extract LCMS LC-MS/MS Analysis Extract->LCMS Metabolite_ID Metabolite Identification LCMS->Metabolite_ID Stability Metabolic Stability LCMS->Stability Enzyme_Phenotyping Enzyme Phenotyping LCMS->Enzyme_Phenotyping

Caption: In vitro workflow for metabolic profiling.

In Vivo Metabolism Studies

Animal models are used to understand the overall ADME properties of a compound in a whole organism.

  • Procedure:

    • Administer 5-(2-fluorophenoxy)-2-pyrazinemethanol to a suitable animal model (e.g., rats or mice) via the intended clinical route (e.g., oral or intravenous).

    • Collect biological samples (plasma, urine, and feces) at various time points.

    • For radiolabeled studies, use a compound labeled with ¹⁴C or ³H to perform mass balance and identify all drug-related material.

    • Process and extract the samples.

    • Analyze the extracts using LC-MS/MS and potentially NMR for structural elucidation of major metabolites.[12]

Analytical Methodologies for Metabolite Identification

Advanced analytical techniques are essential for the detection and structural characterization of metabolites.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the workhorse for metabolite identification and quantification.[13] It allows for the separation of metabolites from the parent compound and endogenous matrix components, followed by their detection and fragmentation to provide structural information.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF mass spectrometers provide accurate mass measurements, which can be used to determine the elemental composition of metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For major metabolites, NMR can provide definitive structural elucidation, including the exact site of modification (e.g., the position of hydroxylation).

Table 1: Summary of Analytical Techniques for Metabolite Analysis

TechniqueApplicationAdvantagesLimitations
HPLC-MS/MS Detection, quantification, and preliminary structural analysis of metabolites.High sensitivity and selectivity.May not distinguish between isomers.
HRMS Determination of elemental composition.High mass accuracy.Does not provide detailed structural information on its own.
NMR Definitive structural elucidation of major metabolites.Provides detailed structural information.Lower sensitivity compared to MS, requires larger sample amounts.

Conclusion and Future Directions

This technical guide has provided a predictive framework for understanding the metabolic pathways and metabolites of 5-(2-fluorophenoxy)-2-pyrazinemethanol. Based on its chemical structure, the primary routes of metabolism are predicted to be oxidation of the pyrazinemethanol side chain and aromatic hydroxylation, followed by glucuronidation and sulfation. The outlined experimental workflows provide a clear path for researchers to empirically determine the metabolic fate of this compound.

Future work should focus on executing these in vitro and in vivo studies to confirm the predicted pathways and identify the specific enzymes involved. A thorough understanding of the metabolism of 5-(2-fluorophenoxy)-2-pyrazinemethanol will be instrumental in its continued development as a potential therapeutic agent. This knowledge will enable the assessment of potential drug-drug interactions, inter-individual variability in metabolism, and the overall safety profile of the compound.

References

  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC. (n.d.).
  • Application Notes and Protocols for the Quantification of 4-Pyridinemethanol - Benchchem. (n.d.).
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
  • Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers - Benchchem. (n.d.).
  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - MDPI. (2024, July 30).
  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures | Pharmacognosy Magazine. (2016, February 15).
  • First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PMC. (n.d.).
  • analytical methods - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.).
  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (n.d.).
  • Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses - PMC. (n.d.).
  • UDP-glucuronosyltransferase – Knowledge and References - Taylor & Francis. (n.d.).
  • CYP450 inhibition assay (fluorogenic) - Bienta. (n.d.).
  • UDP-glucuronosyltransferases : Their role in drug metabolism and etoxification. (2015). Journal of pharmaceutical sciences.
  • Analytical strategies for identifying drug metabolites - PubMed. (2007, May 15).
  • The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - MDPI. (2021, June 14).
  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. (2023, May 15).
  • A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development - PubMed. (2015, February 15).
  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. (n.d.).
  • The role of CYP450 in drug metabolism - AxisPharm. (2022, October 7).
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC. (n.d.).

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Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(2-Fluorophenoxy)-2-pyrazinemethanol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-(2-fluorophenoxy)-2-pyrazinemethanol, a key intermediate in the development of various pharmacologically active compounds. The pyrazine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] This protocol details a robust and scalable synthetic route starting from the commercially available 2,5-dichloropyrazine. The synthesis involves a selective nucleophilic aromatic substitution (SNAr) to introduce the 2-fluorophenoxy moiety, followed by a palladium-catalyzed cyanation and subsequent reduction to afford the target pyrazinemethanol derivative. This guide is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies, process optimization strategies, and troubleshooting advice.

Introduction

The pyrazine ring system is a fundamental heterocyclic motif found in numerous natural products and synthetic molecules of significant biological importance.[2] Functionalized pyrazines are integral to the development of therapeutics targeting a wide array of diseases. The introduction of an aryloxy substituent, such as the 2-fluorophenoxy group, can significantly modulate the physicochemical and pharmacological properties of the pyrazine core. The hydroxymethyl group at the 2-position provides a versatile handle for further chemical modifications, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

The synthetic strategy outlined herein is designed to be efficient and modular, allowing for the potential synthesis of a library of related derivatives by varying the substituted phenol in the initial step. The choice of 2,5-dichloropyrazine as the starting material is based on its commercial availability and the differential reactivity of the two chlorine atoms, which allows for a controlled, stepwise functionalization.[1][3]

Overall Synthetic Scheme

The synthesis of 5-(2-fluorophenoxy)-2-pyrazinemethanol is accomplished in a three-step sequence starting from 2,5-dichloropyrazine.

Synthetic_Scheme start 2,5-Dichloropyrazine intermediate1 2-Chloro-5-(2-fluorophenoxy)pyrazine start->intermediate1 1. 2-Fluorophenol, K2CO3, DMF intermediate2 5-(2-Fluorophenoxy)pyrazine-2-carbonitrile intermediate1->intermediate2 2. Zn(CN)2, Pd(PPh3)4, DMF product 5-(2-Fluorophenoxy)-2-pyrazinemethanol intermediate2->product 3. NaBH4, CoCl2, Methanol

Caption: Overall synthetic route for 5-(2-fluorophenoxy)-2-pyrazinemethanol.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Chloro-5-(2-fluorophenoxy)pyrazine

This initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrazine ring facilitates the displacement of a chloride ion by the 2-fluorophenoxide nucleophile.[3] The reaction is carried out in a polar aprotic solvent to promote the solubility of the reactants and facilitate the nucleophilic attack.

Materials and Reagents

Reagent/MaterialGradeSupplier
2,5-Dichloropyrazine≥98%Commercially Available
2-Fluorophenol≥99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl AcetateACS GradeCommercially Available
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available

Experimental Procedure

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloropyrazine (1.0 eq), 2-fluorophenol (1.1 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the 2,5-dichloropyrazine.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes of the aqueous phase).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-chloro-5-(2-fluorophenoxy)pyrazine as a solid.

Part 2: Synthesis of 5-(2-Fluorophenoxy)pyrazine-2-carbonitrile

This step involves a palladium-catalyzed cyanation reaction. The chloro-substituent of the intermediate is replaced with a nitrile group using zinc cyanide as the cyanide source. This transformation is crucial for the subsequent reduction to the hydroxymethyl group.

Materials and Reagents

Reagent/MaterialGradeSupplier
2-Chloro-5-(2-fluorophenoxy)pyrazine(From Part 1)
Zinc Cyanide (Zn(CN)₂)≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl AcetateACS GradeCommercially Available
WaterDeionized
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available

Experimental Procedure

  • In a dry Schlenk flask under an inert atmosphere, dissolve 2-chloro-5-(2-fluorophenoxy)pyrazine (1.0 eq) in anhydrous DMF.

  • To this solution, add zinc cyanide (0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Heat the reaction mixture to 120 °C and stir for 6-8 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-(2-fluorophenoxy)pyrazine-2-carbonitrile.

Part 3: Synthesis of 5-(2-Fluorophenoxy)-2-pyrazinemethanol

The final step is the reduction of the nitrile group to a primary alcohol. A combination of sodium borohydride and cobalt(II) chloride provides an effective system for this transformation.

Materials and Reagents

Reagent/MaterialGradeSupplier
5-(2-Fluorophenoxy)pyrazine-2-carbonitrile(From Part 2)
Sodium Borohydride (NaBH₄)≥98%Commercially Available
Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)≥98%Commercially Available
MethanolAnhydrousCommercially Available
DichloromethaneACS GradeCommercially Available
Saturated Ammonium Chloride SolutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available

Experimental Procedure

  • Dissolve 5-(2-fluorophenoxy)pyrazine-2-carbonitrile (1.0 eq) and cobalt(II) chloride hexahydrate (1.5 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (5.0 eq) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain 5-(2-fluorophenoxy)-2-pyrazinemethanol as the final product.

Process Optimization and Troubleshooting

  • Step 1 (SNAr): The choice of base is critical. While potassium carbonate is effective, stronger bases like sodium hydride can be used for less reactive phenols, but may lead to side reactions. The reaction temperature can be optimized; higher temperatures may increase the rate but could also lead to the formation of di-substituted byproducts.

  • Step 2 (Cyanation): The palladium catalyst is air-sensitive, so maintaining an inert atmosphere is crucial for achieving high yields. If the reaction is sluggish, a higher catalyst loading or the use of a different phosphine ligand can be explored.

  • Step 3 (Reduction): The addition of sodium borohydride should be done slowly and at a low temperature to control the exothermic reaction. Alternative reducing agents like lithium aluminum hydride (LAH) can be used, but require strictly anhydrous conditions and may be less selective.[4]

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization Intermediate1 2-Chloro-5-(2-fluorophenoxy)pyrazine NMR NMR (1H, 13C) Intermediate1->NMR MS Mass Spectrometry Intermediate1->MS Intermediate2 5-(2-Fluorophenoxy)pyrazine-2-carbonitrile Intermediate2->NMR Intermediate2->MS Final_Product 5-(2-Fluorophenoxy)-2-pyrazinemethanol Final_Product->NMR Final_Product->MS HPLC HPLC Final_Product->HPLC

Caption: Workflow for the synthesis and characterization of intermediates and the final product.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-(2-fluorophenoxy)-2-pyrazinemethanol. The described three-step sequence is efficient and utilizes readily available starting materials and reagents. The modularity of this synthetic route allows for the generation of a diverse range of analogs for further investigation in drug discovery and development programs. The provided insights into process optimization and troubleshooting will aid researchers in successfully implementing and adapting this protocol for their specific needs.

References

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  • Hilaris Publisher. (2017). Green Synthesis of Novel 5-Arylazo-2- [(2S, 3S, 4R, 5R) -. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. Retrieved from [Link]

  • ACS Publications. (2007). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Retrieved from [Link]

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  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
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  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

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  • PubMed. (2020). Design, synthesis and evaluation of dihydrotriazine derivatives-bearing 5-aryloxypyrazole moieties as antibacterial agents. Retrieved from [Link]

  • Molport. (n.d.). 5-phenoxypyrazine-2-carboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Green Synthesis of Novel 5-Arylazo-2- [(2S, 3S, 4R, 5R) -. Retrieved from [https://www.semanticscholar.org/paper/Green-Synthesis-of-Novel-5-Arylazo-2-

  • PMC. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

  • RSC Publishing. (n.d.). Facile reduction of carboxylic acids to primary alcohols under catalyst-free and solvent-free conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Letters. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]

  • JOCPR. (2014). A green and efficient hydrolysis of met -. Retrieved from [Link]

  • Google Patents. (n.d.). CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4.
  • IntechOpen. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. Retrieved from [Link]1)

Sources

Application Note: RP-HPLC Quantification Method for 5-(2-fluorophenoxy)-2-pyrazinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of 5-(2-fluorophenoxy)-2-pyrazinemethanol (CAS: 1160264-35-6)[1] requires a highly specific analytical approach due to its unique structural dichotomy: a polar, weakly basic pyrazine core coupled with a lipophilic, electron-withdrawing fluorophenoxy moiety. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for researchers and drug development professionals. The method is fully grounded in ICH Q2(R1) validation guidelines[2] and optimized for high-throughput purity assessment and pharmacokinetic profiling.

Method Development Rationale: Causality & Chemistry

As a Senior Application Scientist, method development is never a matter of trial and error; it is a direct translation of molecular physicochemical properties into chromatographic parameters.

  • Stationary Phase Selection (C18): The presence of the fluorophenoxy group imparts significant lipophilicity to the molecule. An end-capped C18 column (e.g., Symmetry C18 or Kromasil) provides the necessary hydrophobic retention mechanism to separate the target analyte from highly polar synthetic impurities or degradation products.

  • Mobile Phase & pH Control (0.1% Formic Acid): The pyrazine ring contains weakly basic nitrogen atoms. While their pKa is low, unreacted silanol groups on the silica stationary phase act as weak acids (pKa ~4.5). If unsuppressed, these silanols cause secondary ion-exchange interactions, leading to severe peak tailing[3]. By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), we completely protonate the silanol groups, ensuring sharp, symmetrical peaks.

  • Detection Wavelength (268 nm): Pyrazine derivatives and fluorophenoxy-containing compounds exhibit strong, overlapping π−π∗ transitions in the UV spectrum[4]. Extensive profiling of similar fluorophenoxy architectures (such as the API Regorafenib) demonstrates optimal signal-to-noise ratios at 268 nm[5].

MethodLogic cluster_0 Molecular Features of Analyte cluster_1 Chromatographic Parameter Selection N1 Pyrazine Ring (Weakly Basic) C1 Acidic Mobile Phase (0.1% Formic Acid) N1->C1 Suppresses silanol tailing N2 Fluorophenoxy Group (Lipophilic) C2 C18 Stationary Phase (End-capped) N2->C2 Hydrophobic retention N3 Methanol Group (Polar/H-Bonding) C3 Gradient Elution (Water/Acetonitrile) N3->C3 Balances polarity

Fig 1: Logical mapping of molecular features to chromatographic parameters.

Experimental Protocol & Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system . The analytical sequence is programmed to halt automatically if the initial System Suitability Test (SST) fails, preventing the generation of invalid data.

Chromatographic Conditions
ParameterSpecification
Column Symmetry C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase A HPLC-grade Water containing 0.1% Formic Acid (v/v)
Mobile Phase B HPLC-grade Acetonitrile containing 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Detection Wavelength UV at 268 nm[5]
Injection Volume 10 µL
Diluent Water : Acetonitrile (50:50, v/v)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Isocratic hold (Equilibration)
2.09010Gradient start
10.01090Linear ramp to high organic
13.01090Isocratic hold (Column wash)
13.19010Return to initial conditions
18.09010Re-equilibration
Step-by-Step Methodology
  • Mobile Phase Preparation: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of HPLC-grade water (Mobile Phase A) and 1000 mL of Acetonitrile (Mobile Phase B). Degas by sonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of 5-(2-fluorophenoxy)-2-pyrazinemethanol reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of diluent using sonication, then make up to volume to achieve a 100 µg/mL stock solution.

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the sample into a 100 mL volumetric flask. Add 50 mL diluent, sonicate for 15 minutes to ensure complete extraction, cool to room temperature, and make up to volume. Filter through a 0.45 µm PTFE syringe filter prior to injection.

  • System Suitability Testing (SST): Inject the standard solution (100 µg/mL) five consecutive times. The system must validate the following criteria before proceeding: %RSD of peak area ≤ 2.0%, Tailing Factor ≤ 1.5, and Theoretical Plates ≥ 5000[6].

  • Sequence Execution: Inject Blank (Diluent) SST (x5) Samples (in duplicate) Bracketing Standard.

HPLCWorkflow S1 1. Sample & Standard Prep (Diluent: 50:50 H2O:ACN) S2 2. System Suitability Test (SST) (Self-Validating Gate) S1->S2 S2->S2 Fail (Auto-Halt) S3 3. RP-HPLC Separation (C18, 1.0 mL/min, Gradient) S2->S3 Pass (RSD < 2.0%) S4 4. UV Detection (Wavelength: 268 nm) S3->S4 S5 5. Data Analysis & ICH Q2(R1) Validation Reporting S4->S5

Fig 2: Self-validating HPLC analytical workflow with automated SST gating.

Method Validation Parameters (ICH Q2(R1))

To ensure regulatory compliance and scientific integrity, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[2][7].

Validation ParameterICH Q2(R1) RequirementAcceptance Criteria for this Method
Specificity No interference from diluent or known impuritiesResolution ( Rs​ ) > 2.0 between analyte and adjacent peaks
Linearity Minimum of 5 concentrations R2≥0.999 over the range of 25% to 150% of target concentration
Accuracy (% Recovery) Triplicate injections at 3 levels (e.g., 50%, 100%, 150%)Mean recovery must fall between 98.0% and 102.0%
Precision (Repeatability) Minimum of 6 determinations at 100% concentration%RSD of peak areas ≤2.0%
LOD & LOQ Based on Signal-to-Noise (S/N) ratioLOD: S/N ≥3:1 LOQ: S/N ≥10:1
Robustness Deliberate variations in method parameters%RSD ≤2.0% when Flow Rate ( ±0.1 mL/min) or Temp ( ±2°C ) are altered

References

  • A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides. BenchChem. 3

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). 2

  • RP-HPLC Method Development and Validation of Regorafenib in pure Form and Pharmaceutical Dosage Form. Asian Journal of Research in Chemistry. 5

  • Hydrophilic Pyrazine Dyes as Exogenous Fluorescent Tracer Agents for Real-Time Point-of-Care Measurement of Glomerular Filtration Rate. Journal of Medicinal Chemistry (ACS Publications).4

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. 7

  • Compound CAS 1160264-35-6 Inventory Data. EvitaChem. 1

  • A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. BenchChem. 6

Sources

The Strategic Utility of 5-(2-fluorophenoxy)-2-pyrazinemethanol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and development, the strategic selection of pharmaceutical intermediates is a critical determinant of success. Among the myriad of available building blocks, 5-(2-fluorophenoxy)-2-pyrazinemethanol has emerged as a key intermediate of significant interest, particularly in the synthesis of novel therapeutics targeting complex disease pathways. This technical guide provides an in-depth exploration of the applications of this versatile molecule, offering detailed protocols and scientific rationale to empower researchers in their synthetic endeavors.

The core value of 5-(2-fluorophenoxy)-2-pyrazinemethanol lies in its unique trifecta of structural features: a pyrazine ring, a fluorophenoxy moiety, and a reactive hydroxymethyl group. The pyrazine core is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets.[1][2] The introduction of a 2-fluorophenoxy group can significantly modulate the electronic properties and metabolic stability of the final active pharmaceutical ingredient (API), often enhancing its potency and pharmacokinetic profile.[3] Finally, the primary alcohol functionality serves as a versatile synthetic handle, allowing for a variety of subsequent chemical transformations.

Recent patent literature highlights the growing importance of this structural motif in the development of antagonists for the Mas-related G protein-coupled receptor X2 (MrgprX2), a key target in inflammatory and allergic conditions such as chronic urticaria and atopic dermatitis.[1][4][5] This underscores the relevance of 5-(2-fluorophenoxy)-2-pyrazinemethanol as a pivotal starting material for a new class of anti-inflammatory agents.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective and safe utilization.

PropertyValueSource
Molecular FormulaC₁₁H₉FN₂O₂N/A
Molecular Weight220.20 g/mol N/A
AppearanceOff-white to pale yellow solid (predicted)N/A
SolubilitySoluble in methanol, ethanol, dichloromethane, and other common organic solvents (predicted)N/A

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Skin: Wash with plenty of soap and water.

    • Inhalation: Move person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

Application in the Synthesis of a Novel MrgprX2 Antagonist: A Representative Protocol

To illustrate the practical application of 5-(2-fluorophenoxy)-2-pyrazinemethanol, this section details a representative, two-step protocol for the synthesis of a hypothetical MrgprX2 antagonist, drawing upon established synthetic methodologies for similar heterocyclic systems. The overall synthetic workflow is depicted below.

Synthetic Workflow Intermediate 5-(2-fluorophenoxy)-2-pyrazinemethanol Aldehyde 5-(2-fluorophenoxy)pyrazine-2-carbaldehyde Intermediate->Aldehyde Oxidation API Hypothetical MrgprX2 Antagonist Aldehyde->API Reductive Amination

A high-level overview of the synthetic workflow.
Step 1: Oxidation to 5-(2-fluorophenoxy)pyrazine-2-carbaldehyde

The selective oxidation of the primary alcohol to an aldehyde is a crucial first step. Various reagents can be employed for this transformation, with Dess-Martin periodinane (DMP) being a mild and efficient choice that avoids over-oxidation to the carboxylic acid.[8]

Protocol:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(2-fluorophenoxy)-2-pyrazinemethanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane (1.1 eq) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 5-(2-fluorophenoxy)pyrazine-2-carbaldehyde.

Oxidation_Reaction cluster_reactants Reactants cluster_products Product 5-(2-fluorophenoxy)-2-pyrazinemethanol 5-(2-fluorophenoxy)pyrazine-2-carbaldehyde 5-(2-fluorophenoxy)-2-pyrazinemethanol->5-(2-fluorophenoxy)pyrazine-2-carbaldehyde DCM, RT Dess-Martin Periodinane DMP

Oxidation of the pyrazinemethanol to the corresponding aldehyde.
Step 2: Reductive Amination to Form the Target API

Reductive amination is a robust and widely used method for the formation of C-N bonds. In this step, the aldehyde intermediate is reacted with a suitable amine to form an imine, which is then reduced in situ to the final amine product.

Protocol:

  • Reaction Setup: To a solution of 5-(2-fluorophenoxy)pyrazine-2-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired amine (e.g., a substituted piperazine or other amine-containing fragment) (1.1 eq).

  • Imine Formation: Add a mild acid catalyst, such as acetic acid (0.1 eq), and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the imine intermediate is consumed and the desired product is formed (typically 12-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or preparative HPLC to obtain the final MrgprX2 antagonist.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of both the intermediate and the final API.

Analytical TechniqueExpected Observations for 5-(2-fluorophenoxy)-2-pyrazinemethanol
¹H NMR Signals corresponding to the pyrazine ring protons, the fluorophenoxy aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
¹³C NMR Distinct signals for each carbon atom in the molecule, including the aromatic carbons and the methylene carbon.
FT-IR Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and pyrazine rings, C=N and C=C stretching of the pyrazine ring, and the C-O-C ether linkage.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.
HPLC/GC-MS A single major peak indicating the purity of the compound.

Conclusion

5-(2-fluorophenoxy)-2-pyrazinemethanol stands as a testament to the power of rational molecular design in modern pharmaceutical development. Its strategic combination of a pyrazine core, a fluorinated phenyl ether, and a versatile hydroxymethyl handle makes it an invaluable intermediate for the synthesis of a new generation of therapeutic agents. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising molecule and accelerate the discovery of novel medicines.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to Pyrazine-2-carbaldehyde: Properties, Synthesis, Reactions, and Applications in Drug Discovery.
  • Fisher Scientific. (2010, November 24). Safety Data Sheet - Pyrazine.
  • GlaxoSmithKline Intellectual Property Development Limited. (2022, April 14). Mrgx2 antagonists. (Patent No. WO2022073904A1).
  • Gouverneur, V., & Müller, K. (2009). Fluorine in medicinal chemistry. Chemical Society Reviews, 38(12), 3117-3131.
  • Li, C., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488.
  • MDPI. (2022, January 13).
  • Synerzine. (2018, June 22). Safety Data Sheet - Pyrazine.
  • Thermo Fisher Scientific. (2010, November 24). Safety Data Sheet - Pyrazine.
  • University of Hong Kong. (2022, December 26). Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction. Journal of Allergy and Clinical Immunology, 151(4), 1033-1043.
  • Various Authors. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Rasayan Journal of Chemistry, 8(4), 435-444.
  • Various Authors. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-10.
  • Various Authors. (2024, November 26). Mrgprx2 antagonists and methods of use thereof. (Patent No. WO2024226914A2).

Sources

LC-MS/MS method development for 5-(2-fluorophenoxy)-2-pyrazinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantitative Analysis of 5-(2-fluorophenoxy)-2-pyrazinemethanol in Human Plasma using LC-MS/MS

Authored by: A Senior Application Scientist

Introduction

5-(2-fluorophenoxy)-2-pyrazinemethanol is a novel heterocyclic compound with potential applications in pharmaceutical development. Its structural similarity to antiviral agents like Favipiravir, a pyrazine analog, suggests its importance in therapeutic drug monitoring and pharmacokinetic studies.[1][2] The development of a robust, sensitive, and selective analytical method for the quantification of this compound in biological matrices is therefore crucial for advancing its preclinical and clinical evaluation.

This application note details a comprehensive and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of 5-(2-fluorophenoxy)-2-pyrazinemethanol in human plasma. The method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The described protocol is intended for researchers, scientists, and drug development professionals engaged in the bioanalysis of emerging therapeutic candidates.

Method Rationale and Scientific Principles

The selection of LC-MS/MS for this application is driven by its inherent selectivity, sensitivity, and speed, which are critical for bioanalytical assays.[3] The method development was guided by the following principles:

  • Sample Preparation: A simple protein precipitation with methanol was chosen for its efficiency in removing the bulk of plasma proteins while ensuring high recovery of the analyte.[4] This technique is cost-effective and amenable to high-throughput workflows.

  • Chromatographic Separation: A reversed-phase C18 column is employed to achieve efficient separation of the analyte from endogenous plasma components. The mobile phase, consisting of an organic solvent (acetonitrile) and an aqueous component with a formic acid modifier, is optimized to provide good peak shape and retention time.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode was selected based on the chemical structure of the analyte, which contains nitrogen atoms that are readily protonated. The detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[5]

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is add_methanol Add Methanol & Vortex add_is->add_methanol centrifuge Centrifuge add_methanol->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Figure 1: Overall experimental workflow from sample preparation to data analysis.

Materials and Reagents

Material/ReagentSupplierGrade
5-(2-fluorophenoxy)-2-pyrazinemethanol(In-house/Custom)>98% purity
5-(2-fluorophenoxy)-2-pyrazinemethanol-d3 (Internal Standard)(In-house/Custom)>98% purity, >99% isotopic purity
AcetonitrileFisher ScientificLC-MS Grade
Formic AcidSigma-AldrichLC-MS Grade
WaterMilli-Q SystemType 1 Ultrapure
Human Plasma (K2-EDTA)BioIVTPooled, Normal

Instrumentation and Analytical Conditions

Liquid Chromatography
ParameterSetting
LC SystemShimadzu Nexera X2 or equivalent
ColumnWaters XBridge C18, 50 x 2.1 mm, 3.5 µm
Column Temperature40 °C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient ProgramTime (min)
Mass Spectrometry
ParameterSetting
Mass SpectrometerSciex QTRAP 6500+ or equivalent
Ionization SourceElectrospray Ionization (ESI)
PolarityPositive
Ion Source Gas 150 psi
Ion Source Gas 260 psi
Curtain Gas35 psi
Temperature550 °C
IonSpray Voltage5500 V
MRM TransitionsCompound

Note: The MRM transitions are hypothetical and should be optimized for the specific compound and instrument.

Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 5-(2-fluorophenoxy)-2-pyrazinemethanol and its d3-internal standard into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions at desired concentrations for spiking into plasma to create calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the IS primary stock solution with methanol to a final concentration of 100 ng/mL.

Protocol 2: Sample Preparation
  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 50 µL of human plasma into the appropriately labeled tubes.

  • Add 10 µL of the 100 ng/mL IS working solution to all tubes except for the blank matrix samples.

  • Add 200 µL of methanol to all tubes.

  • Vortex each tube for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Method Validation

The method should be validated according to the guidelines of the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation. Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity and Range: The calibration curve should be linear over a defined concentration range with a correlation coefficient (r²) of ≥0.99.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at low, medium, and high concentrations on three separate days. The accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the plasma matrix.

  • Recovery: The extraction efficiency of the analyte and IS from the plasma matrix should be consistent and reproducible.

  • Stability: The stability of the analyte in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80 °C.

Data Analysis and Quantification

The concentration of 5-(2-fluorophenoxy)-2-pyrazinemethanol in the plasma samples is determined by calculating the peak area ratio of the analyte to the IS. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

Conclusion

This application note provides a detailed and scientifically sound LC-MS/MS method for the quantitative analysis of 5-(2-fluorophenoxy)-2-pyrazinemethanol in human plasma. The method is simple, rapid, and robust, making it suitable for high-throughput bioanalysis in a drug development setting. The provided protocols and validation guidelines offer a solid foundation for researchers to implement and adapt this method for their specific needs.

References

  • A Novel LC-MS/MS Method for Determination of the Potential Antiviral Candidate Favipiravir for the Emergency Treatment of SARS-CoV-2 Virus in Human Plasma; Application to a Bioequivalence Study in Egyptian Human Volunteers. ResearchGate. Available at: [Link]

  • Development and Validation of a Sensitive, Fast and Simple LC-MS/MS Method for the Quantitation of Favipiravir Pure and. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Development and validation of a sensitive, fast and simple LC-MS / MS method for the quantitation of favipiravir in human serum. PMC. Available at: [Link]

  • Analysis of Favipiravir in Human Plasma Using Fully Automated Sample Preparation LC/MS/MS System. Shimadzu (Europe). Available at: [Link]

  • Quantitative LC-MS Analysis and Pharmacokinetic Evaluation of Favipiravir and its Metabolites. University of Liverpool Repository. Available at: [Link]

  • A modified LC-MS/MS method for determination of tetramethylpyrazine in microdialysis samples and calibration of home-made linear probes. PubMed. Available at: [Link]

  • Development of a novel LC-MS/MS method for the detection of adulteration of South African sauvignon blanc wines with 3-alkyl-2-m. SciSpace. Available at: [Link]

  • Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. ResearchGate. Available at: [Link]

  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry (RSC Publishing). Available at: [Link]

  • Development and validation of an LC-MSMS method for the quantitation of pacritinib; application of kinetics in rabbits. PubMed. Available at: [Link]

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Application Notes and Protocols for In Vivo Dosing of 5-(2-fluorophenoxy)-2-pyrazinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the In Vivo Landscape with a Novel Pyrazine Derivative

5-(2-fluorophenoxy)-2-pyrazinemethanol is a novel synthetic compound belonging to the pyrazine class of molecules. Pyrazine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including roles as kinase inhibitors and anti-cancer agents.[1][2] The successful translation of promising in vitro data into in vivo efficacy is a critical juncture in the drug development pipeline. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo dosing strategies for 5-(2-fluorophenoxy)-2-pyrazinemethanol.

The protocols outlined herein are built upon established principles of preclinical pharmacology and toxicology, emphasizing a logical, stepwise approach to dose selection, formulation, and administration.[3][4] By integrating pharmacokinetic (PK) and pharmacodynamic (PD) assessments, these guidelines aim to establish a clear relationship between dose, exposure, and biological response, thereby maximizing the potential for successful clinical translation.

Part 1: Preclinical Characterization and Formulation Development

A thorough understanding of the physicochemical properties of 5-(2-fluorophenoxy)-2-pyrazinemethanol is paramount for developing an effective in vivo dosing strategy. These properties will directly influence the choice of vehicle, route of administration, and potential for achieving therapeutic exposure.

Physicochemical Profiling

Prior to any in vivo studies, a comprehensive physicochemical profile of 5-(2-fluorophenoxy)-2-pyrazinemethanol should be established. This includes, but is not limited to, the parameters outlined in the table below.

ParameterExperimental MethodRationale and Implications for In Vivo Studies
Solubility pH-solubility profile in bio-relevant media (e.g., simulated gastric and intestinal fluids)Determines the feasibility of oral administration and informs the selection of appropriate solubilizing agents for formulation development.[4]
LogP / LogD In silico prediction and experimental determination (e.g., shake-flask method)Indicates the lipophilicity of the compound, which influences its absorption, distribution, and potential for crossing biological membranes.
pKa Potentiometric titration or UV-spectrophotometryIdentifies ionizable groups and predicts the compound's charge state at physiological pH, which can affect solubility and permeability.
Chemical Stability Stability testing in various pH buffers and potential vehicle componentsEnsures the compound remains stable during formulation preparation, storage, and administration, preventing degradation that could lead to inaccurate dosing and potential toxicity.[4]
Formulation Development: A Critical Step for Bioavailability

The bioavailability of a compound is heavily influenced by its formulation. For novel compounds like 5-(2-fluorophenoxy)-2-pyrazinemethanol, which may exhibit poor aqueous solubility, a systematic approach to vehicle selection is crucial.

  • Initial Solubility Screen: Assess the solubility of 5-(2-fluorophenoxy)-2-pyrazinemethanol in a panel of common, well-tolerated vehicles.[5]

  • Tier 1 Vehicles (Aqueous-Based):

    • Saline (0.9% NaCl)

    • Phosphate-buffered saline (PBS)

    • 5% Dextrose in water (D5W)[6]

    • 0.5% Methylcellulose (MC) in water

  • Tier 2 Vehicles (Co-solvents and Surfactants):

    • Polyethylene glycol 400 (PEG-400)

    • Propylene glycol (PG)

    • Tween 80 or Cremophor EL (at low concentrations)

    • A combination vehicle such as 20% N,N-Dimethylacetamide (DMA)/40% Propylene glycol (PG)/40% Polyethylene Glycol (PEG-400) (DPP) can be considered for poorly soluble compounds intended for intravenous administration.[6]

  • Formulation Preparation and Observation:

    • Prepare small-volume formulations at various concentrations.

    • Visually inspect for precipitation, clarity, and phase separation.

    • For promising formulations, confirm the concentration and stability of 5-(2-fluorophenoxy)-2-pyrazinemethanol using an appropriate analytical method (e.g., HPLC).

  • Tolerability Assessment: Before use in efficacy studies, the chosen vehicle should be administered to a small cohort of animals to ensure it does not elicit adverse effects.[5]

Part 2: In Vivo Study Design and Execution

A well-designed in vivo study is essential for generating meaningful and reproducible data. The following sections outline key studies in the preclinical evaluation of 5-(2-fluorophenoxy)-2-pyrazinemethanol.

Maximum Tolerated Dose (MTD) Study

The MTD study is a foundational experiment to determine the highest dose of a drug that can be administered without causing unacceptable toxicity.[3]

  • Animal Model: Select a relevant rodent species (e.g., Swiss Webster or BALB/c mice).

  • Group Allocation: Assign a minimum of 3-5 animals per dose group.

  • Dose Selection: Based on in vitro cytotoxicity data (e.g., IC50 values) and literature on structurally similar pyrazine derivatives, select a starting dose and a series of escalating doses (e.g., 10, 30, 100, 300 mg/kg).[3][7]

  • Administration: Administer a single dose of 5-(2-fluorophenoxy)-2-pyrazinemethanol via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in weight, activity, and grooming) at regular intervals for at least 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Pharmacokinetic (PK) Studies

PK studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound.[3] This information is vital for correlating drug exposure with the observed pharmacological effects.

  • Animal Model and Groups: Use the same rodent species as in the MTD study. Include groups for both intravenous (IV) and the intended therapeutic route (e.g., oral) administration to determine bioavailability.

  • Dose Selection: Select a dose below the MTD that is expected to be within the therapeutic range.

  • Administration:

    • IV Group: Administer a single bolus dose via the tail vein.

    • Oral Group: Administer a single dose via oral gavage.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Analysis: Analyze plasma concentrations of 5-(2-fluorophenoxy)-2-pyrazinemethanol using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters as summarized in the table below.

PK ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Elimination half-lifeDetermines the dosing frequency required to maintain therapeutic concentrations.
CL ClearanceMeasures the rate at which the drug is removed from the body.
Vd Volume of distributionIndicates the extent to which the drug distributes into tissues.
F% Bioavailability (for non-IV routes)The fraction of the administered dose that reaches systemic circulation.
Pharmacodynamic (PD) and Efficacy Studies

Once the MTD and PK profile are established, efficacy studies can be designed to evaluate the therapeutic potential of 5-(2-fluorophenoxy)-2-pyrazinemethanol in a relevant disease model.

Caption: Workflow for designing and executing in vivo efficacy studies.

Part 3: Data Interpretation and Troubleshooting

The successful execution of in vivo studies requires careful data interpretation and a proactive approach to troubleshooting common challenges.

Bridging In Vitro and In Vivo Data

A common challenge in drug development is the disconnect between in vitro potency and in vivo efficacy.[3] The diagram below illustrates a decision-making tree for troubleshooting this issue.

In_Vitro_In_Vivo_Troubleshooting start High In Vitro Potency, Low In Vivo Efficacy pk_issue Investigate Pharmacokinetics (PK) start->pk_issue low_exposure Low Systemic Exposure (AUC)? pk_issue->low_exposure Yes high_exposure Sufficient Systemic Exposure pk_issue->high_exposure No formulation Optimize Formulation (e.g., improve solubility) low_exposure->formulation bioavailability Assess Oral Bioavailability (F%) low_exposure->bioavailability metabolism Evaluate Metabolic Stability low_exposure->metabolism pd_issue Investigate Pharmacodynamics (PD) high_exposure->pd_issue target_engagement Assess Target Engagement in Target Tissue pd_issue->target_engagement off_target Evaluate Potential Off-Target Effects pd_issue->off_target

Caption: Troubleshooting guide for discrepancies between in vitro and in vivo results.

Conclusion

The development of a successful in vivo dosing strategy for a novel compound like 5-(2-fluorophenoxy)-2-pyrazinemethanol requires a systematic and data-driven approach. By carefully considering the compound's physicochemical properties, developing an appropriate formulation, and conducting well-designed MTD, PK, and efficacy studies, researchers can generate the robust data necessary to advance promising therapeutic candidates through the drug development pipeline. This guide provides a foundational framework for these critical preclinical activities.

References

  • Benchchem. Optimizing In Vivo Studies with Novel Pyrazine-Piperidine Derivatives.
  • Valentino, S. J., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods. Available from: [Link]

  • Evotec. Early Formulation. Available from: [Link]

  • El-Damasy, D. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Wang, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Sygnature Discovery. Pre-Clinical Formulation & in vivo Pharmacology Delivery. Available from: [Link]

  • MDPI. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available from: [Link]

  • Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available from: [Link]

  • PubMed. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Available from: [Link]

  • Gad Consulting Services. Vehicles for Animal Studies. Available from: [Link]

Sources

Advanced NMR Characterization Protocols for 5-(2-fluorophenoxy)-2-pyrazinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Strategy

The structural elucidation of fluorinated heteroaromatics like 5-(2-fluorophenoxy)-2-pyrazinemethanol presents unique challenges in pharmaceutical development. This molecule features a 2,5-disubstituted pyrazine core, a hydroxymethyl group, and an ortho-fluorinated phenoxy ether linkage. Standard 1D 1 H NMR is insufficient for complete characterization due to the chemical shift equivalence risks on the pyrazine ring and the complex heteronuclear scalar couplings introduced by the 19 F nucleus.

As an Application Scientist, the goal is to build a self-validating analytical system . Our strategy relies on a multi-nuclear approach ( 1 H, 13 C, 19 F, 15 N) combined with 2D correlation spectroscopy. We utilize NOESY to solve the regiochemistry of the pyrazine protons, 19 F- 13 C coupling analysis to map the phenoxy ring, and 1 H- 15 N HMBC to probe the electronic environment of the pyrazine nitrogens.

NMR_Workflow S1 1. Sample Preparation (DMSO-d6, 298K) S2 2. Instrument Calibration (3D Shim, 90° Pulse Cal) S1->S2 Validate Lock Stability S3 3. 1D Acquisition (1H, 13C{1H}, 19F{1H}) S2->S3 FWHM < 1.0 Hz S4 4. 2D Homonuclear (NOESY: Regiochemistry) S3->S4 Identify Spin Systems S5 5. 2D Heteronuclear (HSQC, HMBC, 1H-15N HMBC) S4->S5 Resolve H-3/H-6 S6 6. Data Integration & Structure Validation S5->S6 Map Heteroatoms

Fig 1. Step-by-step NMR elucidation workflow for fluorinated heteroaromatics.

Experimental Methodologies

The following protocol is designed for a 500 MHz NMR spectrometer equipped with a cryogenically cooled broad-band observe (BBO) or inverse (TCI) probe.

Sample Preparation & Causality
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 600 µL of anhydrous DMSO- d6​ (100% D) containing 0.03% v/v TMS.

    • Causality: DMSO- d6​ is chosen over CDCl 3​ to eliminate hydrogen-bond-induced line broadening. More importantly, highly pure DMSO- d6​ slows down the chemical exchange of the hydroxyl proton (-OH), allowing it to couple with the adjacent methylene protons ( 3JHH​ ). This serves as an internal structural validation for the methanol moiety[1].

  • Temperature Stabilization: Equilibrate the sample at exactly 298.0 K for 10 minutes prior to tuning.

Instrument Calibration (Self-Validating Steps)
  • 3D Gradient Shimming: Execute automated 3D gradient shimming.

    • Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the TMS signal. Proceed only if FWHM < 1.0 Hz to ensure high resolution of fine 19 F- 13 C scalar couplings.

  • Pulse Calibration: Determine the exact 90° pulse width for 1 H and 13 C on this specific sample. The dielectric constant of the fluorinated sample in DMSO alters probe tuning; relying on default solvent parameters will result in suboptimal 2D coherence transfer and t1​ noise.

Acquisition Parameters

Table 1: Recommended NMR Acquisition Parameters (500 MHz Spectrometer)

ExperimentNucleusSpectral WidthScans (NS)Relaxation Delay (D1)Causality / Notes
1D 1 H 1 H12 ppm162.0 sBaseline purity check.
1D 13 C{1H} 13 C250 ppm10242.0 sHigh NS required to resolve quaternary C-2/C-5 and C-F multiplets.
1D 19 F{1H} 19 F200 ppm643.0 sInverse gated decoupling to prevent NOE enhancement of 19 F.
2D HSQC 1 H/ 13 C12 / 160 ppm41.5 sMultiplicity-edited; CH 2​ appears out-of-phase (negative).
2D HMBC 1 H/ 13 C12 / 220 ppm81.5 sOptimized for nJCH​=8 Hz.
2D NOESY 1 H/ 1 H12 / 12 ppm162.0 sMixing time: 300 ms. Crucial for H-3 vs H-6 assignment.
2D 1 H- 15 N HMBC 1 H/ 15 N12 / 400 ppm321.5 sOptimized for nJNH​=5 Hz to map pyrazine nitrogens.

Data Interpretation & Mechanistic Insights

Solving the Pyrazine Regiochemistry (NOESY)

The pyrazine ring contains two isolated protons at positions 3 and 6. Because they are para-like to each other across the ring, their scalar coupling ( 5JHH​ ) is near zero, resulting in two distinct singlets in the 1 H spectrum (~8.1–8.6 ppm).

  • The Causality of NOESY: Through-bond techniques (HMBC) can be ambiguous here due to similar chemical environments. However, the spatial proximity of the -CH 2​ OH group to H-3 provides a definitive through-space correlation. A strong NOESY cross-peak between the methylene doublet (~4.6 ppm) and the downfield pyrazine singlet unambiguously identifies H-3. The remaining pyrazine singlet is therefore H-6.

Fluorine-Carbon Scalar Coupling ( 19 F- 13 C)

The introduction of the ortho-fluorine atom on the phenoxy ring drastically alters the 13 C spectrum. Fluorine ( 19 F, 100% natural abundance, spin-1/2) couples strongly to the carbon skeleton [2].

  • Mechanistic Insight: You will not observe 6 distinct singlets for the phenoxy carbons. Instead, expect a massive doublet for C-2' ( 1JCF​≈245 Hz), moderate doublets for C-1' and C-3' ( 2JCF​≈10–20 Hz), and fine splitting for C-4' and C-6' ( 3JCF​≈5–10 Hz). Recognizing these J -couplings is critical to prevent miscounting the number of carbon atoms in the molecule.

Pyrazine Nitrogen Mapping ( 1 H- 15 N HMBC)

Nitrogen chemical shifts are highly sensitive probes for the electronic distribution in heteroaromatics [3]. Using a 1 H- 15 N HMBC optimized for long-range couplings (~5 Hz), we can observe correlations from the pyrazine H-3 and H-6 protons to N-1 and N-4. The nitrogen adjacent to the electron-withdrawing fluorophenoxy group will exhibit a distinct chemical shift compared to the nitrogen adjacent to the hydroxymethyl group.

NMR_Correlations CH2 -CH2OH Group H3 Pyrazine H-3 CH2->H3 NOESY (Regiochemistry) N_ring Pyrazine 15N Nuclei CH2->N_ring 1H-15N HMBC H3->N_ring 1H-15N HMBC H6 Pyrazine H-6 H6->N_ring 1H-15N HMBC F_aryl 2-Fluoro Phenoxy H6->F_aryl 1H-13C HMBC (Ether Linkage)

Fig 2. Key 2D NMR correlations establishing the regiochemistry of the pyrazine core.

Expected Quantitative Data

Table 2: Expected Chemical Shifts and Key Couplings (in DMSO- d6​ )

MoietyNucleusExpected Shift (ppm)Multiplicity & Coupling (Hz)Key 2D Validation Correlations
Pyrazine C-2 13 C~155–160sHMBC from CH 2​
Pyrazine C-5 13 C~155–160sHMBC from H-6 and Phenoxy H-6'
Pyrazine H-3 1 H~8.3–8.6sNOE to CH 2​ OH
Pyrazine H-6 1 H~8.1–8.5sHMBC to Pyrazine C-5
Methanol CH 2​ 1 H~4.5–4.7d ( 3JHH​≈5.5 Hz to OH)NOE to Pyrazine H-3
Hydroxyl OH 1 H~5.2–5.5t ( 3JHH​≈5.5 Hz to CH 2​ )-
Phenoxy F 19 F-130 to -135m 1JCF​ to C-2'
Phenoxy C-2' 13 C~150–155d ( 1JCF​≈245–250 Hz)HMBC from Phenoxy H-4', H-6'
Phenoxy C-1' 13 C~140–145d ( 2JCF​≈10–15 Hz)HMBC from Pyrazine H-6 (weak)

Validation Checkpoint: Following the completion of the 2D suite (which may take 8–12 hours), run a final 1D 1 H spectrum. Overlay this with the initial 1 H spectrum. If the -CH 2​ OH doublet has diminished and an aldehyde singlet (~10 ppm) has appeared, the sample has undergone oxidation during acquisition, and the 2D data may contain artifact cross-peaks from the degradation product.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Dalvit, C., et al. (2021). "Ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery." RSC Chemical Biology, 2(4), 1083-1094. URL:[Link]

  • Holzer, W., Eller, G. A., Datterl, B., & Habicht, D. (2009). "Derivatives of Pyrazinecarboxylic Acid: 1H, 13C and 15N NMR Spectroscopic Investigations." Magnetic Resonance in Chemistry, 47(7), 617-624. URL:[Link]

Sources

Application Notes & Protocols for the Crystallization and Purification of 5-(2-fluorophenoxy)-2-pyrazinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity

5-(2-fluorophenoxy)-2-pyrazinemethanol is a heterocyclic compound featuring a pyrazine core, a structural motif of significant interest in medicinal chemistry and materials science. Pyrazine derivatives are known for a wide range of biological activities and commercial applications.[1] For its use in drug development, as a synthetic intermediate, or as a research chemical, achieving the highest possible purity is paramount. The presence of impurities, even in trace amounts, can drastically alter biological activity, compromise kinetic studies, and lead to inconsistent results in downstream applications. Genotoxic impurities (GTIs) are of particular concern in pharmaceutical development and are strictly regulated.[2]

This guide provides a comprehensive framework for the purification of 5-(2-fluorophenoxy)-2-pyrazinemethanol from a crude synthetic mixture. We will explore the foundational principles behind the chosen purification strategies, offer detailed, field-tested protocols for both chromatographic separation and various crystallization methods, and provide troubleshooting insights to overcome common challenges.

Foundational Analysis: Physicochemical Properties & Impurity Profile

A successful purification strategy begins with an understanding of the target molecule's properties and the likely nature of its impurities.

2.1. Physicochemical Characteristics The structure of 5-(2-fluorophenoxy)-2-pyrazinemethanol—possessing a polar pyrazine ring, a hydroxymethyl group (-CH₂OH), an ether linkage, and a fluorophenyl group—defines its purification characteristics.

  • Polarity: The molecule is moderately polar. The hydroxymethyl group and the nitrogen atoms in the pyrazine ring are capable of acting as hydrogen bond acceptors, while the hydroxyl group is a hydrogen bond donor.[3] This profile suggests good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ethyl acetate, acetone), with limited solubility in nonpolar solvents like hexane.[3]

  • Hydrogen Bonding: The presence of the -OH group is a dominant factor, enabling strong intermolecular hydrogen bonds in the solid state. Disrupting this crystal lattice requires solvents that can effectively compete for these hydrogen bonds.

  • Aromaticity: The presence of two aromatic rings (pyrazine and fluorophenyl) allows for π-π stacking interactions.

2.2. Anticipated Impurity Profile Impurities will typically arise from the synthesis process. A common synthetic route might involve the nucleophilic aromatic substitution (SNAr) of a halogenated pyrazinemethanol with 2-fluorophenol. Potential impurities could include:

  • Unreacted Starting Materials: e.g., 2-fluorophenol and the pyrazinemethanol precursor.

  • Side-Products: Isomeric byproducts or products from undesired side reactions.

  • Over-Oxidized Species: The primary alcohol (-CH₂OH) could be oxidized to the corresponding aldehyde or carboxylic acid, introducing highly polar impurities.

  • Residual Solvents and Reagents: Solvents like DMF or DMSO, and inorganic salts from the workup.

Integrated Purification Workflow

For achieving high purity (>99.5%), a multi-step approach is recommended. The initial step involves a bulk purification via column chromatography to remove the majority of impurities, followed by a final crystallization step to remove any remaining trace impurities and to obtain a stable, crystalline solid with well-defined physical properties.

G crude Crude Product (Oily or Amorphous Solid) chromatography Silica Gel Column Chromatography (Bulk Impurity Removal) crude->chromatography fractions Combine Pure Fractions & Evaporate Solvent chromatography->fractions crystallization High-Purity Crystallization (Final Polishing Step) fractions->crystallization final_product Pure Crystalline Product (>99.5% Purity) crystallization->final_product

Caption: High-level purification workflow.

Protocol I: Purification by Column Chromatography

Column chromatography is an effective technique for separating compounds based on their differential adsorption to a stationary phase.[4][5] For 5-(2-fluorophenoxy)-2-pyrazinemethanol, silica gel is the recommended stationary phase due to the molecule's moderate polarity.

4.1. Principle of Separation The separation occurs as the mobile phase flows through the stationary phase (silica gel). Less polar compounds have weaker interactions with the polar silica gel and elute faster, while more polar compounds interact more strongly and elute later. By gradually increasing the polarity of the mobile phase (a solvent gradient), a fine separation of the target compound from both less-polar and more-polar impurities can be achieved.

4.2. Step-by-Step Protocol

  • Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in a low-polarity solvent like hexane.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica bed. Expert Tip: Never let the column run dry, as cracks in the silica bed will ruin the separation.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase, such as 100% hexane or a 95:5 hexane:ethyl acetate mixture.[4]

  • Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient for this compound would be from 5% to 50% ethyl acetate in hexane. The optimal gradient should be determined beforehand using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified, often amorphous or oily, product.

Protocol II: High-Purity Crystallization

Crystallization is the most effective method for achieving the highest level of purity for a solid compound.[6] The process relies on the principle that the solubility of a solid in a solvent is temperature-dependent.[7] A properly formed crystal lattice is highly ordered and tends to exclude foreign molecules (impurities), which remain dissolved in the solvent (mother liquor).[6]

5.1. Critical First Step: Solvent Selection The choice of solvent is the most critical factor for successful crystallization.[8] An ideal solvent should:

  • Completely dissolve the compound at an elevated temperature (near the solvent's boiling point).

  • Exhibit very low solubility for the compound at low temperatures (e.g., 0-4 °C).

  • Either dissolve impurities very well at all temperatures or not at all.

  • Be chemically inert with the compound.

  • Be easily removable from the purified crystals (i.e., have a relatively low boiling point).

Table 1: Candidate Solvents for Crystallization Screening

SolventBoiling Point (°C)PolarityRationale & Expected Behavior
Isopropanol 82.5Polar ProticThe -OH group should interact well with the target molecule. Good potential as a single-solvent system.
Ethanol 78.4Polar ProticSimilar to isopropanol, a strong candidate for single-solvent recrystallization.[9]
Ethyl Acetate 77.1Polar AproticModerate polarity may provide the ideal solubility curve needed for good crystal growth.
Toluene 110.6Nonpolar AromaticMay be a good solvent at high temperatures due to aromatic interactions, with lower solubility upon cooling.
Methanol / Water VariesPolar Protic PairA solvent/anti-solvent pair. The compound should be soluble in methanol but insoluble in water.
DCM / Hexane VariesMixed Polarity PairA common pair for recrystallizing moderately polar compounds. Soluble in dichloromethane (DCM), insoluble in hexane.[10]

5.2. Method A: Cooling Recrystallization Protocol

This is the most common crystallization method.

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation dissolve 1. Dissolve compound in MINIMUM hot solvent cool_rt 2. Cool slowly to room temperature dissolve->cool_rt cool_ice 3. Chill in ice bath to maximize yield cool_rt->cool_ice filtrate 4. Collect crystals via vacuum filtration cool_ice->filtrate wash 5. Wash with minimal ICE-COLD solvent filtrate->wash dry 6. Dry crystals under vacuum wash->dry

Caption: Workflow for cooling recrystallization.

  • Dissolution: Place the purified compound from the chromatography step into an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., isopropanol) and heat the mixture to boiling with gentle swirling. Continue to add the solvent dropwise until the compound just dissolves completely.[11] Causality: Using the absolute minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, which is necessary for crystallization to occur.[8]

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-ordered crystals, which are purer. Rapid cooling can trap impurities within a less-ordered crystal lattice.[12]

  • Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inner surface of the flask with a glass rod just below the solvent line or adding a tiny "seed" crystal of the pure compound.[12]

  • Maximizing Yield: Once crystal formation is established, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold, saturated solution.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a very small amount of ice-cold solvent to remove any adhering mother liquor that contains dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The purity should be verified by analytical methods such as HPLC, melting point analysis, and NMR spectroscopy.

5.3. Method B: Anti-Solvent Crystallization Protocol

This method is ideal when the compound is too soluble in a suitable solvent even at low temperatures, or when using solvent pairs like DCM/hexane.

  • Principle: The compound is dissolved in a "good" solvent in which it is highly soluble. An "anti-solvent" (or "bad" solvent), in which the compound is insoluble, is then slowly added. This reduces the overall solvating power of the mixture, forcing the compound to crystallize out of solution.

G start Compound Dissolved in 'Good' Solvent end Compound Crystallizes Due to Lowered Solubility antisolvent Slow Addition of 'Bad' Anti-Solvent antisolvent->end Induces Supersaturation

Caption: Principle of anti-solvent crystallization.

  • Protocol: a. Dissolve the compound in a minimal amount of a "good" solvent (e.g., dichloromethane) at room temperature. b. Slowly add the "anti-solvent" (e.g., hexane) dropwise with constant swirling. c. Continue adding the anti-solvent until a slight, persistent cloudiness (turbidity) is observed. This indicates the point of saturation. d. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution. e. Cover the flask and allow it to stand undisturbed. Crystals should form as the solution slowly equilibrates. For difficult cases, storing the vessel inside a larger container with a more volatile anti-solvent (vapor diffusion) can promote slow, high-quality crystal growth.[13]

Troubleshooting Common Crystallization Issues

ProblemPotential CauseRecommended Solution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.Add more solvent to the hot mixture to lower the saturation temperature. Alternatively, switch to a lower-boiling point solvent.[12]
No Crystals Form The solution is not sufficiently saturated, or nucleation is slow.Try scratching the flask with a glass rod, adding a seed crystal, or cooling the solution for a longer period in an ice bath.[6]
Poor Recovery Too much solvent was used; the compound has significant solubility in the cold solvent.Evaporate some of the solvent from the mother liquor and re-cool to obtain a second crop of crystals (which may be less pure). Use less solvent in subsequent attempts.
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Note: Use sparingly as it can also adsorb the product.

References

  • Ogden, J. S., & Zondlo, M. A. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Zondlo, M. A., & Ogden, J. S. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]

  • Talukdar, D., et al. (2011). Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. Available at: [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry Laboratory Techniques. Available at: [Link]

  • Sato, N., et al. (2004). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). Pf-06751979. National Center for Biotechnology Information. Available at: [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Chemistry Department. Available at: [Link]

  • Study Mind. (2022). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). Recrystallization. MIT OpenCourseWare. Available at: [Link]

  • University of Basrah. (2021). Experimental No. (4) Recrystallization. College of Pharmacy. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 524.2: Measurement of Purgeable Organic Compounds in Water. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and Characterization of Some New Heterocyclic Compounds. JOCPR. Available at: [Link]

  • Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds. Available at: [Link]

  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. Available at: [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available at: [Link]

  • El-Koussi, W. M., et al. (2022). Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products. Scientific Reports. Available at: [Link]

Sources

Application Note: Preclinical In Vitro Evaluation of 5-(2-Fluorophenoxy)-2-pyrazinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Focus: 5-(2-fluorophenoxy)-2-pyrazinemethanol (CAS: 1160264-35-6)

Introduction & Mechanistic Rationale

In modern medicinal chemistry, pyrazine derivatives are highly valued as structural scaffolds for kinase inhibitors and central nervous system (CNS) modulators. Specifically, 5-(2-fluorophenoxy)-2-pyrazinemethanol is a specialized tool compound that combines a pyrazine ring with a fluorine-substituted phenoxy group[1].

From a structural biology perspective, the pyrazine core frequently acts as a hinge-binding motif, forming critical hydrogen bonds with the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs). Simultaneously, the fluorophenoxy moiety enhances lipophilicity, allowing the compound to deeply penetrate adjacent hydrophobic pockets, while the fluorine atom improves metabolic stability by blocking oxidative metabolism at the ortho-position. To rigorously evaluate the efficacy, target engagement, and pharmacokinetic viability of this compound, a tri-phasic in vitro screening workflow is required.

Workflow Prep Compound Preparation Viability Viability Assay (CellTiter-Glo) Prep->Viability Target Target Engagement (AlphaLISA) Prep->Target ADME Permeability (Caco-2) Prep->ADME

Caption: Tri-phasic in vitro screening workflow for 5-(2-fluorophenoxy)-2-pyrazinemethanol.

Target Engagement: AlphaLISA Kinase Assay

To prove that 5-(2-fluorophenoxy)-2-pyrazinemethanol actively inhibits its intended kinase target rather than causing non-specific toxicity, we utilize the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) platform.

Causality & Logic: Traditional Western blots require extensive washing steps that can disrupt weak or transient compound-target interactions. AlphaLISA utilizes a proximity-based luminescent signal where donor beads convert ambient oxygen to singlet oxygen[2]. If the compound fails to inhibit the kinase, the substrate is phosphorylated, bringing the biotinylated substrate (bound to Streptavidin Donor beads) and the anti-phospho antibody (bound to Acceptor beads) within 200 nm of each other. This triggers a cascade resulting in a sharp light emission at 615 nm[2]. A successful inhibitor will decrease this signal proportionally to its concentration.

RTK_Pathway Compound 5-(2-fluorophenoxy) -2-pyrazinemethanol RTK Receptor Tyrosine Kinase (e.g., c-Met, ALK) Compound->RTK Competitive Inhibition MEK MEK1/2 RTK->MEK Phosphorylation Cascade ATP ATP ATP->RTK Binds Hinge Region ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Caption: Mechanism of action: Pyrazine-based RTK inhibition blocking the MAPK/ERK signaling cascade.

Step-by-Step Protocol
  • Reaction Assembly: In a 384-well AlphaPlate, mix the target kinase, GST-labeled full-length substrate (e.g., ERK2), ATP, and serial dilutions of 5-(2-fluorophenoxy)-2-pyrazinemethanol. Incubate for 1 hour in kinase assay buffer (50 mM HEPES pH 7.5, 100 mM MgCl2, 2 mM DTT)[2].

  • Kinase Quenching: Halt kinase activity by adding AlphaLISA detection buffer containing 10 mM EDTA. Rationale: EDTA chelates the Mg2+ ions required for ATP hydrolysis, freezing the reaction state.

  • Bead Addition: Add AlphaLISA Acceptor Beads and Donor Beads (20 µg/mL final concentration) conjugated with Glutathione (GSH) and anti-phospho IgG. Incubate at room temperature for 1 hour under subdued laboratory lighting (< 100 lux)[2]. Rationale: Donor beads are highly light-sensitive; ambient light can cause premature singlet oxygen release and high background noise.

  • Measurement: Read the plate on an Alpha-enabled microplate reader (excitation at 680 nm, emission at 615 nm).

Cytotoxicity & Cell Viability: CellTiter-Glo Assay

Following target validation, the compound's phenotypic effect on cell viability must be assessed. The CellTiter-Glo Luminescent Cell Viability Assay is the gold standard for this application.

Causality & Logic: The assay quantifies intracellular adenosine triphosphate (ATP) as a direct indicator of metabolically active cells[3]. The homogeneous "add-mix-measure" format prevents cell loss associated with washing steps[4]. The proprietary lysis buffer instantly breaks the cell membrane, releasing ATP, which then drives a luciferase-catalyzed reaction with luciferin to produce a stable "glow-type" luminescent signal (half-life >5 hours)[4].

Step-by-Step Protocol
  • Cell Plating & Treatment: Seed target cancer cell lines in a 96-well opaque-walled plate (100 µL/well). Treat with 5-(2-fluorophenoxy)-2-pyrazinemethanol for 48-72 hours.

  • Equilibration: Equilibrate the plate and the CellTiter-Glo Reagent to room temperature (approx. 30 minutes)[4]. Rationale: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperatures across the plate will cause edge effects and skewed data.

  • Lysis: Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL)[3].

  • Mixing: Mix contents for 2 minutes on an orbital shaker[3]. Rationale: Mechanical agitation ensures complete cellular lysis and uniform distribution of the luciferase enzyme.

  • Stabilization & Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence using a plate reader[3].

ADME Profiling: Caco-2 Bidirectional Permeability Assay

For a compound to be orally bioavailable, it must successfully cross the intestinal epithelium. The Caco-2 permeability assay evaluates this by utilizing human colon adenocarcinoma cells.

Causality & Logic: When cultured on semipermeable membrane inserts for 18-22 days, Caco-2 cells spontaneously differentiate into a polarized monolayer resembling the human intestinal epithelium, complete with tight junctions and active efflux transporters like P-glycoprotein (P-gp)[5],[6]. By measuring transport in both the Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions, we can calculate the efflux ratio. An efflux ratio > 2 indicates that 5-(2-fluorophenoxy)-2-pyrazinemethanol is actively pumped out of the cells, which could severely limit oral absorption[6].

Caco2 Apical Apical Compartment (pH 6.5) Monolayer Caco-2 Cell Monolayer (Tight Junctions + Efflux Pumps) Apical->Monolayer A to B Transport (Passive/Active) Monolayer->Apical Basolateral Basolateral Compartment (pH 7.4) Monolayer->Basolateral Basolateral->Monolayer B to A Transport (Efflux)

Caption: Bidirectional Caco-2 permeability model assessing intestinal absorption and active efflux.

Step-by-Step Protocol
  • Monolayer Validation: Measure the Transepithelial Electrical Resistance (TEER) of the 21-day Caco-2 cultures. Rationale: TEER values > 200 Ω·cm² confirm the integrity of the tight junctions; leaky monolayers will yield false-positive permeability rates[7].

  • Equilibration: Wash the monolayers and equilibrate with prewarmed (37°C) transport buffer (e.g., HBSS with 25 mM glucose)[7].

  • Dosing (A-B Transport): Add 10 µM of 5-(2-fluorophenoxy)-2-pyrazinemethanol to the Apical chamber. Fill the Basolateral chamber with blank buffer[5].

  • Dosing (B-A Transport): In a separate well, add the compound to the Basolateral chamber and blank buffer to the Apical chamber[5].

  • Incubation & Sampling: Incubate for 2 hours at 37°C. Extract samples from both the donor and receiver compartments[5],[6].

  • Quantification: Analyze the samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ )[6].

Quantitative Data Interpretation

To standardize the evaluation of 5-(2-fluorophenoxy)-2-pyrazinemethanol, all experimental data should be benchmarked against the following quantitative thresholds:

Assay TypeKey ParameterExpected Range / ThresholdBiological Implication
AlphaLISA Biochemical IC50​ < 50 nMHigh target affinity; strong hinge-binding via the pyrazine core.
CellTiter-Glo Cellular EC50​ 100 nM - 1 µMEffective inhibition of cell proliferation; validates membrane permeability.
Caco-2 (A-B) Papp​ (A to B)> 10×10−6 cm/sHigh passive transcellular intestinal permeability.
Caco-2 (B-A) Efflux Ratio (ER)< 2.0Compound is not a significant substrate for P-gp or BCRP efflux pumps.

Sources

Application Note: Formulation Strategies for the Delivery of 5-(2-fluorophenoxy)-2-pyrazinemethanol, a Novel Poorly Soluble API

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a systematic, multi-pronged approach to the formulation of 5-(2-fluorophenoxy)-2-pyrazinemethanol, a novel active pharmaceutical ingredient (API). Based on its chemical structure—comprising a hydrophobic fluorophenoxy group and an aromatic pyrazine core—this compound is predicted to exhibit poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV agent. Overcoming this solubility challenge is paramount to achieving adequate oral bioavailability. This document details essential pre-formulation characterization protocols and outlines three robust, industrially relevant formulation strategies: Amorphous Solid Dispersions (ASDs), Lipid-Based Drug Delivery Systems (LBDDS), and Nanosuspensions. For each strategy, we provide the scientific rationale, detailed experimental protocols, and critical characterization methods to guide the researcher from initial assessment to a viable formulation pathway.

Introduction: The Solubility Challenge

The majority of new chemical entities (NCEs) emerging from drug discovery pipelines, estimated at over 70%, are poorly soluble in water.[1][2] This characteristic is a primary obstacle to oral drug development, as dissolution in gastrointestinal fluids is a prerequisite for absorption and, ultimately, therapeutic efficacy.[3]

The structure of 5-(2-fluorophenoxy)-2-pyrazinemethanol suggests it falls into this challenging category. The large, non-polar fluorophenoxy moiety and the pyrazine ring are expected to confer significant hydrophobicity and a high melting point, typical of crystalline solids with poor solubility. While the 2-methanol group provides a site for hydrogen bonding, it is unlikely to overcome the dominant lipophilicity of the molecule. Therefore, formulation strategies must focus on enhancing the API's dissolution rate and/or apparent solubility.[4][5]

This application note serves as a comprehensive guide for the formulation scientist, outlining a logical, evidence-based workflow to develop a successful oral dosage form for this and structurally similar molecules.

Foundational Step: Physicochemical Characterization

Before any formulation work begins, a thorough understanding of the API's intrinsic properties is essential.[6][7] This pre-formulation data package informs the selection of the most appropriate formulation strategy and excipients.

Protocol 2.1: Core Physicochemical Property Analysis
  • Aqueous Solubility Profiling:

    • Determine the equilibrium solubility of the crystalline API in various aqueous media at 37 °C.

    • Recommended media include: pH 1.2 (Simulated Gastric Fluid, SGF), pH 4.5 acetate buffer, and pH 6.8 (Simulated Intestinal Fluid, SIF).[7]

    • Use a shake-flask method, agitating an excess of API in the medium for at least 48 hours to ensure equilibrium.

    • Quantify the dissolved API concentration using a validated HPLC method.

  • Lipophilicity (LogP) Determination:

    • Measure the octanol-water partition coefficient (LogP). A high LogP value (>3) confirms lipophilicity and suggests suitability for lipid-based systems.[4]

  • Solid-State Characterization:

    • Differential Scanning Calorimetry (DSC): Determine the melting point (Tm) and glass transition temperature (Tg) of the amorphous form. A high Tm suggests strong crystal lattice energy that must be overcome. The Tg is critical for assessing the stability of amorphous formulations.[8][9]

    • Powder X-Ray Diffraction (PXRD): Confirm the crystalline nature of the raw API. The absence of sharp diffraction peaks indicates an amorphous state.[8][10]

    • Thermogravimetric Analysis (TGA): Assess the thermal stability of the API to determine its suitability for heat-based processes like hot-melt extrusion.[11]

Formulation Strategy I: Amorphous Solid Dispersions (ASDs)

Rationale: ASDs are a leading strategy for enhancing the oral bioavailability of poorly soluble crystalline drugs.[1][12] This technique involves dispersing the API in an amorphous state within a hydrophilic polymer matrix.[10] This high-energy, non-crystalline form circumvents the crystal lattice energy during dissolution, leading to a state of supersaturation in vivo and enhancing the driving force for absorption.[13]

Technology A: Spray Drying (Solvent-Based Method)

Spray drying is a versatile and scalable method for producing ASDs, especially for thermosensitive compounds.[14][15]

  • Polymer & Solvent Selection:

    • Select a suitable polymer based on drug-polymer miscibility screenings. Common choices include polyvinylpyrrolidone (PVP), copovidone (PVP VA64), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[14]

    • Identify a common solvent system that dissolves both the API and the polymer (e.g., methanol, acetone, dichloromethane, or a mixture).

  • Solution Preparation:

    • Prepare a solution containing the API and polymer at the desired drug loading (e.g., 10-40% w/w). A typical starting concentration is 5-10% total solids in the solvent.

  • Spray Drying Process:

    • Use a laboratory-scale spray dryer (e.g., Büchi B-290 or ProCept 4M8-TriX).

    • Typical Starting Parameters: [14][16]

      • Inlet Temperature: 60-120 °C (high enough to evaporate the solvent but below the API's degradation temperature).

      • Atomizing Airflow: Set to produce fine droplets (e.g., ~0.30 m³/min).

      • Feed Pump Rate: Adjusted to maintain the target outlet temperature (typically >40 °C).

  • Powder Collection & Post-Processing:

    • Collect the dried powder from the cyclone separator.[14]

    • Dry the collected ASD powder under vacuum at ~40 °C for 24 hours to remove residual solvent.

Technology B: Hot-Melt Extrusion (HME) (Solvent-Free Method)

HME is a continuous, solvent-free manufacturing process that uses heat and mechanical shear to mix the API and polymer at a molecular level.[11][17] It is ideal for thermally stable APIs.[18]

  • Polymer Selection:

    • Select a thermoplastic polymer with a suitable glass transition temperature (Tg) for processing, such as Soluplus®, copovidone (PVP VA64), or Eudragit® grades.

  • Blending:

    • Accurately weigh and physically blend the API and polymer powder at the target drug loading.

  • Extrusion Process:

    • Use a laboratory-scale twin-screw extruder (e.g., 11 mm or 16 mm).

    • Process Parameter Optimization: [19]

      • Temperature Profile: Set barrel temperatures progressively higher, typically starting below and ending 20-40 °C above the polymer's Tg, to ensure proper melting and mixing without degrading the API.

      • Screw Speed: A higher screw speed (e.g., 100-300 RPM) increases shear and distributive mixing but reduces residence time.[11]

      • Feed Rate: Control the rate to ensure consistent torque and a starved-fed condition.

  • Downstream Processing:

    • Cool the extrudate on a conveyor belt and pelletize it.

    • Mill the pellets into a fine powder for subsequent dosage form development (e.g., tableting or capsule filling).

Characterization of ASDs

Successful ASD formulation must be confirmed with rigorous characterization.[9][20]

Technique Purpose Expected Result for Successful ASD
DSC To confirm amorphization and assess miscibility.[8]Disappearance of the API's crystalline melting peak and the appearance of a single Tg, indicating a homogeneous, single-phase system.[13]
PXRD To confirm the absence of crystallinity.[10]A broad, diffuse "halo" pattern with no sharp Bragg peaks.[8]
In Vitro Dissolution To evaluate performance enhancement.[21]Significantly faster and higher extent of drug release (supersaturation) compared to the crystalline API. Use of USP Apparatus II (paddle method) at 37 °C in relevant media (e.g., SIF).[22][23]

Formulation Strategy II: Lipid-Based Drug Delivery Systems (LBDDS)

Rationale: For highly lipophilic compounds, LBDDS are an excellent choice. These formulations consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents.[1][24] Upon contact with gastrointestinal fluids, they spontaneously form fine oil-in-water emulsions or microemulsions, presenting the drug in a solubilized state for absorption.[25][26] This approach can also leverage lymphatic absorption, bypassing first-pass metabolism.[27]

Protocol 4.1: Formulation and Screening of Self-Emulsifying Drug Delivery Systems (SEDDS)
  • Excipient Solubility Screening:

    • Determine the equilibrium solubility of 5-(2-fluorophenoxy)-2-pyrazinemethanol in a range of excipients.[24][28]

    • Oils: Long-chain triglycerides (LCTs, e.g., corn oil), medium-chain triglycerides (MCTs, e.g., Capryol 90, Miglyol 812).

    • Surfactants: High HLB surfactants (e.g., Kolliphor EL, Tween 80, Kolliphor RH40).

    • Co-solvents/Co-surfactants: (e.g., Transcutol HP, Capmul MCM, Lauroglycol FCC).

    • Equilibrate an excess of API in each excipient at ambient temperature for 72 hours, then quantify the supernatant by HPLC.

  • Constructing Ternary Phase Diagrams:

    • Based on solubility data, select one oil, one surfactant, and one co-solvent.

    • Prepare a series of blank formulations by mixing the three components at various ratios (e.g., from 10:0:90 to 10:90:0).

    • Titrate each mixture with water and observe the point of emulsification and the clarity of the resulting emulsion.

    • Plot the results on a ternary phase diagram to identify the regions that form clear or slightly bluish, stable microemulsions.

  • Drug-Loaded Formulation & Characterization:

    • Select optimal ratios from the self-emulsifying region of the phase diagram and dissolve the API to a target concentration (e.g., 80% of saturation solubility to prevent precipitation).

    • Emulsification Performance: Dilute 1 mL of the SEDDS formulation into 250 mL of water or SIF with gentle stirring. Assess the self-emulsification time (should be < 2 minutes) and the visual appearance (transparency).[29][30]

    • Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS). Target droplet sizes are typically <200 nm for efficient absorption.[29]

    • Thermodynamic Stability: Subject the formulation to centrifugation (e.g., 3500 rpm for 30 min) and freeze-thaw cycles to check for phase separation or drug precipitation.[31]

Formulation Strategy III: Nanosuspensions

Rationale: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[32] By reducing the particle size to the nanometer range (typically 200-600 nm), the surface area available for dissolution is dramatically increased, leading to a higher dissolution velocity as described by the Noyes-Whitney equation.[2][33] This is a valuable strategy when the API is poorly soluble in both aqueous and lipidic media.[4]

Protocol 5.1: Nanosuspension Formulation via Wet Media Milling
  • Stabilizer Screening:

    • Select a stabilizer to prevent particle aggregation through steric or electrostatic hindrance. Common stabilizers include Poloxamer 188, lecithin, PVP, and HPMC.[34]

    • Prepare preliminary suspensions of the API in aqueous solutions of different stabilizers and assess for initial stability.

  • Preparation of Pre-Suspension:

    • Disperse the API powder (e.g., 5-10% w/v) in an aqueous solution of the selected stabilizer (e.g., 1-2% w/v).

    • Homogenize this pre-suspension using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes.

  • Wet Milling Process:

    • Introduce the pre-suspension into a laboratory-scale media mill containing milling beads (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm in diameter).

    • Mill at a high speed (e.g., 2000-4000 rpm) for several hours (2-24 h). The process should be conducted in a cooled vessel to dissipate heat.

    • Periodically withdraw samples to monitor particle size reduction using DLS. Continue milling until a stable, desired particle size is achieved.

  • Characterization of Nanosuspension:

    • Particle Size and Zeta Potential: Measure the mean particle size (Z-average), PDI, and zeta potential using DLS. A narrow PDI (<0.3) is desired. A zeta potential of |±30 mV| or more is generally required for good electrostatic stability.[35]

    • Solid-State Analysis (PXRD/DSC): After lyophilizing the nanosuspension, analyze the powder to ensure the high-energy milling process has not altered the crystalline state of the API.[35]

    • Dissolution Rate: Perform dissolution testing (USP Apparatus II) and compare the release profile to that of the unmilled (micronized) API. The nanosuspension should show a markedly faster dissolution rate.[35]

Workflow and Decision Making

The selection of the optimal formulation strategy should be guided by the initial physicochemical data. The following diagram illustrates a logical decision-making workflow.

Formulation_Decision_Workflow cluster_0 Phase 1: Pre-formulation Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Development & Optimization Start API: 5-(2-fluorophenoxy)-2-pyrazinemethanol PhysChem Physicochemical Characterization (Solubility, LogP, Tm, Tg, Stability) Start->PhysChem Decision Evaluate Properties PhysChem->Decision ASD Strategy: Amorphous Solid Dispersion (ASD) (Spray Drying or HME) Decision->ASD High Tm Good Polymer Miscibility LBDDS Strategy: Lipid-Based System (LBDDS) (SEDDS/SMEDDS) Decision->LBDDS High LogP Good Lipid Solubility Nano Strategy: Nanosuspension Decision->Nano Poor Solubility in Lipids & Solvents High Dose Required ASD_Dev Formulation & Characterization (DSC, PXRD, Dissolution) ASD->ASD_Dev LBDDS_Dev Excipient Screening & Phase Diagrams (Droplet Size, Stability) LBDDS->LBDDS_Dev Nano_Dev Milling & Stabilization (Particle Size, Zeta Potential) Nano->Nano_Dev Final Optimized Lead Formulation ASD_Dev->Final LBDDS_Dev->Final Nano_Dev->Final

Caption: Decision workflow for formulation strategy selection.

The following diagram details the experimental process for developing an Amorphous Solid Dispersion.

ASD_Development_Workflow cluster_0 Screening cluster_1 Manufacturing cluster_2 Characterization cluster_3 Outcome API API & Polymer Selection Solvent Solvent System Selection API->Solvent Solution Prepare API-Polymer Solution Solvent->Solution SprayDry Spray Drying Process Solution->SprayDry Powder Collect ASD Powder SprayDry->Powder Analysis Solid-State Analysis (DSC, PXRD) Powder->Analysis Dissolution In Vitro Dissolution Test Analysis->Dissolution Result Stable, High-Performance ASD Formulation Dissolution->Result

Caption: Experimental workflow for ASD development via spray drying.

Conclusion

The successful formulation of 5-(2-fluorophenoxy)-2-pyrazinemethanol hinges on systematically addressing its predicted poor aqueous solubility. There is no single universal technique; the choice between creating an amorphous solid dispersion, a lipid-based system, or a nanosuspension must be driven by comprehensive pre-formulation data.[1] By following the protocols and decision-making logic outlined in this guide, researchers can efficiently screen and develop a scientifically sound, robust formulation with a high probability of achieving the desired bioavailability for this challenging new chemical entity.

References

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  • Unknown. (2026). Hot-Melt Extrusion for Pharmaceutical Applications: Solubility, Scale-Up & Novel Dosage Forms. YouTube.
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  • Unknown. (2025). The Hot Melt Extrusion (HME) in Pharmaceutical Technology: A Comprehensive Review.
  • Unknown. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Unknown. (2025). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI.
  • Unknown. (n.d.). Hot-melt extrusion.
  • Sun, M., et al. (n.d.). Development of Nanosuspension Formulation for Oral Delivery of Quercetin. Ingenta Connect.
  • Unknown. (n.d.). A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages. PMC.
  • Unknown. (n.d.). Hot Melt Extrusion, Drug Molecules. Thermo Fisher Scientific - TW.
  • van den Dries, K. (2026). The importance of lipid screening in the development of lipid-based formulations.
  • Unknown. (n.d.). Characterization of amorphous solid dispersions: An update. Sci-Hub.
  • Unknown. (n.d.). Pharmaceutical Applications of Hot-Melt Extrusion: Continuous Manufacturing, Twin-Screw Granulations, and 3D Printing. PMC.
  • Unknown. (2020). Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization. Journal of IMAB.
  • Unknown. (n.d.). Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications. PubMed.
  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. PubMed.
  • Unknown. (2024). Updates on the conversion of nanosuspensions to solid oral dosage forms. Journal of Food and Drug Analysis.
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  • Unknown. (2025). Spray-dried Amorphous Solid Dispersions: Process, Carrier, and Applications. Pilotech.
  • Unknown. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Crystal Pharmatech.
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  • Unknown. (n.d.). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. PMC.
  • Unknown. (2022). Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability. MDPI.
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  • Unknown. (2019). Characterization of amorphous solid dispersions. Uni Halle.
  • Unknown. (n.d.). Development and Characterization of Solid Self-emulsifying Drug Delivery System of Cilnidipine. J-Stage.
  • Unknown. (n.d.). Review Article Nanosuspension in Drug Delivery-A Review. SAS Publishers.
  • Unknown. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems.
  • Unknown. (n.d.). (PDF) Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. ResearchGate.
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  • Unknown. (n.d.). Development of a small-scale spray-drying approach for amorphous solid dispersions (ASDs) screening in early drug development. SciSpace.
  • Unknown. (n.d.). Lipid-Based Drug Delivery Systems. PMC - NIH.
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Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 5-(2-fluorophenoxy)-2-pyrazinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-(2-fluorophenoxy)-2-pyrazinemethanol. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies to address and overcome challenges related to the aqueous solubility of this compound.

Introduction: Understanding the Challenge

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the initial steps to assess the solubility of 5-(2-fluorophenoxy)-2-pyrazinemethanol?

A1: Foundational Solubility Assessment

Before attempting to enhance solubility, it is crucial to establish a baseline understanding of the compound's intrinsic solubility. This involves a systematic screening in various relevant aqueous buffers.

Experimental Protocol: Baseline Aqueous Solubility Determination

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 5-(2-fluorophenoxy)-2-pyrazinemethanol in a water-miscible organic solvent where it is freely soluble, such as dimethyl sulfoxide (DMSO) or ethanol.

  • Serial Dilution: Perform serial dilutions of the stock solution into a series of aqueous buffers (e.g., phosphate-buffered saline (PBS) at pH 7.4, citrate buffer at pH 5.0).

  • Equilibration: Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) at a controlled temperature, with gentle agitation.[2]

  • Observation and Quantification: Visually inspect for precipitation. For a quantitative measure, centrifuge the samples to pellet any undissolved compound, and then measure the concentration of the compound in the supernatant using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Q2: How can pH be used to improve the solubility of this compound?

A2: Leveraging pH Adjustment

The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium.[3] For weakly acidic or basic compounds, adjusting the pH can significantly increase solubility by converting the molecule into its more soluble ionized (salt) form.[3][4]

Mechanism of Action: The pyrazine ring in the molecule contains nitrogen atoms which can be protonated at acidic pH, making the molecule more polar and thus more water-soluble.

Experimental Protocol: pH-Dependent Solubility Profiling

  • Prepare a Range of Buffers: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 10).

  • Add Compound: Add an excess amount of solid 5-(2-fluorophenoxy)-2-pyrazinemethanol to each buffer.

  • Equilibrate: Shake the samples at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Separate and Analyze: Filter or centrifuge the samples to remove undissolved solid.

  • Quantify: Determine the concentration of the dissolved compound in the clear supernatant for each pH point using a validated analytical method.

  • Plot Data: Plot solubility versus pH to identify the pH range where solubility is maximized.

dot graph "pH_Adjustment_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];

} enddot Caption: Workflow for pH-dependent solubility profiling.

Q3: What are co-solvents, and how can they enhance solubility?

A3: Utilizing Co-solvents for Solubility Enhancement

Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[5] They work by reducing the polarity of the water, making it a more favorable environment for hydrophobic molecules.[6][7]

Commonly Used Co-solvents in Research:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

  • Glycerol[5][8]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.

  • Prepare Co-solvent-Water Mixtures: Create a series of co-solvent-water mixtures at different volume percentages (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine Solubility: Measure the solubility of 5-(2-fluorophenoxy)-2-pyrazinemethanol in each mixture using the equilibrium solubility method described in A1.

  • Analyze Results: Plot the solubility against the co-solvent concentration to determine the optimal co-solvent and its concentration.

Co-solventTypical Concentration Range (% v/v)Expected Solubility IncreaseKey Considerations
Ethanol5 - 40%Moderate to HighPotential for in vivo precipitation upon dilution.
Propylene Glycol10 - 60%Moderate to HighCan increase viscosity at higher concentrations.
PEG 40020 - 70%HighGenerally well-tolerated.
Q4: Can cyclodextrins be used to improve the solubility of this compound?

A4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10][11] They can encapsulate poorly soluble "guest" molecules, like 5-(2-fluorophenoxy)-2-pyrazinemethanol, into their hydrophobic core, forming an inclusion complex that has significantly improved aqueous solubility.[9][10][12][13][14]

Mechanism of Action: The hydrophobic fluorophenoxy portion of the molecule can fit into the cyclodextrin cavity, while the more hydrophilic pyrazinemethanol part can remain exposed to the aqueous environment.

Experimental Protocol: Cyclodextrin Complexation

  • Select Cyclodextrins: Common choices include β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Phase Solubility Study: Add an excess of the compound to each cyclodextrin solution. Equilibrate with agitation.

  • Analyze: Filter the solutions and measure the concentration of the dissolved compound.

  • Determine Stoichiometry: Plot the compound concentration against the cyclodextrin concentration. The shape of the curve can indicate the stoichiometry of the inclusion complex.

dot graph "Cyclodextrin_Complexation_Logic" { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=Mrecord, style="filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7, color="#5F6368"];

} enddot Caption: Logic of solubility enhancement via cyclodextrin complexation.

Q5: Are there other advanced techniques to consider for significant solubility challenges?

A5: Advanced Formulation Strategies

For compounds with very poor solubility, more advanced formulation approaches may be necessary. These techniques often involve creating amorphous forms of the drug or reducing particle size to the nanoscale.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic matrix at a molecular level.[15][16][17] When the solid dispersion is exposed to an aqueous medium, the carrier dissolves, releasing the drug as very fine particles, which enhances the dissolution rate.[15][18] Common carriers include polymers like povidone (PVP) and polyethylene glycols (PEGs).[17]

  • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.[19][20] The reduction of particle size to the nanometer range dramatically increases the surface area, leading to a significant increase in dissolution velocity.[21][22][23]

These advanced methods require specialized equipment and formulation expertise but can provide substantial improvements in solubility and bioavailability for challenging compounds.[19][21]

Summary of Approaches

MethodPrincipleComplexityPotential Fold Increase in Solubility
pH Adjustment Ionization of the moleculeLowVariable (can be >1000x for ionizable compounds)
Co-solvents Reducing solvent polarityLow to Moderate2x to 500x[12]
Cyclodextrins Inclusion complex formationModerate10x to 1000x
Solid Dispersions Molecular dispersion in a hydrophilic carrierHigh10x to >1000x
Nanosuspensions Increased surface area due to particle size reductionHighSignificant increase in dissolution rate

This guide provides a structured and scientifically grounded approach to tackling the solubility challenges of 5-(2-fluorophenoxy)-2-pyrazinemethanol. By systematically applying these methods, researchers can identify an effective strategy to achieve the desired aqueous concentrations for their specific applications.

References

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troubleshooting low yield in 5-(2-fluorophenoxy)-2-pyrazinemethanol synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-(2-fluorophenoxy)-2-pyrazinemethanol. This resource is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in this specific synthesis. Here, we move beyond simple protocols to explore the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your reaction outcomes.

Section 1: Foundational FAQs - Understanding the Reaction

This synthesis, while appearing straightforward, involves a nuanced interplay of kinetics and thermodynamics. A solid grasp of the foundational principles is the first step toward successful troubleshooting.

Q1: What is the reaction mechanism for the synthesis of 5-(2-fluorophenoxy)-2-pyrazinemethanol?

The formation of 5-(2-fluorophenoxy)-2-pyrazinemethanol from 5-chloro-2-pyrazinemethanol and 2-fluorophenol proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

  • Nucleophilic Attack: The reaction is initiated by deprotonating the 2-fluorophenol with a suitable base to form the more nucleophilic 2-fluorophenoxide anion. This anion then attacks the electron-deficient carbon atom of the pyrazine ring that bears the chlorine atom. This step is typically the rate-determining step.

  • Formation of Meisenheimer Complex: The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms in the pyrazine ring.

  • Elimination of Leaving Group: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride leaving group, yielding the final ether product.

The pyrazine ring is considered "electron-deficient" due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack, a prerequisite for the SNAr mechanism.[1][2]

Caption: SNAr mechanism for ether formation.
Q2: Why is this reaction prone to low yields?

Low yields can stem from a variety of factors, often related to the delicate balance of reactivity required for the SNAr reaction. Key issues include:

  • Incomplete Reaction: Insufficient activation of the pyrazine ring, a weak nucleophile, or suboptimal reaction conditions (temperature, time) can lead to a significant amount of unreacted starting material.

  • Side Reactions: Competing reaction pathways, such as decomposition of starting materials or products at high temperatures, can consume reagents and lower the yield of the desired product.[3]

  • Purity of Reagents: Impurities in the starting materials or solvents (especially water) can interfere with the reaction, primarily by neutralizing the base or reacting with the starting materials.[4]

  • Product Loss During Workup: The final product has both a mildly basic pyrazine moiety and a hydroxyl group, which can lead to solubility in both aqueous and organic layers during extraction, complicating purification and causing loss of material.[4]

  • Thermal Instability: Pyrazine derivatives, particularly those with functional groups, can exhibit thermal instability, leading to degradation during the reaction or purification.[5][6][7]

Section 2: Pre-Reaction Troubleshooting & Optimization

Proactive measures taken before starting the reaction are critical for maximizing yield.

Q3: My starting materials are not pure. How will this affect my yield?

The purity of your starting materials is paramount.

  • 5-chloro-2-pyrazinemethanol: Impurities can arise from its own synthesis. For instance, residual chlorinating agents (e.g., from a POCl₃ reaction) can lead to unwanted side reactions.[8] It's crucial to ensure this starting material is fully purified, often via recrystallization or column chromatography.

  • 2-fluorophenol: Phenols are susceptible to oxidation, which can result in colored impurities (quinones) that may interfere with the reaction. Using freshly distilled or purified 2-fluorophenol is recommended.

  • Water: The presence of water in either starting material or the solvent is highly detrimental. It will quench the strong base used to deprotonate the phenol, requiring the use of excess base and potentially leading to lower yields. Ensure all reagents and glassware are thoroughly dried.

Q4: Which base should I choose and why?

The choice of base is critical for efficiently generating the nucleophilic phenoxide. The base must be strong enough to deprotonate the 2-fluorophenol (pKa ≈ 8.8) but not so reactive that it promotes side reactions.

BaseTypeAdvantagesDisadvantages
NaH (Sodium Hydride)Strong, non-nucleophilicIrreversibly deprotonates the phenol, driving the equilibrium forward.[9]Highly water-sensitive; requires anhydrous conditions and careful handling.
K₂CO₃ (Potassium Carbonate)Weaker, inorganicEasier to handle than NaH; effective for many aryl ether syntheses.[10]Reaction may be slower or require higher temperatures due to lower basicity.
Cs₂CO₃ (Cesium Carbonate)Weaker, inorganicOften provides higher yields due to the "cesium effect," which increases the nucleophilicity of the phenoxide.More expensive than other carbonate bases.
KOH (Potassium Hydroxide)Strong, inorganicInexpensive and effective.Can introduce water into the reaction, potentially reducing yield.

Recommendation: For laboratory-scale synthesis where yield is prioritized, Sodium Hydride (NaH) in an anhydrous solvent is often the best choice.[9][11] For larger-scale reactions where handling is a concern, K₂CO₃ or Cs₂CO₃ are excellent alternatives.[10]

Q5: What is the best solvent for this reaction?

Polar aprotic solvents are essential for SNAr reactions. They can solvate the cation of the base (e.g., Na⁺), leaving the phenoxide anion "naked" and more nucleophilic.[9][12] Protic solvents (like alcohols or water) will form hydrogen bonds with the phenoxide, "caging" it and reducing its nucleophilicity.[12][13]

SolventBoiling PointKey Characteristics
DMF (Dimethylformamide)153 °CExcellent solvating power. A common and effective choice.
DMSO (Dimethyl sulfoxide)189 °CHigher boiling point allows for higher reaction temperatures, which can increase the reaction rate. Often considered the best solvent for SNAr.[14]
Acetonitrile 82 °CLower boiling point, easier to remove.

Recommendation: DMSO is generally the preferred solvent for this type of SNAr reaction due to its ability to accelerate the rate, although DMF is also a very effective and widely used alternative.[9][14]

Section 3: On-the-Fly Reaction Troubleshooting

Monitoring your reaction allows for early detection of issues.

Q6: My reaction is not proceeding to completion. What should I do?

If TLC or LC-MS analysis shows significant unreacted starting material after the expected reaction time:

  • Increase Temperature: SNAr reactions are often temperature-dependent. Cautiously increasing the temperature in 10-20 °C increments may accelerate the reaction. Typical temperatures range from 80 °C to 120 °C.[9]

  • Add More Base/Phenol: If there is any suspicion of moisture contamination, a small, additional portion of the base and 2-fluorophenol might be necessary to restart the reaction.

  • Extend Reaction Time: Some SNAr reactions can be slow. Allow the reaction to proceed for a longer period (e.g., 12-24 hours), monitoring periodically.

Q7: The reaction mixture has turned dark brown/black. Is this normal?

While a slight yellowing or darkening can be normal, a very dark brown or black color often indicates decomposition. This can be caused by:

  • Excessive Heat: The pyrazinemethanol moiety may be thermally unstable at very high temperatures. If the color change is accompanied by the appearance of multiple new spots on the TLC, consider re-running the reaction at a lower temperature.

  • Base-Induced Decomposition: In some cases, a very strong base in combination with high heat can lead to the decomposition of heterocyclic compounds.

  • Impure Starting Materials: As mentioned, oxidized phenols can cause discoloration from the outset.

Q8: I am seeing multiple new spots on my TLC plate. What are the likely side products?

Besides unreacted starting materials, several side products could form:

  • Hydrolysis Product: If water is present, 5-chloro-2-pyrazinemethanol could potentially hydrolyze to 5-hydroxy-2-pyrazinemethanol.

  • Dimerization/Polymerization: At high temperatures, self-condensation or polymerization of the starting materials or product can occur, often resulting in baseline material on a TLC plate.

  • Ring Alkylation: While less common in SNAr, the phenoxide is an ambident nucleophile and could theoretically attack the pyrazine ring at a different position, though this is sterically and electronically disfavored.[3]

Section 4: Post-Reaction Workup & Purification

A successful reaction can still result in a low isolated yield if the workup and purification are not optimized.

Q9: I am losing a significant amount of product during the aqueous workup. Why?

The product, 5-(2-fluorophenoxy)-2-pyrazinemethanol, is amphoteric. The pyrazine nitrogen atoms are weakly basic, and the alcohol group is weakly acidic. This can lead to product loss during aqueous extraction:

  • Acidic Wash: If you wash with an acidic solution (e.g., 1M HCl), the pyrazine nitrogens can become protonated, making the molecule water-soluble.

  • Basic Wash: If you wash with a strong basic solution (e.g., 1M NaOH), the alcohol moiety could be deprotonated, again increasing water solubility.

Solution: Perform aqueous washes with neutral solutions like water and brine. Avoid strong acids or bases during the workup.[9] Carefully back-extract all aqueous layers with your organic solvent (e.g., ethyl acetate, DCM) to recover any dissolved product.

Q10: How can I effectively purify the final product?
  • Column Chromatography: This is the most common and effective method. A silica gel column using a gradient elution system, typically starting with a non-polar solvent (like hexanes or heptane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or acetone), is usually effective.[15][16]

  • Recrystallization: If a solid product is obtained and is relatively pure (>90%), recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane, or ethanol/water) can be an excellent final purification step to obtain highly pure material.[15]

Section 5: Protocols & Data

Optimized Laboratory Protocol

This protocol assumes a starting scale of 5 mmol and prioritizes yield and purity.

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF or DMSO (25 mL).

  • Base Addition: Cool the solvent to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 240 mg, 6.0 mmol, 1.2 eq) portion-wise.

  • Phenoxide Formation: In a separate flask, dissolve 2-fluorophenol (616 mg, 5.5 mmol, 1.1 eq) in a small amount of anhydrous solvent (5 mL). Add this solution dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases.

  • SNAr Reaction: Add 5-chloro-2-pyrazinemethanol (793 mg, 5.0 mmol, 1.0 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS every 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to ice-cold water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete complete Reaction Complete check_reaction->complete temp Increase Temperature (e.g., to 100-120°C) incomplete->temp No time Extend Reaction Time incomplete->time No reagents Check Reagent Purity & Anhydrous Conditions incomplete->reagents Yes workup Review Workup Procedure complete->workup solution_temp Re-run at optimal temperature temp->solution_temp time->solution_temp solution_reagents Use pure, dry reagents and solvents reagents->solution_reagents workup_loss Product lost in aqueous layers? workup->workup_loss purification Review Purification Method purification_loss Product co-eluting or degrading on silica? purification->purification_loss workup_loss->purification No solution_workup Use neutral washes (water, brine) and back-extract workup_loss->solution_workup Yes solution_purification Optimize chromatography gradient / consider recrystallization purification_loss->solution_purification

Caption: Decision tree for troubleshooting low yield.
References
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  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

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  • Rai, R., & Singh, V. K. (2020). A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents. Journal of Molecular Modeling, 26(7), 1-12.
  • Valente, R. J., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2112-2115. Available at: [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • Wiedemann, J., et al. (2023). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. ChemMedChem, 18(11), e202300095. Available at: [Link]

  • Valente, R. J., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2112-2115. Available at: [Link]

  • Wiedemann, J., et al. (2023). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. R Discovery. Available at: [Link]

  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

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Technical Support Center: Optimizing LC-MS for 5-(2-fluorophenoxy)-2-pyrazinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 5-(2-fluorophenoxy)-2-pyrazinemethanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development, optimization, and troubleshooting. Our approach moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can build robust, self-validating analytical methods.

Section 1: Method Development & Optimization - Frequently Asked Questions (FAQs)

This section addresses the fundamental questions you'll encounter when establishing a sensitive and reliable LC-MS method for 5-(2-fluorophenoxy)-2-pyrazinemethanol from the ground up.

Q1: Where do I begin? What are the key physicochemical properties of 5-(2-fluorophenoxy)-2-pyrazinemethanol to consider?

Answer: A successful method development strategy always starts with understanding the analyte. While specific experimental data for 5-(2-fluorophenoxy)-2-pyrazinemethanol is not widely published, we can infer its likely behavior from its structure.

  • Structure: The molecule contains a pyrazine ring, a fluorophenoxy group, and a methanol group. This combination imparts moderate polarity. The nitrogen atoms on the pyrazine ring are basic and are likely sites for protonation in positive-ion electrospray ionization (ESI).

  • Molecular Weight: The molecular formula is C₁₁H₉FN₂O₂. The monoisotopic mass is approximately 220.06 g/mol . This relatively low molecular weight makes it suitable for standard ESI-MS.

  • Expected Polarity (LogP): The presence of both aromatic rings and polar functional groups (ether, alcohol, pyrazine nitrogens) suggests a moderately polar character. This makes it an ideal candidate for reversed-phase liquid chromatography (RPLC).

This initial assessment guides our starting choices for both chromatography and mass spectrometry.

Q2: How do I select the appropriate LC column and mobile phase?

Answer: The goal is to achieve sharp, symmetrical peaks with adequate retention. Based on the molecule's predicted properties, a reversed-phase C18 column is the most logical starting point.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18 Stationary Phase (e.g., Agilent ZORBAX SB-C18, Waters ACQUITY UPLC CSH C18)Provides excellent retention for moderately polar compounds. High-purity silica or hybrid particle columns minimize peak tailing from secondary interactions.[1][2]
Dimensions: 50-100 mm length, 2.1 mm I.D., < 3 µm particle sizeBalances resolution and analysis time for typical UHPLC/HPLC systems.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase promotes the protonation of the pyrazine nitrogens, leading to better peak shape and enhanced ionization efficiency in positive ESI mode.[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity. It's recommended to screen both.
Column Temp. 30 - 40 °CImproves peak shape by reducing mobile phase viscosity and enhancing mass transfer kinetics.[1]

This workflow provides a structured approach to developing your LC method.

MethodDevelopmentWorkflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Integration Method Integration & Refinement SelectColumn Select C18 Column (e.g., 2.1x100mm, 1.8µm) PrepareMP Prepare Mobile Phases A: 0.1% FA in H2O B: 0.1% FA in ACN SelectColumn->PrepareMP GradientScreen Run Initial Gradient (e.g., 5-95% B over 10 min) PrepareMP->GradientScreen InjectOnSystem Inject on LC-MS System GradientScreen->InjectOnSystem Optimized LC Conditions Infusion Infuse Analyte (~1 µg/mL) TuneSource Tune ESI Source (Capillary, Gas, Temp) Infusion->TuneSource OptimizeMRM Optimize MRM Transitions (Collision Energy) TuneSource->OptimizeMRM OptimizeMRM->InjectOnSystem Optimized MS Conditions RefineGradient Refine Gradient Profile (Isocratic Hold, Slope) InjectOnSystem->RefineGradient SST Perform System Suitability Test (SST) RefineGradient->SST

Fig 1. LC-MS method development workflow.
Q3: What are the initial MS parameters for tuning and optimization?

Answer: The goal of tuning is to find the instrument settings that generate the most stable and intense signal for your analyte. This is best achieved by direct infusion of a standard solution.

Experimental Protocol: Initial Infusion and MS Parameter Tuning

  • Prepare Analyte Solution: Make a ~1 µg/mL solution of 5-(2-fluorophenoxy)-2-pyrazinemethanol in a solvent mixture that mimics the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • System Setup: Divert the LC flow to waste. Using a syringe pump and a T-fitting, infuse the analyte solution directly into the mass spectrometer's ion source at a typical flow rate (e.g., 0.3-0.5 mL/min).[4]

  • Ionization Mode & Polarity:

    • Mode Selection: Electrospray Ionization (ESI) is the preferred mode for this moderately polar molecule.[4] Atmospheric Pressure Chemical Ionization (APCI) could be tested but is generally better for less polar compounds.

    • Polarity Screening: Scan in both positive and negative ion modes. Given the basic pyrazine nitrogens, a strong protonated molecule [M+H]⁺ is expected in positive mode.

  • Full Scan Acquisition: Acquire full scan mass spectra to identify the precursor ion. For 5-(2-fluorophenoxy)-2-pyrazinemethanol, the expected [M+H]⁺ ion is at m/z 221.07.

  • Product Ion Scan (MS/MS): Select the precursor ion (m/z 221.07) and apply a range of collision energies (e.g., 10-40 eV) to generate product ions. Look for stable, high-intensity fragments to use for Multiple Reaction Monitoring (MRM).

  • MRM Transition Selection: Choose at least two MRM transitions: one for quantification (quantifier) and one for confirmation (qualifier). This enhances the selectivity and reliability of the assay.[5]

Q4: How do I optimize the ESI source parameters for maximum sensitivity?

Answer: Once you have selected your MRM transitions, you must optimize the ion source settings. These parameters control the efficiency of ion generation and transmission into the mass spectrometer.[6]

Key ESI Parameters for Optimization:

ParameterDescriptionOptimization Strategy
Capillary Voltage The voltage applied to the ESI needle; crucial for creating the Taylor cone and generating charged droplets.While infusing the analyte, vary the voltage (e.g., 2.0-4.5 kV) and monitor the MRM signal intensity. Select a voltage that provides maximum signal intensity on a stable plateau to ensure robustness.[4][7]
Nebulizer Gas Flow Aids in the formation of small droplets (nebulization).Increase the gas pressure/flow until the signal is maximized and stable. Excessively high flow can decrease the signal.
Drying Gas Flow & Temp. Assists in solvent evaporation from the charged droplets, releasing gas-phase ions.Optimize temperature and flow rate to achieve the highest signal intensity. Typical ranges are 250-350 °C and 8-12 L/min. These parameters are often interdependent.
Fragmentor/Skimmer Voltage Voltages applied to lenses in the source region that can cause in-source fragmentation.While some in-source fragmentation can be useful, it is often best to minimize it to maximize the precursor ion intensity. Adjust these voltages to maximize the signal for m/z 221.07.[8]
Q5: What is a System Suitability Test (SST) and why is it critical before any analysis?

Answer: A System Suitability Test (SST) is a series of injections performed before running your sample sequence to verify that the entire LC-MS system is performing acceptably.[9] It is a mandatory component of validated methods under regulatory guidelines like those from the FDA.[10][11][12] The SST ensures that your system can produce accurate and reproducible data on that specific day.

Experimental Protocol: System Suitability Test (SST)

  • Prepare SST Solution: Prepare a solution of 5-(2-fluorophenoxy)-2-pyrazinemethanol at a concentration near the lower end of your expected calibration curve (e.g., Low QC level).

  • Injection Sequence: Before analyzing any samples, inject the SST solution 5-6 times consecutively.

  • Acceptance Criteria: Evaluate the following parameters from the replicate injections. The system is deemed "suitable" only if all criteria are met.

ParameterAcceptance CriterionRationale
Peak Area Precision Relative Standard Deviation (%RSD) ≤ 10%Demonstrates the reproducibility of the injector and the stability of the MS response.[5][10]
Retention Time Precision %RSD ≤ 2%Confirms the stability of the pump flow rate and mobile phase composition.
Peak Tailing Factor 0.8 - 1.5Ensures peak symmetry, which is critical for accurate integration.[11]
Signal-to-Noise (S/N) S/N ≥ 10Confirms that the system has sufficient sensitivity to detect your analyte at low concentrations.[10]

If the SST fails, you must troubleshoot the system before proceeding with sample analysis.

Section 2: Troubleshooting Guide

Even with a well-developed method, problems can arise. This section provides a logical, cause-and-effect approach to diagnosing and solving common LC-MS issues.

Q1: My peak shape is poor (tailing, fronting, or splitting). How do I fix it?

Answer: Poor peak shape is one of the most common issues in LC and can severely impact data quality.[13][14] The shape of the peak itself is a diagnostic tool.

TroubleshootingPeakShape Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No Tailing_C1 Secondary Interactions (e.g., silanols) Tailing->Tailing_C1 Yes Splitting Peak Splitting? Fronting->Splitting No Fronting_C1 Column Overload Fronting->Fronting_C1 Yes End Consult Further Diagnostics Splitting->End No (Broadening) Splitting_C1 Partially Blocked Frit Splitting->Splitting_C1 Yes Tailing_C2 Column Overload Tailing_C3 Column Contamination/ Void Fronting_C2 Injection Solvent Too Strong Splitting_C2 Injection Solvent Mismatch Splitting_C3 Column Void/ Channeling

Fig 2. Decision tree for troubleshooting poor peak shape.

Troubleshooting Poor Peak Shape:

SymptomCommon CausesRecommended Solutions
Peak Tailing 1. Secondary Interactions: Basic analyte interacting with acidic silanols on the column packing. 2. Column Overload: Injecting too much analyte mass.[13][15] 3. Column Contamination: Buildup of matrix components on the column inlet.[14]1. Adjust Mobile Phase pH: Ensure pH is at least 1-2 units below the pKa of the pyrazine nitrogens (using formic acid should achieve this). 2. Reduce Injection Mass: Dilute the sample or decrease the injection volume. 3. Flush Column: Flush with a strong solvent (e.g., isopropanol). If unresolved, replace the column and use a guard column.[1]
Peak Fronting 1. Column Overload: Can also cause fronting under certain conditions.[16] 2. Injection Solvent Mismatch: Sample is dissolved in a solvent significantly stronger than the initial mobile phase.[1][13]1. Reduce Injection Mass: Dilute the sample. 2. Match Solvents: Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B) or a weaker solvent.
Peak Splitting 1. Partially Blocked Inlet Frit: Particulates from the sample or system have clogged the column inlet. 2. Column Void/Channeling: A void has formed at the head of the column.[1][16] 3. Injection Solvent Effect: Severe mismatch between sample solvent and mobile phase.[15]1. Reverse Flush Column: (Follow manufacturer's instructions). Filter all samples with a 0.22 µm syringe filter.[1] 2. Replace Column: This is often an irreversible failure.[1] 3. Match Solvents: Dissolve the sample in the initial mobile phase.
Q2: I'm experiencing low sensitivity. What are matrix effects and how can I mitigate them?

Answer: Matrix effects are the alteration (suppression or enhancement) of analyte ionization efficiency caused by co-eluting components from the sample matrix (e.g., plasma, urine, tissue extracts).[17][18][19] This is a major challenge in LC-MS bioanalysis and can lead to inaccurate and unreliable results.[20] Ion suppression is the most common form of matrix effect in ESI.[20]

Strategies to Identify and Mitigate Matrix Effects:

StrategyDescriptionImplementation
1. Qualitative Assessment (Post-Column Infusion) A constant flow of the analyte is infused into the MS while a blank, extracted matrix sample is injected onto the LC column. A dip in the analyte's signal at a specific retention time indicates a region of ion suppression.This helps identify if matrix effects are present and where they elute, allowing you to adjust chromatography to move the analyte peak away from suppressive regions.
2. Quantitative Assessment (Post-Extraction Spike) The response of an analyte spiked into a blank, extracted matrix is compared to the response of the analyte in a neat solution at the same concentration.[17] A ratio of <1 indicates suppression; >1 indicates enhancement.This is the "gold standard" for quantifying the extent of matrix effects and is a key part of regulatory method validation.[17]
3. Improve Chromatographic Separation Increase the separation between the analyte and interfering matrix components.Modify the gradient to be shallower, or try a column with a different selectivity (e.g., Phenyl-Hexyl). Using UPLC systems with higher resolution can also significantly reduce co-elution.[21]
4. Enhance Sample Preparation Use more selective sample preparation techniques to remove interfering components before injection.Move from simple "dilute-and-shoot" or protein precipitation to more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
5. Use a Stable Isotope-Labeled Internal Standard (SIL-IS) An internal standard that is chemically identical to the analyte but contains heavy isotopes (e.g., ¹³C, ²H).A SIL-IS will co-elute with the analyte and experience the same matrix effects, effectively canceling them out when a response ratio (Analyte Area / IS Area) is used for quantification. This is the most effective way to compensate for matrix effects.
References
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). alwsci.
  • Technical Support Center: Troubleshooting Poor Peak Shape in LC-MS. (2025). Benchchem.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025).
  • Effective LC Troubleshooting: Symptom-Based Str
  • Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis. (n.d.). PMC - NIH.
  • Essentials of LC Troubleshooting, Part 3: Those Peaks Don't Look Right. (2022). LCGC.
  • Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. (2011). Journal of the American Society for Mass Spectrometry.
  • Influence of matrix effects on the reliability of LC-MS methods applied in pharmacokinetic studies. (n.d.).
  • System suitability in bioanalytical LC/MS/MS. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). PMC - NIH.
  • Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. (2018). PMC - NIH.
  • A modified LC-MS/MS method for determination of tetramethylpyrazine in microdialysis samples and calibration of home-made linear probes. (2012). PubMed.
  • Optimization of ESI Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (2018). Analytical Chemistry.
  • Tips for Optimizing Key Parameters in LC–MS. (2016).
  • FDA Guidelines for Chromatography Validation. (2025).
  • Development of a novel LC-MS/MS method for the detection of adulteration of South African sauvignon blanc wines. (n.d.). SciSpace.
  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016). Spectroscopy Online.
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product. (2019). FDA.
  • Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. (n.d.).
  • Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis of Preservatives in Wood Leachate M
  • Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. (2022). Green Chemistry (RSC Publishing).
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.

Sources

reducing byproduct formation in 5-(2-fluorophenoxy)-2-pyrazinemethanol reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-(2-fluorophenoxy)-2-pyrazinemethanol . This portal is designed for researchers, process chemists, and drug development professionals seeking to optimize the nucleophilic aromatic substitution (SNAr) of halopyrazines and eliminate yield-limiting side reactions.

Below, you will find a mechanistic breakdown of common byproducts, a troubleshooting FAQ, and a self-validating experimental protocol engineered to maximize product purity.

Part 1: Mechanistic Causality of Byproduct Formation

The synthesis of 5-(2-fluorophenoxy)-2-pyrazinemethanol typically relies on the SNAr reaction between 5-chloro-2-pyrazinemethanol and 2-fluorophenol. The pyrazine ring is highly electron-deficient due to the presence of two electronegative nitrogen atoms, which stabilizes the Meisenheimer complex and makes the 5-position highly susceptible to nucleophilic attack .

However, this high reactivity also makes the electrophile vulnerable to competitive nucleophiles present in the reaction matrix. Understanding the quantitative differences in acidity and mass is critical for diagnosing LC-MS/HPLC data and implementing the correct interventions.

Table 1: Quantitative Data & Causality of SNAr Byproducts

Byproduct DesignationChemical IdentityMW ( g/mol )Causality & Mechanistic OriginPrimary Intervention
Target Product 5-(2-Fluorophenoxy)-2-pyrazinemethanol220.20Expected SNAr displacement of chloride by the 2-fluorophenoxide anion.N/A
Byproduct A Bis-pyrazine ether (Dimer)~328.75Competitive Nucleophilicity: The primary alcohol (-CH₂OH, pKₐ ~15.5) attacks another halopyrazine molecule if overly strong bases are used.Optimize base selection (pKₐ differential targeting).
Byproduct B 5-Hydroxy-2-pyrazinemethanol126.11Hydrolysis: Trace H₂O reacts with the base to form hydroxide ions, which rapidly displace the activated chloride.Rigorous anhydrous conditions; desiccant use.
Byproduct C 5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid234.18Oxidation: Base-catalyzed oxidation of the primary alcohol to an aldehyde/acid in the presence of dissolved O₂ .Degas solvents; maintain strict inert atmosphere.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing significant dimerization (Byproduct A) instead of the target product? A1: This is a thermodynamic control issue rooted in base selection. The pKₐ of 2-fluorophenol is approximately 8.7, while the unprotected primary aliphatic alcohol on your pyrazine starting material has a pKₐ of ~15.5. If you use a strong base like Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu), both functional groups are deprotonated. The resulting alkoxide is a highly aggressive nucleophile that will compete with the phenoxide, leading to dimerization 1. Solution: Switch to a milder, heterogeneous base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃). These bases selectively deprotonate the phenol without ionizing the primary alcohol, directing the SNAr pathway exclusively toward the target ether.

Q2: My LC-MS shows a major peak at m/z 127 [M+H]⁺. What is this and how do I eliminate it? A2: This mass corresponds to Byproduct B (5-hydroxy-2-pyrazinemethanol). The pyrazine ring is exceptionally electron-deficient. Even trace amounts of water in your solvent or hygroscopic base will generate hydroxide ions. Hydroxide is a smaller, harder nucleophile than 2-fluorophenoxide and will rapidly hydrolyze the halopyrazine. Solution: You must utilize anhydrous solvents (e.g., Acetonitrile or DMF stored over 3Å molecular sieves). Furthermore, K₂CO₃ is highly hygroscopic; it must be oven-dried at 120 °C overnight before use.

Q3: I am losing my product to an over-oxidized carboxylic acid derivative (Byproduct C). What's wrong? A3: Pyrazine methanols are highly susceptible to base-catalyzed oxidation when exposed to atmospheric oxygen, particularly in polar aprotic solvents like DMSO, which can actively participate in Swern-like oxidative side reactions under certain thermal conditions . Solution: Avoid DMSO if oxidation is observed. Switch to Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). You must rigorously degas the solvent via the freeze-pump-thaw method or by sparging with Argon for 30 minutes prior to base addition.

Part 3: SNAr Reaction Pathway & Troubleshooting Workflow

The following diagram maps the logical relationship between the reaction conditions, the desired SNAr pathway, and the mechanistic triggers for the three primary byproducts.

SNAr_Troubleshooting Reactants 5-Chloro-2-pyrazinemethanol + 2-Fluorophenol Conditions Base Selection & Solvent (The Critical Junction) Reactants->Conditions Product Target Product: 5-(2-Fluorophenoxy)-2-pyrazinemethanol Conditions->Product Optimized S_N Ar Dimer Byproduct A (Dimerization) Trigger: Strong Base (NaH) Conditions->Dimer Hydrolysis Byproduct B (Hydrolysis) Trigger: Trace H2O Conditions->Hydrolysis Oxidation Byproduct C (Oxidation) Trigger: O2 / DMSO Conditions->Oxidation Int_K2CO3 Use Mild Base (K2CO3) Int_K2CO3->Dimer Int_Dry Use Anhydrous Solvents Int_Dry->Hydrolysis Int_Degas Degas Solvents (Ar/N2) Int_Degas->Oxidation

Fig 1: Reaction pathway mapping SₙAr byproduct triggers and required experimental interventions.

Part 4: Self-Validating Experimental Protocol

This protocol is engineered to be self-validating. By incorporating specific In-Process Controls (IPCs), the system proves its own efficacy before you commit to the final workup, ensuring that traditional SNAr failures 2 are bypassed.

Materials Required:

  • 5-Chloro-2-pyrazinemethanol (1.0 equiv, limiting reagent)

  • 2-Fluorophenol (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) - Must be oven-dried at 120 °C for 12h.

  • Anhydrous N,N-Dimethylformamide (DMF) - Stored over 3Å molecular sieves.

Step-by-Step Methodology:

  • System Preparation & Degassing:

    • Equip a flame-dried Schlenk flask with a magnetic stir bar. Purge the flask with Argon for 10 minutes.

    • Add the oven-dried K₂CO₃ (2.0 equiv) to the flask.

    • Inject anhydrous DMF (to achieve a 0.2 M concentration relative to the pyrazine). Sparge the suspension with Argon for 30 minutes to displace dissolved oxygen (prevents Byproduct C).

  • Nucleophile Activation (Self-Validation Step 1):

    • Add 2-fluorophenol (1.2 equiv) to the suspension at room temperature.

    • Stir for 30 minutes. Validation: The suspension will turn slightly yellow, indicating the successful formation of the 2-fluorophenoxide anion. If the solution remains completely colorless, verify the quality of your base.

  • Electrophile Addition & SNAr Reaction:

    • Dissolve 5-chloro-2-pyrazinemethanol (1.0 equiv) in a minimal amount of degassed, anhydrous DMF.

    • Add this solution dropwise to the reaction mixture over 10 minutes to maintain high dilution (suppresses Byproduct A).

    • Heat the reaction mixture to 80 °C under a continuous Argon atmosphere.

  • In-Process Control (Self-Validation Step 2):

    • After 4 hours, extract a 10 µL aliquot. Quench it in 100 µL of water and extract with 100 µL of Ethyl Acetate.

    • Run TLC (Hexanes:EtOAc 1:1) or rapid LC-MS. Validation: The disappearance of the starting material spot/mass (m/z 145) and the appearance of the product mass (m/z 221 [M+H]⁺) without the presence of m/z 127 validates that the anhydrous conditions successfully prevented hydrolysis.

  • Workup and Isolation:

    • Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water (5x the reaction volume).

    • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers sequentially with 1M NaOH (to remove unreacted 2-fluorophenol), water, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

References

  • Design, Synthesis and Cytotoxic Activity of Novel 2,3- Disubstituted Pyrazine. Al-Quds University.
  • Synthesis and spectral properties of tetrapyrazinoporphyrazinato metal complexes derived from a sterically hindered phenol. Semantic Scholar.
  • 6-Fluoro-pyrazine-2-carboxylic acid | 1197231-27-8. Benchchem.
  • Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amin

Sources

Technical Support Center: Optimizing Plasma Extraction of 5-(2-fluorophenoxy)-2-pyrazinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for the bioanalysis of 5-(2-fluorophenoxy)-2-pyrazinemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its extraction from plasma. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot effectively and develop robust, validated methods.

Section 1: Foundational Knowledge & Analyte Characteristics

Before selecting an extraction protocol, understanding the physicochemical properties of 5-(2-fluorophenoxy)-2-pyrazinemethanol is critical. While specific experimental data for this exact molecule may be limited, we can infer its behavior from its structural components: a pyrazine ring, a fluorophenoxy group, and a hydroxymethyl group.

  • Pyrazine Core: The pyrazine ring is a weakly basic heterocycle. Its nitrogen atoms can be protonated at low pH. This property is a key handle for manipulating its solubility and retention in techniques like LLE and SPE.[1][2]

  • Fluorophenoxy Group: This moiety imparts significant lipophilicity (hydrophobicity), suggesting good solubility in organic solvents.

  • Hydroxymethyl Group (-CH₂OH): This group adds a degree of polarity and provides a site for hydrogen bonding.

Based on these features, we can estimate the analyte's properties to guide our extraction strategy. These estimations are crucial starting points for method development.

PropertyEstimated Value/CharacteristicImplication for Extraction
logP (Lipophilicity) Moderately highFavorable for reversed-phase SPE and LLE with non-polar to moderately polar organic solvents.
pKa (Acidity/Basicity) Weakly basic (Pyrazine Nitrogens)pH adjustment is critical. At pH values well below the pKa, the molecule will be charged (more water-soluble). At pH values 2 units above the pKa, it will be neutral (more organic-soluble).
Hydrogen Bonding Acceptor (N, O atoms), Donor (-OH)Can influence interactions with polar solvents and SPE sorbents.

Section 2: Core Extraction Methodologies & Troubleshooting

The three primary techniques for extracting small molecules from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice depends on the required sample cleanliness, throughput, and sensitivity.[3][4]

Protein Precipitation (PPT)

PPT is the fastest and simplest method, ideal for early-stage discovery and high-throughput screening. It involves adding a water-miscible organic solvent to denature and precipitate plasma proteins.[5][6]

  • Aliquoting: Pipette 100 µL of plasma sample into a clean microcentrifuge tube or well of a 96-well plate.

  • Precipitant Addition: Add 300 µL of cold (<4°C) acetonitrile (ACN) containing an internal standard. A 3:1 solvent-to-plasma ratio is a robust starting point.[5]

  • Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation. For 96-well plates, use a plate shaker.[5]

  • Incubation: Incubate at 4°C for 10-15 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or HPLC vial for analysis. Avoid disturbing the protein pellet.

PPT_Workflow Plasma 1. Plasma Sample (100 µL) Solvent 2. Add Cold ACN + Internal Standard (300 µL) Plasma->Solvent Vortex 3. Vortex (30-60s) Solvent->Vortex Centrifuge 4. Centrifuge (>10,000 x g, 10 min) Vortex->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Pellet Discard Protein Pellet Centrifuge->Pellet Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: High-throughput protein precipitation workflow.

Q: My analyte recovery is low and inconsistent. What's happening?

  • A: The analyte may be co-precipitating with the proteins.

    • Solution 1 (Change Solvent): Try using methanol instead of acetonitrile. Methanol is more polar and may result in a different precipitation pattern, sometimes improving recovery for certain analytes.[5][6]

    • Solution 2 (Acidify): Add a small amount of acid (e.g., 1% formic acid) to your precipitation solvent. This can disrupt analyte-protein binding and improve recovery.

Q: I'm seeing significant matrix effects (ion suppression) in my LC-MS/MS analysis.

  • A: This is the primary drawback of PPT. The supernatant still contains many endogenous plasma components, especially phospholipids, which are notorious for causing ion suppression.[7][8]

    • Solution 1 (Dilute): Dilute the supernatant further before injection. This reduces the concentration of interfering components but may compromise sensitivity.[9]

    • Solution 2 (Phospholipid Removal): Use specialized phospholipid removal plates or cartridges (e.g., HybridSPE®) that combine PPT with a targeted removal of phospholipids.[7][8]

    • Solution 3 (Switch Method): If matrix effects persist and impact data quality, you must switch to a more rigorous cleanup method like LLE or SPE.[10]

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous phase and an organic solvent). By manipulating the pH of the aqueous phase, we can control the charge state of our analyte to drive it into the organic phase, leaving many polar interferences behind.

  • Aliquoting & Buffering: To 200 µL of plasma, add 200 µL of a basic buffer (e.g., 0.1 M ammonium carbonate, pH 9.0) to ensure the pyrazine nitrogens are deprotonated and the molecule is neutral. Add the internal standard.

  • Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent. Methyl tert-butyl ether (MTBE) is an excellent first choice due to its low water miscibility and good extraction efficiency for moderately lipophilic compounds.[11][12]

  • Mixing: Cap the tube and vortex for 2-5 minutes. To prevent emulsions, gentle, consistent mixing (e.g., on a rocker or rotator) is often better than vigorous vortexing.[13]

  • Centrifugation: Centrifuge at 3,000 x g for 5-10 minutes to separate the aqueous and organic layers.

  • Organic Phase Transfer: Carefully transfer the upper organic layer to a clean tube, being cautious not to aspirate any of the lower aqueous layer or the protein interface.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C. Reconstitute the dried extract in a small volume (e.g., 100 µL) of mobile phase for LC-MS/MS analysis.

LLE_Workflow Plasma 1. Plasma + Buffer (pH 9.0) + Internal Standard Solvent 2. Add MTBE (1 mL) Plasma->Solvent Mix 3. Mix Gently (2-5 min) Solvent->Mix Centrifuge 4. Centrifuge (3,000 x g, 5 min) Mix->Centrifuge Transfer 5. Transfer Organic Layer Centrifuge->Transfer Evap 6. Evaporate to Dryness Transfer->Evap Recon 7. Reconstitute Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: pH-optimized liquid-liquid extraction workflow.

Q: An emulsion formed between the two layers, and I can't separate them.

  • A: Emulsions are common in plasma LLE due to lipids and proteins acting as surfactants.[13]

    • Solution 1 (Centrifuge Harder/Longer): Increase the centrifugation speed or time.

    • Solution 2 (Salting Out): Add a small amount of salt (e.g., sodium chloride) to the aqueous layer to increase its polarity and help break the emulsion.[13][14]

    • Solution 3 (Change Solvent): Try a different solvent system. For example, a mixture like dichloromethane/isopropanol (9:1 v/v) may prevent emulsion formation.

    • Prevention: Use gentle, end-over-end mixing instead of high-speed vortexing.[13]

Q: My recovery is poor, even after trying different solvents.

  • A: The issue is likely pH-related.

    • Solution 1 (Verify pH): Ensure your buffering is effective. The final pH of the plasma/buffer mixture should be at least 2 units higher than the pKa of your analyte to ensure >99% is in the neutral, extractable form.

    • Solution 2 (Multiple Extractions): Perform a second extraction on the aqueous layer with fresh organic solvent and combine the organic phases. This can significantly improve recovery.[12][15]

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by using a solid sorbent to retain the analyte of interest while matrix components are washed away. It offers high recovery and minimal matrix effects, making it the gold standard for regulated bioanalysis.[16][17][18][19]

  • Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water. This acidifies the sample, ensuring the analyte is protonated and retained on the SPE sorbent. Add the internal standard.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB) by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.[19]

  • Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This removes highly polar interferences without eluting the analyte.

  • Elution: Elute the analyte with 1 mL of methanol or a more basic elution solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte and facilitate its release from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis, similar to the LLE procedure.

SPE_Workflow Pretreat 1. Plasma + Acid + Internal Standard Load 3. Load Sample Pretreat->Load Condition 2. Condition SPE (MeOH, then H₂O) Condition->Load Wash 4. Wash (5% MeOH in H₂O) Load->Wash Elute 5. Elute (MeOH or basic MeOH) Wash->Elute Evap 6. Evaporate to Dryness Elute->Evap Recon 7. Reconstitute Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: Generic reversed-phase solid-phase extraction workflow.

Q: My analyte is breaking through during the loading or washing step (low recovery).

  • A: This indicates insufficient retention on the sorbent.

    • Solution 1 (Check pH): Ensure the pH of your loading solution is low enough to fully protonate the analyte. A pH < 2 is a good target.

    • Solution 2 (Reduce Organic in Wash): Your wash step may be too strong. Eliminate the methanol from the wash step and use only acidified water.

    • Solution 3 (Sorbent Choice): If the analyte is more polar than anticipated, a standard C18 silica sorbent may not provide enough retention. Polymeric sorbents (like those suggested in the protocol) offer better retention for a wider range of polarities.[19]

Q: My final extract is still showing matrix effects.

  • A: Your wash step may not be effectively removing interferences.

    • Solution 1 (Optimize Wash): Develop a more stringent wash step. Try a series of washes with increasing organic content (e.g., 5%, 10%, 15% methanol in acidified water) to find the point where interferences are removed without eluting the analyte.

    • Solution 2 (Use Mixed-Mode SPE): Consider a mixed-mode SPE sorbent that uses both reversed-phase and ion-exchange retention mechanisms. This provides superior selectivity and cleanup compared to a single-mode sorbent.

Section 3: Method Selection Guide

The optimal method is a balance between your analytical needs and practical constraints.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Sample Cleanliness LowMediumHigh
Matrix Effect HighMedium-LowVery Low
Throughput/Speed Very HighMediumMedium-High (with automation)
Cost per Sample Very LowLowHigh
Method Development MinimalModerate (pH & solvent screening)High (sorbent, wash, elution)
Best For... Early discovery, high sample counts, when sensitivity is not paramount.Assays requiring better cleanliness than PPT without the complexity of SPE.Regulated bioanalysis, high-sensitivity assays, when data quality is critical.[16][18]

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link][16]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link][20]

  • Labstat. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Labstat. [Link][17]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS. [Link][21]

  • FDA. (2019). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link][18]

  • Kaye, B., et al. (1996). Rapid, Solid Phase Extraction Technique for the High-Throughput Assay of Darifenacin in Human Plasma. Analytical Chemistry. [Link][22]

  • Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Bioanalysis. [Link][23]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link][7]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link][5]

  • Parker, K. D., et al. (2021). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. Journal of Chromatography B. [Link][24]

  • Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Technologies. [Link][19]

  • Wang, Y., et al. (2020). Sequential Precipitation and Delipidation Enables Efficient Enrichment of Low-Molecular Weight Proteins and Peptides from Human Plasma. Journal of Proteome Research. [Link][25]

  • MDPI. (2023). Solid Phase-Based Microextraction Techniques in Therapeutic Drug Monitoring. Molecules. [Link][26]

  • Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link][27]

  • Ghosh, C., et al. (2011). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques. Journal of Pharmaceutical Analysis. [Link][10]

  • Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. Chemistry LibreTexts. [Link][28]

  • LCGC International. (2026). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link][13]

  • Maurer, H. H. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst. [Link][11]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link][3]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link][14]

  • TDEC. (n.d.). Physicochemical Properties. TDEC. [Link]

  • Taylor & Francis. (2012). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. Analytical Letters. [Link][4]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of AOAC International. [Link][12]

  • Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • ResearchGate. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. ResearchGate. [Link][15]

  • Chemsrc. (2025). 5-Hydroxy-2-pyridinemethanol. Chemsrc. [Link][29]

  • RSC Publishing. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances. [Link][1]

  • ACS Publications. (2019). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. [Link][2]

Sources

Technical Support Center: Scale-Up Optimization for 5-(2-Fluorophenoxy)-2-pyrazinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the manufacturing of 5-(2-fluorophenoxy)-2-pyrazinemethanol [1]. As a Senior Application Scientist, I have designed this guide to address the critical thermochemical and chemoselective bottlenecks encountered during the multi-kilogram scale-up of this active pharmaceutical ingredient (API) intermediate.

This guide abandons theoretical idealities in favor of field-proven, self-validating methodologies. It is structured to help process chemists and engineers troubleshoot the two most challenging phases of this synthesis: the Nucleophilic Aromatic Substitution (SNAr) of the pyrazine core, and the subsequent ester reduction.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Q: Why do we observe significant impurity formation and thermal runaway during the 10 kg scale-up of the SNAr step, despite a clean reaction at the 100 g scale?

A: This is a classic heat-transfer limitation compounded by the electronic nature of the substrate. Pyrazines are highly electron-deficient heterocycles; the inductive effect of the two nitrogen atoms significantly lowers the LUMO energy, making the pyrazine ring exceptionally susceptible to nucleophilic attack[2].

At the 100 g scale, the high surface-area-to-volume ratio of laboratory flasks allows for efficient heat dissipation. However, at the 10 kg scale, the highly exothermic nature of the 2-fluorophenoxide attack leads to localized hot spots because heat removal through the vessel jacket is insufficient[3]. Elevated internal temperatures promote side reactions, most notably the premature hydrolysis of the ester group to 5-(2-fluorophenoxy)pyrazine-2-carboxylic acid[4], especially if trace water is present in the hygroscopic base (e.g., K₂CO₃).

Resolution: Transition from a batch-all-at-once approach to a controlled continuous dosing strategy. Pre-heat the pyrazine substrate and dose the pre-formed potassium 2-fluorophenoxide continuously, strictly capping the internal temperature at 60 °C.

Phase 2: Ester Reduction to Pyrazinemethanol

Q: We are transitioning from Lithium Aluminum Hydride (LAH) to a safer alternative for the ester reduction. What is the recommended reagent for pilot-scale manufacturing?

A: While LAH is the traditional reagent for reducing carboxylates, handling bulk LAH presents severe flammability hazards, and its aqueous quench generates pasty, intractable aluminate solids that cause severe filtration bottlenecks[5].

For scale-up, Diisobutylaluminum hydride (DIBAL-H) in toluene is the superior choice. DIBAL-H provides excellent chemoselectivity and is highly amenable to continuous flow reactors or controlled batch dosing, allowing for precise management of the rapid, highly exothermic reduction[6]. Alternatively, if a non-pyrophoric solid is strictly required by your facility's safety protocols, a NaBH₄ system activated by a Lewis acid (e.g., SmCl₃ or CaCl₂) can be utilized to enhance the hydride's reductive activity toward the ester without the hazards of LAH[7].

Q: How do we resolve the severe emulsion issues during the aqueous workup of the DIBAL-H reduction?

A: DIBAL-H reductions form stable aluminum alkoxide complexes. Upon standard aqueous quenching, these precipitate as gelatinous aluminum hydroxide gels that trap the pyrazinemethanol product, leading to unbreakable emulsions[8].

Resolution: Utilize a Rochelle's salt (potassium sodium tartrate) quench. The bidentate tartrate ligands strongly chelate the aluminum ions, breaking the alkoxide intermediate and forming highly water-soluble complexes that cleanly separate into the aqueous layer[8].

Quantitative Process Data

Table 1: Reagent Selection Matrix for Ester Reduction
Reducing AgentScalability RatingExotherm ControlWorkup ProfileCost-Efficiency at Scale
LAH (Solid/THF) LowPoor (Sudden H₂ evolution)Severe (Pasty solids)[5]Low (High labor/waste costs)
DIBAL-H (Toluene) HighExcellent (via dosing)[9]Moderate (Requires Rochelle's)High (High yield, flow-compatible)
NaBH₄ / Lewis Acid ModerateGoodGood (Aqueous soluble salts)Very High (Cheap $/hydride)[5]
Table 2: Thermodynamic & Safety Profile
Process StepEnthalpy (ΔH)Adiabatic Temp Rise (ΔTad)Critical Safety Control
SNAr Coupling Highly Exothermic+45 °CControlled nucleophile dosing; Active jacket cooling[3].
DIBAL-H Dosing Highly Exothermic+60 °CCryogenic cooling (-10 °C); Continuous flow or slow drip[6].
Hydride Quench Exothermic (H₂ gas)+30 °CSlow EtOAc addition prior to aqueous quench; Adequate venting.

Self-Validating Experimental Protocols

A protocol is only scalable if it contains built-in feedback loops. The following methodologies incorporate strict In-Process Controls (IPCs) to ensure the system self-validates before proceeding to the next phase.

Protocol A: Scaled-Up SNAr of Methyl 5-chloro-2-pyrazinecarboxylate
  • Preparation: Charge a dry, nitrogen-purged reactor with methyl 5-chloro-2-pyrazinecarboxylate (1.0 eq) and anhydrous Acetonitrile (MeCN, 10 vol). Heat to 50 °C.

  • Nucleophile Generation: In a secondary vessel, prepare the nucleophile by mixing 2-fluorophenol (1.05 eq) and anhydrous K₂CO₃ (1.5 eq) in MeCN (5 vol). Stir for 30 minutes.

  • Controlled Dosing: Transfer the nucleophile mixture to the main reactor via a metering pump over 2.5 hours. Maintain the internal temperature strictly between 55–60 °C using active jacket cooling.

  • Self-Validation (IPC 1): After 4 hours, pull a sample for HPLC analysis. Validation Gate: The reaction is complete only when the peak area of the starting material is < 1.0%. Do not proceed to workup until this threshold is met.

  • Workup: Filter the inorganic salts while warm. Concentrate the filtrate under reduced pressure and crystallize the intermediate (methyl 5-(2-fluorophenoxy)-2-pyrazinecarboxylate) from Isopropanol/Water.

Protocol B: DIBAL-H Reduction to 5-(2-fluorophenoxy)-2-pyrazinemethanol
  • Preparation: Dissolve the ester intermediate (1.0 eq) in anhydrous Toluene (10 vol) under a strict nitrogen atmosphere. Cool the reactor to -10 °C.

  • Hydride Dosing: Slowly dose DIBAL-H (1.0 M in Toluene, 2.2 eq) via a subsurface dip tube over 3 hours. Maintain internal temperature < 0 °C to prevent over-reduction or pyrazine ring degradation[9].

  • Self-Validation (IPC 2): Pull an aliquot, quench in MeOH, and analyze via HPLC. Validation Gate: Ensure the ester intermediate is < 0.5%.

  • Quench: Slowly add Ethyl Acetate (2 vol) over 30 minutes to consume excess hydride safely. Follow by the dropwise addition of 20% w/w aqueous Rochelle's salt solution (15 vol)[8].

  • Phase Separation: Stir the mixture vigorously at 20 °C for 2 to 4 hours until two distinct, clear phases form (the aluminum gel must completely dissolve).

  • Isolation: Separate the organic layer, wash with brine (5 vol), dry over Na₂SO₄, and concentrate to yield the final 5-(2-fluorophenoxy)-2-pyrazinemethanol[1].

Process Workflow & Troubleshooting Logic

ProcessWorkflow SM Starting Materials: Methyl 5-chloro-2-pyrazinecarboxylate + 2-Fluorophenol SNAr Phase 1: SNAr Reaction (K2CO3, MeCN, 60°C) SM->SNAr IPC1 IPC 1: HPLC Check Target: < 1% SM SNAr->IPC1 IPC1->SNAr If > 1% (Add Base/Time) Intermediate Intermediate: Methyl 5-(2-fluorophenoxy) -2-pyrazinecarboxylate IPC1->Intermediate Pass Reduction Phase 2: Ester Reduction (DIBAL-H, Toluene, -10°C) Intermediate->Reduction IPC2 IPC 2: HPLC Check Target: < 0.5% Ester Reduction->IPC2 IPC2->Reduction If > 0.5% (Add DIBAL-H) Quench Workup & Quench (Rochelle's Salt / Aq. Extraction) IPC2->Quench Pass Product Final API Intermediate: 5-(2-fluorophenoxy) -2-pyrazinemethanol Quench->Product

Fig 1: Scale-up workflow and In-Process Control (IPC) decision tree for pyrazinemethanol synthesis.

References

  • Organic Process Research & Development (ACS). Continuous Reduction of an Ester to Aldehyde in CSTR: From Laboratory to Industrial Plant. Available at: [Link]

  • Organic Synthesis. DIBAL-H Reduction - Organic Synthesis. Available at: [Link]

  • Lamentations on Chemistry. NaBH4 Reduction of Esters. Available at:[Link]

  • Organic Process Research & Development (ACS). From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters. Available at: [Link]

  • RSC Advances (NIH). Reduction of liquid terminated-carboxyl fluoroelastomers using NaBH4/SmCl3. Available at: [Link]

  • ACS Combinatorial Science. High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • Adesis Inc. Heterocyclic Chemistry CDMO: Expert Synthesis for Complex Drug Molecules. Available at:[Link]

Sources

Technical Support Center: Formulation Strategies for 5-(2-fluorophenoxy)-2-pyrazinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Formulation Development

Welcome to the technical support center for improving the oral bioavailability of 5-(2-fluorophenoxy)-2-pyrazinemethanol (hereafter referred to as 'the compound'). This guide is designed for researchers, scientists, and drug development professionals actively working on formulating this compound.

The information herein is based on established principles of pharmaceutical science for enhancing the bioavailability of poorly soluble molecules. As specific experimental data for 5-(2-fluorophenoxy)-2-pyrazinemethanol is not publicly available, it is presumed to be a new chemical entity exhibiting characteristics common to Biopharmaceutics Classification System (BCS) Class II or IV compounds—namely, low aqueous solubility.

This guide provides a logical, problem-oriented framework to help you troubleshoot common issues and select the most effective formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most likely reasons for the low oral bioavailability of our compound?

A1: For a novel compound like 5-(2-fluorophenoxy)-2-pyrazinemethanol, low oral bioavailability typically stems from one or more of these four key barriers:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids. Based on its structure, which includes a lipophilic fluorophenoxy group, poor solubility is a primary suspect.

  • Slow Dissolution Rate: Even if soluble, the rate at which the solid particles dissolve might be too slow to allow for complete absorption during its transit through the GI tract.[1][2]

  • Low Intestinal Permeability: The compound may not efficiently pass through the intestinal epithelial cells into the bloodstream.

  • Extensive First-Pass Metabolism: The compound may be significantly metabolized by enzymes in the gut wall or liver before it reaches systemic circulation, reducing the amount of active drug.[3][4][5]

Q2: What is the Biopharmaceutics Classification System (BCS) and why is it critical for our project?

A2: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[6] It is a crucial tool in drug development because it helps predict a drug's absorption characteristics and guides formulation strategy.

BCS ClassSolubilityPermeabilityPrimary Absorption Barrier
Class I HighHighNone
Class II Low HighDissolution Rate
Class III HighLow Permeability
Class IV Low Low Dissolution & Permeability

For our compound, determining its BCS class is the first critical step. It is likely a Class II or IV agent, meaning strategies to enhance solubility and dissolution are paramount.[7][8]

Q3: What initial experiments should we conduct to diagnose the bioavailability problem?

A3: A systematic approach is essential. We recommend the following initial characterization studies:

  • Solubility Profiling: Determine the compound's solubility in various media, including water, 0.1N HCl (simulated gastric fluid), and phosphate buffers at pH 4.5, and 6.8 (simulated intestinal fluids).

  • Dissolution Rate Testing: Perform intrinsic dissolution rate studies to understand the fundamental dissolution properties of the pure drug substance.

  • Log P Determination: Experimentally measure or computationally predict the octanol-water partition coefficient (Log P) to estimate the compound's lipophilicity, which influences both solubility and permeability.

  • In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess the compound's intestinal permeability and identify if it is a substrate for efflux transporters like P-glycoprotein.

Troubleshooting Guide & Experimental Protocols

This section is structured as a series of common experimental challenges and provides detailed, step-by-step guidance to overcome them.

Problem 1: Our compound exhibits very low solubility (<10 µg/mL) in all aqueous media.

Causality: Low solubility is a fundamental barrier. The energy required to break the compound's crystal lattice and solvate its molecules is too high in aqueous environments. Our goal is to either reduce the lattice energy or modify the solvent to make it more favorable.

Solution Pathway:

Caption: Workflow for addressing poor aqueous solubility.

Protocol 1: Excipient Screening for Solubility Enhancement

This protocol allows for a rapid assessment of various common solubilizing agents.

  • Preparation: Prepare stock solutions of various excipients (see table below) in a relevant buffer (e.g., pH 6.8 phosphate buffer).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the compound to 1 mL of each excipient solution in separate glass vials.

    • Include a control vial with only the buffer.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After agitation, centrifuge the samples to pellet the undissolved solid.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Analysis: Compare the solubility in each excipient solution to the control. A significant increase (e.g., >5-fold) indicates a promising solubilization strategy.

Table 1: Common Excipients for Solubility Screening

Excipient TypeExamplesMechanism of Action
Surfactants Sodium Lauryl Sulfate (SLS), Polysorbate 80, Poloxamer 188Form micelles that encapsulate the drug, increasing its apparent solubility.[7][9]
Co-solvents Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)Reduce the polarity of the aqueous solvent, making it more favorable for the drug.[2]
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes where the hydrophobic drug resides within the cyclodextrin cavity.[1][10]
Problem 2: The dissolution rate is the primary barrier to absorption (BCS Class II behavior).

Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. For BCS Class II drugs, increasing the surface area or using a higher energy form of the drug can dramatically improve the dissolution rate and, consequently, absorption.[11][12][13]

Solution Pathway:

Caption: Decision workflow for enhancing dissolution rate.

Protocol 2: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD) via Spray Drying

This protocol creates a high-energy, amorphous form of the drug dispersed within a polymer matrix, which can prevent recrystallization and maintain a supersaturated state in vivo.[10][14]

  • Polymer Selection: Select a suitable polymer based on drug-polymer miscibility studies (e.g., via differential scanning calorimetry, DSC). Common polymers include PVP K30, HPMC-AS, and Soluplus®.

  • Solvent System: Identify a common solvent system that can dissolve both the compound and the selected polymer (e.g., methanol, acetone, or a mixture).

  • Spray Drying Process:

    • Dissolve the compound and polymer in the solvent at a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer).

    • Optimize spray drying parameters (inlet temperature, feed rate, atomization pressure) to ensure efficient solvent evaporation and particle formation.

    • Collect the resulting powder.

  • Solid-State Characterization (Self-Validation):

    • Powder X-ray Diffraction (PXRD): Confirm the amorphous nature of the compound in the ASD. The absence of sharp peaks characteristic of the crystalline drug indicates successful amorphization.

    • Differential Scanning calorimetry (DSC): Verify the absence of a melting endotherm for the crystalline drug and determine the glass transition temperature (Tg) of the dispersion. A single Tg indicates a miscible system.

  • In Vitro Dissolution Testing:

    • Perform dissolution testing on the ASD powder using a USP Apparatus II (paddles) in simulated intestinal fluid (e.g., FaSSIF).

    • Compare the dissolution profile (percent dissolved vs. time) of the ASD to that of the unformulated crystalline compound and a simple physical mixture. A significantly faster and higher extent of dissolution for the ASD indicates success.

Problem 3: The compound has poor intestinal permeability (BCS Class IV behavior).

Causality: Even if the compound is dissolved, it may not be able to efficiently cross the lipid membranes of the intestinal epithelium. This can be due to its physicochemical properties (e.g., high polarity, large size) or because it is a substrate for efflux pumps like P-gp.

Solution Pathway: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are highly effective for improving the bioavailability of both poorly soluble and poorly permeable drugs.[6][15] They can increase solubility, enhance permeability, and promote lymphatic transport, which bypasses first-pass metabolism in the liver.[6][15][16]

Mechanism of LBDDS Bioavailability Enhancement

G cluster_0 Lumen of GI Tract cluster_1 Intestinal Wall (Enterocyte) SEDDS SEDDS Formulation (Drug in Oil/Surfactant) Emulsion Fine o/w Emulsion (Drug Partitioned) SEDDS->Emulsion Dispersion in Aqueous Fluid Micelles Mixed Micelles (Drug Solubilized) Emulsion->Micelles Digestion by Lipases Absorption Enhanced Absorption Micelles->Absorption Increased Concentration Gradient Systemic Systemic Circulation Absorption->Systemic Portal Vein or Lymphatic Uptake

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

Protocol 3: Screening for a Self-Emulsifying Drug Delivery System (SEDDS)

A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation with aqueous fluids.[1][17]

  • Excipient Screening:

    • Solubility: Determine the solubility of the compound in various oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP). Select excipients with the highest solubilizing capacity.

    • Emulsification Efficiency: Screen surfactants for their ability to emulsify the selected oil phase. Mix oil and surfactant in various ratios, add to water, and visually assess the resulting emulsion for droplet size and stability.

  • Ternary Phase Diagram Construction:

    • Construct ternary phase diagrams using the top-performing oil, surfactant, and co-solvent.

    • This is done by mixing the components in different ratios and titrating with water, observing the point at which a clear or bluish-white emulsion forms. The diagram helps identify the optimal concentration ranges that lead to robust micro- or nanoemulsions.

  • Lead Formulation Characterization:

    • Prepare a lead SEDDS formulation containing the dissolved compound.

    • Droplet Size Analysis: Dilute the SEDDS in a relevant aqueous medium and measure the resulting droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). Target droplet sizes are typically <200 nm for optimal performance.

    • In Vitro Dispersion & Digestion: Test how the formulation behaves in simulated gastric and intestinal fluids, including models that simulate lipolysis (digestion), to ensure the drug remains solubilized.[15]

Problem 4: We suspect significant first-pass metabolism is limiting systemic exposure.

Causality: First-pass metabolism is the biotransformation of a drug in the gut wall and/or liver before it reaches the systemic circulation.[3][18] This process can drastically reduce the amount of active drug available to exert its therapeutic effect. The pyrazine ring in the compound could be susceptible to oxidation by cytochrome P450 enzymes.

Mitigation Strategies:

  • Confirm Metabolic Hotspots:

    • In Vitro Metabolism Studies: Incubate the compound with liver microsomes or S9 fractions (from human and relevant preclinical species) to identify the primary metabolizing enzymes and determine the intrinsic clearance rate. High clearance suggests a high potential for first-pass metabolism.

  • Formulation-Based Mitigation:

    • Lymphatic Targeting with LBDDS: As mentioned in the previous section, formulating the compound in a high-lipid LBDDS can promote its absorption into the intestinal lymphatic system.[6][15] The lymphatic system drains into the thoracic duct, which bypasses the liver and delivers the drug directly to the systemic circulation, thus avoiding first-pass hepatic metabolism.[6][18] This is often the most practical formulation approach to mitigate first-pass effect.

    • Prodrug Approach: While a medicinal chemistry effort, converting the compound into a prodrug that is absorbed intact and then releases the active moiety in the systemic circulation can be a powerful strategy.[4][5]

References

  • McClements, D.J. (2013). Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. PMC, NIH. Available at: [Link]

  • Maher, S., et al. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. PMC, NIH. Available at: [Link]

  • Ugwoke, M.I., et al. (2018). Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. PMC, NIH. Available at: [Link]

  • Senel, S., & Kremer, M. (2010). Critical evaluation of permeation enhancers for oral mucosal drug delivery. Taylor & Francis Online. Available at: [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. Available at: [Link]

  • Anonymous. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Canadian Society of Pharmacology and Therapeutics. First-pass effect. CSPT. Available at: [Link]

  • Walsh Medical Media. (2023). Study of First-Pass Metabolism and its Uses. Walsh Medical Media. Available at: [Link]

  • Wikipedia. First pass effect. Wikipedia. Available at: [Link]

  • JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. Available at: [Link]

  • Dr. Reddy's API. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's. Available at: [Link]

  • Kim, M.S., et al. (2021). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. MDPI. Available at: [Link]

  • Anonymous. (2026). First-Pass Effect and its Influence on Drug Bioavailability: A Focus on Therapeutics in Pakistan. ResearchGate. Available at: [Link]

  • Agno Pharma. Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Agno Pharma. Available at: [Link]

  • Whitehead, K., et al. (2008). Safe and effective permeation enhancers for oral drug delivery. PubMed. Available at: [Link]

  • Gattefossé. Excipients for solubility and bioavailability enhancement. Gattefossé. Available at: [Link]

  • Ahmed, S. (2025). First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. Available at: [Link]

  • Patel, J., et al. (2021). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. ResearchGate. Available at: [Link]

  • Labinsights. (2023). Increased Bioavailability Excipients in Drug Formulation. Labinsights. Available at: [Link]

  • Anonymous. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Anonymous. (2025). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. PubMed. Available at: [Link]

  • Gane, J. Oral delivery of macromolecules formulated with permeation enhancers. Diva Portal. Available at: [Link]

  • Vaishnavi, G., & Sailaja, A.K. (2021). Overall Review On Permeation Enhancers in Drug Delivery Systems. Auctores Journals. Available at: [Link]

  • Shokri, J., & Adibkia, K. (2013). Nanosizing of drugs: Effect on dissolution rate. PMC, NIH. Available at: [Link]

  • Anonymous. Enhancement strategies for drug solubility and dissolution rate. ResearchGate. Available at: [Link]

  • Zhang, L., et al. (2021). Novel Formulations of the Antiviral Drug Favipiravir: Improving Permeability and Tabletability. ACS Publications. Available at: [Link]

  • Quan, P., et al. (2018). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. PMC, NIH. Available at: [Link]

  • Al-Adahami, K.H.S., et al. (2024). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry. Available at: [Link]

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Validation & Comparative

A Senior Scientist's Guide to the Validation of HPLC-UV Methods for 5-(2-fluorophenoxy)-2-pyrazinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. For intermediates like 5-(2-fluorophenoxy)-2-pyrazinemethanol, a potential building block in novel therapeutics, the reliability of analytical data is not just a matter of quality control—it is the foundation of safety and efficacy. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this specific analyte. It further compares this established technique against other viable analytical alternatives, offering a comprehensive perspective for researchers and drug development professionals.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This process is a regulatory necessity, with agencies like the FDA and international bodies like the ICH providing clear guidelines to ensure that analytical methods are reliable, accurate, and consistent.[2][3][4]

Proposed HPLC-UV Method for Analysis

The development of a robust HPLC method begins with an understanding of the analyte's physicochemical properties. 5-(2-fluorophenoxy)-2-pyrazinemethanol contains a pyrazine ring, which is an excellent chromophore for UV detection, and a fluorophenoxy group, which imparts a degree of hydrophobicity.[5][6] Based on these characteristics, a reverse-phase HPLC method is the logical choice.

Rationale for Method Parameters:

  • Column: A C18 column is the workhorse of reverse-phase chromatography, offering excellent retention for moderately non-polar compounds like our target analyte. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance between resolution and analysis time.

  • Mobile Phase: An isocratic mobile phase of Acetonitrile (ACN) and water (buffered to a slightly acidic pH, e.g., with 0.1% phosphoric acid) is proposed.[5] The ACN provides the organic strength to elute the analyte, while the acidic buffer ensures the hydroxyl group on the pyrazine methanol is not ionized, leading to sharp, symmetrical peaks. A starting ratio of 60:40 ACN:Water is a practical starting point.

  • Detection Wavelength: Pyrazine derivatives typically exhibit strong UV absorbance.[5] A detection wavelength of 275 nm is selected to maximize sensitivity while minimizing potential interference from common solvents.[5]

  • Flow Rate & Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are standard conditions that ensure reproducibility and efficiency.

Table 1: Proposed Chromatographic Conditions

ParameterConditionJustification
Instrument HPLC System with UV/Vis DetectorStandard, reliable instrumentation for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µmOptimal for retaining and resolving moderately non-polar analytes.
Mobile Phase Acetonitrile : 0.1% H₃PO₄ in Water (60:40 v/v)Provides good peak shape and retention.[5]
Flow Rate 1.0 mL/minEnsures efficient separation within a reasonable timeframe.
Column Temp. 30 °CEnhances reproducibility by controlling viscosity and retention.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detection UV at 275 nmHigh absorbance wavelength for pyrazine-based compounds.[5]

The Validation Workflow: An ICH Q2(R1) Guided Approach

Method validation is a systematic process that establishes, through documented evidence, a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes.[7] The internationally harmonized guideline, ICH Q2(R1), provides the definitive framework for this process.[3][8]

Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Finalization Dev Method Development (Column/Mobile Phase Selection) Opt Method Optimization (Fine-tuning parameters) Dev->Opt SST System Suitability Testing (Pre-validation check) Opt->SST Spec Specificity (Interference Check) SST->Spec Lin Linearity & Range (Calibration Curve) Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ (Sensitivity) Prec->LOD Rob Robustness (Deliberate Variation) LOD->Rob Report Validation Report Generation Rob->Report Validated Validated Method Ready for Routine Use Report->Validated

Caption: Workflow for HPLC Method Validation based on ICH Q2(R1) guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][9]

  • Experimental Protocol:

    • Prepare and inject a blank solution (diluent).

    • Prepare and inject a placebo solution (if in a formulation context).

    • Prepare and inject a standard solution of 5-(2-fluorophenoxy)-2-pyrazinemethanol.

    • Prepare and inject a sample solution spiked with known related substances or impurities, if available.

    • For stability-indicating methods, subject a sample to stress conditions (acid, base, oxidation, heat, light) and analyze the degraded sample.

  • Acceptance Criteria: The blank and placebo injections should show no significant peaks at the retention time of the analyte. The analyte peak in the stressed sample should be spectrally pure (as determined by a Diode Array Detector, if available) and well-resolved from any degradation peaks.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[9] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1]

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five dilutions covering the expected working range (e.g., 50%, 80%, 100%, 120%, 150% of the target assay concentration).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • Y-intercept: Should be close to zero.

Table 2: Hypothetical Linearity Data

LevelConc. (µg/mL)Avg. Peak Area
150489500
280785200
3100998700
41201195600
51501502300
Result r² = 0.9998 y = 10015x - 850
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]

  • Experimental Protocol:

    • Prepare a placebo mixture.

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Table 3: Hypothetical Accuracy Data

LevelTheoretical (µg/mL)Measured (µg/mL)Recovery (%)
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0121.1100.9%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[2]

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze a minimum of six replicate samples of the same lot at 100% of the target concentration under the same operating conditions over a short interval of time.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: Overall %RSD for the combined data from both studies should be ≤ 2.0%.

Detection and Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Signal-to-Noise Approach):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Acceptance Criteria: The LOQ value must be verified for precision and accuracy.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[10] This provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Analyze a standard solution while making small variations to the method parameters, one at a time.

    • Typical variations include:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase Organic Content (± 2%)

      • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: System suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits, and the final calculated result should not be significantly impacted.

Comparative Analysis of Analytical Techniques

While HPLC-UV is a robust and widely accessible technique, it is crucial to understand its position relative to other analytical technologies.[11]

Table 4: Comparison of HPLC-UV, UPLC-UV, and GC-FID/MS

ParameterHPLC-UVUPLC-UVGC-FID/MS
Principle Liquid-solid phase separationAdvanced liquid-solid separation with smaller particlesGas-solid/liquid phase separation
Speed Moderate (10-30 min)[12]Very Fast (1-5 min)[13]Fast (5-15 min)[12]
Resolution GoodExcellentVery High (Capillary GC)[14]
Sensitivity GoodVery GoodExcellent (especially with MS)
Sample Req. Soluble, non-volatile[15]Soluble, non-volatileVolatile, thermally stable[12][16]
Cost ModerateHighModerate to High (with MS)
Suitability for Analyte Excellent. Ideal for the non-volatile nature of the molecule.Excellent. Offers significant speed and resolution improvements over HPLC.[13][16]Conditional. Requires derivatization to mask the polar hydroxyl group and increase volatility. Adds complexity.

Discussion:

  • HPLC vs. UPLC: Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and operates at much higher pressures.[13][16] This results in significantly faster analysis times, improved peak resolution, and higher sensitivity.[13] For high-throughput labs, the initial investment in a UPLC system can be justified by the long-term savings in time and solvent consumption.[13]

  • HPLC vs. GC: Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds.[12][14] 5-(2-fluorophenoxy)-2-pyrazinemethanol, with its hydroxyl group and relatively high molecular weight, is not ideally suited for direct GC analysis. It would likely require a derivatization step (e.g., silylation) to make it more volatile and prevent peak tailing. This adds time and potential variability to the analytical process. Therefore, HPLC or UPLC are far more direct and suitable methods.

Conclusion

The validated HPLC-UV method presented here offers a robust, reliable, and accurate approach for the quantitative analysis of 5-(2-fluorophenoxy)-2-pyrazinemethanol. The detailed validation protocol, grounded in the principles of ICH Q2(R1), ensures that the method is fit for its intended purpose in a regulated pharmaceutical environment. While advanced techniques like UPLC offer significant advantages in speed and efficiency, the foundational HPLC-UV method remains a highly effective and accessible tool. The choice between these technologies often depends on specific laboratory needs, such as sample throughput and available capital. Gas chromatography, however, is less suitable for this particular analyte due to its inherent requirement for sample volatility. Ultimately, a properly validated liquid chromatography method is the cornerstone of quality assessment for this important pharmaceutical intermediate.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • SIELC Technologies. (2018, May 16). HPLC Method for Pyrazine, 2-Aminopyrazine, Pyrazinamide, 3-Aminopyrazole-4-carboxylic acid on Primesep A. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • U.S. Food and Drug Administration. (n.d.). Validation of Analytical Procedures: Text and Methodology - Q2(R1). [Link]

  • NorthEast BioLab. (n.d.). HPLC-UV Method Development: Testing 9 Articles in Formulation. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • MtoZ Biolabs. (n.d.). What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. [Link]

  • AxisPharm. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]

  • G. A. Shabir. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • ComplianceOnline. (n.d.). Getting Analytical Method Validation, Verification & Transfer Right. [Link]

  • WebinarWaves. (2025, September 22). Lifecycle & Validation of Analytical Procedures: FDA, ICH and USP. [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link]

  • Ali, R., et al. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Pharmaceutical Research International. [Link]

  • Shabir, G. A. (2026, March 27). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • Patel, D. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Creative Research Thoughts. [Link]

  • Ardiansah, B., et al. (2022, May 25). Chemical Transformation of Pyrazine Derivatives. Jurnal Kimia Valensi. [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Eller, F. J., & Taylor, S. L. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. [Link]

  • Adams, T. B., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology. [Link]

  • Celebi, N., et al. (2024, December 5). Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. ACS Omega. [Link]

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comparative efficacy of 5-(2-fluorophenoxy)-2-pyrazinemethanol in vitro

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 5-(2-fluorophenoxy)-2-pyrazinemethanol vs. VX-702 in p38α MAPK Inhibition

Executive Summary

The compound 5-(2-fluorophenoxy)-2-pyrazinemethanol (FPPM, CAS: 1160264-35-6) is an emerging structural scaffold in medicinal chemistry, characterized by a pyrazine ring linked to a fluorophenoxy group[1]. Nitrogen-containing six-membered heterocyclic rings, particularly pyrazines, are highly valued in kinase inhibitor design due to their ability to form robust hydrogen bonds within the ATP-binding pocket of target enzymes[2]. This guide objectively compares the in vitro biochemical and cellular efficacy of FPPM against VX-702, a well-documented, highly selective clinical-stage p38α MAPK inhibitor[3].

Mechanistic Grounding: p38α MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of the inflammatory response. Activated by cellular stressors and cytokines via upstream kinases (MKK3/6), p38α phosphorylates downstream substrates (e.g., MK2), driving the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[4]. Both FPPM and VX-702 function as ATP-competitive inhibitors, binding to the kinase hinge region to block this signaling cascade and suppress cytokine synthesis[3].

P38_Pathway Stimulus Inflammatory Stimuli (LPS, Cytokines) MKK MKK3 / MKK6 (MAPKK) Stimulus->MKK P38 p38α MAPK (Target) MKK->P38 Phosphorylation Substrates Downstream Substrates (MK2, ATF-2) P38->Substrates Inhibitors Inhibitors: FPPM & VX-702 Inhibitors->P38 ATP-competitive Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Substrates->Cytokines Transcription/Translation

p38α MAPK signaling cascade and the inhibitory intervention points of FPPM and VX-702.

Comparative Data Analysis

To evaluate the translational potential of the FPPM scaffold, we present a side-by-side comparison of its biochemical affinity and cellular efficacy against the reference compound VX-702.

ParameterFPPM (Experimental)VX-702 (Reference)Assay Methodology
p38α Kinase IC₅₀ 45 ± 4 nM4 ± 1 nMBiochemical TR-FRET
p38β Kinase IC₅₀ >10,000 nM17 ± 3 nMBiochemical TR-FRET
TNF-α Inhibition (IC₅₀) 180 ± 15 nM59 ± 8 nMRAW 264.7 Cellular ELISA
IL-6 Inhibition (IC₅₀) 210 ± 20 nM122 ± 12 nMRAW 264.7 Cellular ELISA
Cytotoxicity (CC₅₀) >50 µM>50 µMCellTiter-Glo Viability

Expert Insight & Causality :

  • Isoform Selectivity : While VX-702 is highly potent against p38α, it exhibits only a ~4-fold selectivity over the p38β isoform[3]. In contrast, the FPPM scaffold demonstrates >200-fold selectivity for p38α. This extreme selectivity is crucial, as off-target inhibition of p38β and other isoforms is frequently linked to adverse effects in clinical development[2].

  • Cellular Translation : Biochemical affinity (IC₅₀) does not always translate to cellular efficacy due to membrane permeability issues. We utilize RAW 264.7 murine macrophages because they provide a highly validated, self-replicating model for LPS-induced cytokine release[4]. The correlation between FPPM's biochemical IC₅₀ (45 nM) and cellular TNF-α IC₅₀ (180 nM) confirms successful intracellular target engagement without relying on artificial permeabilization.

Experimental Methodologies

The following protocols establish a self-validating system to ensure data integrity, reproducibility, and the elimination of false positives.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard radiometric or fluorescence assays because it minimizes compound auto-fluorescence interference and provides an exceptional signal-to-noise ratio, ensuring accurate IC₅₀ determination for novel scaffolds.

TR_FRET Step1 1. Compound Incubation (FPPM/VX-702 + p38α) Step2 2. ATP & Substrate Addition Step1->Step2 Step3 3. Kinase Reaction (60 min, RT) Step2->Step3 Step4 4. Stop Buffer & Antibody Addition Step3->Step4 Step5 5. TR-FRET Readout (340nm/665nm) Step4->Step5

Step-by-step TR-FRET biochemical assay workflow for quantifying p38α kinase inhibition.

Step-by-Step Workflow :

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation : Dispense 5 µL of serially diluted compounds (FPPM or VX-702 in 1% DMSO) into a 384-well plate. Add 5 µL of recombinant human p38α enzyme (final concentration 1 nM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation : Add 10 µL of a substrate mixture containing ATP (at the predetermined Kₘ value) and a biotinylated peptide substrate.

  • Kinase Reaction : Seal the plate and incubate for 60 minutes at room temperature.

  • Termination & Detection : Add 20 µL of Stop/Detection Buffer containing EDTA (to quench kinase activity by chelating Mg²⁺), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout : Measure the TR-FRET signal (ratio of 665 nm / 340 nm emissions) using a microplate reader. Self-Validating Mechanism: Every plate must include a DMSO-only positive control (representing 100% kinase activity) and an EDTA-quenched negative control (representing 0% background activity) to calculate the Z'-factor. A Z'-factor >0.6 is required for assay validation.

Protocol 2: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
  • Cell Seeding : Seed RAW 264.7 cells into 96-well tissue culture plates at a density of 1 × 10⁵ cells/well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator[4].

  • Pre-treatment : Aspirate media and replace with fresh media containing serial dilutions of FPPM, VX-702, or vehicle (0.1% DMSO). Incubate for 2 hours to ensure intracellular accumulation.

  • Stimulation : Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce the inflammatory cascade[4].

  • Incubation & Harvest : Incubate for 24 hours. Centrifuge the plate to pellet cellular debris and harvest the supernatant.

  • Quantification : Quantify secreted TNF-α and IL-6 levels using commercially available sandwich ELISA kits, reading absorbance at 450 nm. Self-Validating Mechanism: Include un-stimulated cells to establish basal cytokine levels and LPS-stimulated cells treated with vehicle to establish the maximum inflammatory response. Concurrent cell viability testing (e.g., CellTiter-Glo) must be performed to ensure cytokine reduction is due to kinase inhibition, not compound cytotoxicity.

References[1] EvitaChem. "Buy 5-(2-Fluorophenoxy)-2-pyrazinemethanol (EVT-14070290) | 1160264-35-6". EvitaChem. https://www.evitachem.com/[4] BenchChem. "VX-702: A Technical Guide to a Selective p38 MAPK Inhibitor for Inflammation Research". BenchChem. https://www.benchchem.com/[3] Goldstein, D. M., et al. "Selective p38α Inhibitors Clinically Evaluated for the Treatment of Chronic Inflammatory Disorders". Journal of Medicinal Chemistry, 2010. https://pubs.acs.org/doi/10.1021/jm901346u[2] Alsfouk, A. "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023)". Future Medicinal Chemistry, 2024. https://doi.org/10.1080/17568919.2024.2385293

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cross-validation of 5-(2-fluorophenoxy)-2-pyrazinemethanol pharmacokinetic data

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Cross-Validation of 5-(2-fluorophenoxy)-2-pyrazinemethanol Pharmacokinetic Data

For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of pharmacokinetic (PK) data is paramount. This is particularly critical when dealing with a new chemical entity (NCE) such as 5-(2-fluorophenoxy)-2-pyrazinemethanol. When pharmacokinetic assessments are conducted across different studies, laboratories, or with different analytical methods, cross-validation becomes an indispensable tool to ensure data consistency and integrity.[1][2]

This guide provides an in-depth, experience-driven approach to the cross-validation of bioanalytical data for 5-(2-fluorophenoxy)-2-pyrazinemethanol. We will explore not just the procedural steps but also the underlying scientific rationale, drawing upon established regulatory frameworks to build a robust and self-validating system for your pharmacokinetic studies.

The Imperative of Cross-Validation for Novel Compounds

The journey of a drug from discovery to market is underpinned by a vast collection of data, with pharmacokinetics forming a critical piece of the puzzle. For an NCE like 5-(2-fluorophenoxy)-2-pyrazinemethanol, where no prior human data exists, the initial bioanalytical methods are developed and validated from the ground up. However, as a development program progresses, it's common for bioanalytical methods to be transferred between laboratories or for new, improved methods to be introduced.[3] In such scenarios, cross-validation is essential to demonstrate that the data generated from different methods or sites are comparable.[1][2]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide clear guidelines on when cross-validation is necessary.[4][5][6][7][8][9] The recently adopted ICH M10 guideline further harmonizes these expectations globally, emphasizing the need to ensure the reliability and consistency of bioanalytical data.[1][2][10]

Primary Bioanalytical Method: A Foundation of Quality

Before any cross-validation can be considered, a robust and fully validated primary bioanalytical method is required. For a small molecule like 5-(2-fluorophenoxy)-2-pyrazinemethanol, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.

Experimental Protocol: LC-MS/MS Method for 5-(2-fluorophenoxy)-2-pyrazinemethanol
  • Sample Preparation:

    • Rationale: The goal is to isolate the analyte from the biological matrix (e.g., plasma) and remove interfering substances. Protein precipitation is a common and efficient first step.

    • Procedure:

      • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at 10,000 x g for 10 minutes.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Rationale: To achieve a sharp peak for the analyte, well-separated from any other components.

    • Parameters:

      • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Rationale: To specifically detect and quantify the analyte and internal standard.

    • Parameters:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Multiple Reaction Monitoring (MRM) Transitions:

        • 5-(2-fluorophenoxy)-2-pyrazinemethanol: Precursor ion > Product ion (to be determined during method development).

        • Internal Standard: Precursor ion > Product ion.

This method would then undergo full validation according to FDA or EMA guidelines, assessing parameters such as selectivity, accuracy, precision, recovery, and stability.[6][11]

Cross-Validation: Bridging the Analytical Gap

Imagine a scenario where the pharmacokinetic analysis of 5-(2-fluorophenoxy)-2-pyrazinemethanol needs to be transferred from a research laboratory to a contract research organization (CRO), which will use a slightly different LC-MS/MS instrument and column. This necessitates a cross-validation study.

Experimental Design for Cross-Validation

The core of cross-validation involves analyzing the same set of incurred samples with both the original (reference) and the new (comparator) bioanalytical method.

Cross-validation experimental workflow.
Step-by-Step Cross-Validation Protocol
  • Sample Selection:

    • Rationale: A representative set of incurred samples from a pharmacokinetic study should be chosen to cover the entire calibration range.

    • Procedure: Select at least 20 incurred samples, with concentrations distributed across the low, medium, and high ends of the assay range.

  • Sample Analysis:

    • Procedure:

      • Analyze the selected samples using the validated reference method.

      • Analyze the same set of samples using the validated comparator method. It is crucial that the samples are analyzed in separate runs for each method.

  • Data Analysis and Acceptance Criteria:

    • Rationale: To statistically evaluate the agreement between the two methods.

    • Procedure:

      • Calculate the percentage difference for each sample using the formula: (% Difference) = ((Comparator Value - Reference Value) / Mean Value) * 100.

      • The acceptance criteria, as per general industry practice and regulatory expectations, are typically:

        • The mean percentage difference should be within ±20%.

        • For at least 67% of the individual samples, the percentage difference should be within ±20%.

Hypothetical Cross-Validation Data

Below is a table summarizing hypothetical cross-validation data for 5-(2-fluorophenoxy)-2-pyrazinemethanol.

Sample IDReference Method (ng/mL)Comparator Method (ng/mL)Mean (ng/mL)% Difference
PK-0015.25.55.355.6%
PK-00210.810.110.45-6.7%
PK-00325.426.125.752.7%
PK-00451.248.950.05-4.6%
PK-00598.7102.3100.53.6%
...............
PK-020450.1465.3457.73.3%
Mean % Difference 1.8%
% Samples within ±20% 95%

In this hypothetical example, the cross-validation would be considered successful as the mean % difference is well within ±20%, and 95% of the samples have a % difference within the ±20% acceptance limit.

Comparison with Alternative Approaches

While LC-MS/MS is the predominant technique for small molecule bioanalysis, other methods and approaches exist.

FeatureLC-MS/MS with Stable Isotope Labeled ISLC-MS/MS with Analog ISHPLC-UV
Selectivity Very HighHighModerate
Sensitivity Very HighHighLow
Matrix Effect Compensation ExcellentGoodPoor
Cost HighHighLow
Throughput HighHighModerate

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard as it co-elutes with the analyte and experiences the same ionization effects, providing the most accurate compensation for matrix effects.[12] An analog internal standard is a suitable alternative when a SIL-IS is not available. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a less sensitive and selective technique but can be a cost-effective option for later-stage studies where concentrations are expected to be high.

Pharmacokinetic Modeling: The Next Frontier

Once reliable concentration-time data is obtained, pharmacokinetic modeling is employed to understand the drug's behavior in the body.[13][14]

Common pharmacokinetic modeling approaches.
  • Non-Compartmental Analysis (NCA): A straightforward method to calculate key PK parameters like AUC (Area Under the Curve) and Cmax (maximum concentration) directly from the data.[13]

  • Compartmental Models: These models use mathematical equations to describe the distribution and elimination of a drug as if the body were composed of one or more compartments.[13][15]

  • Physiologically-Based Pharmacokinetic (PBPK) Models: These are more complex models that incorporate physiological and biochemical data to simulate drug behavior in different organs and tissues.[13]

The choice of model depends on the stage of drug development and the specific questions being addressed.

Conclusion

The cross-validation of pharmacokinetic data for a novel compound like 5-(2-fluorophenoxy)-2-pyrazinemethanol is a critical exercise in ensuring data integrity and comparability across the lifecycle of a drug development program. By adhering to a scientifically sound, step-by-step methodology grounded in regulatory principles, researchers can have high confidence in their bioanalytical data. This, in turn, enables robust pharmacokinetic modeling and informed decision-making in the journey to bring new therapies to patients.

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Benchmarking 5-(2-fluorophenoxy)-2-pyrazinemethanol: A Comparative Guide to a Novel Antiviral Candidate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Antiviral Agents

The emergence and re-emergence of viral pathogens necessitate a robust and continuous pipeline of novel antiviral therapeutics. Small molecule inhibitors offer a promising avenue for broad-spectrum antiviral drug development. This guide introduces 5-(2-fluorophenoxy)-2-pyrazinemethanol , a novel chemical entity with potential antiviral properties. Structurally, the compound features a pyrazine core, a heterocyclic scaffold present in the approved antiviral drug Favipiravir (also known as T-705).[1][2] This structural similarity leads to the central hypothesis of this guide: that 5-(2-fluorophenoxy)-2-pyrazinemethanol functions as an inhibitor of viral RNA-dependent RNA polymerase (RdRp) , a critical enzyme for the replication of many RNA viruses.[1][2]

To rigorously evaluate the potential of this novel compound, we present a comprehensive benchmarking study against well-characterized standard reference compounds. This guide is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the detailed methodologies and scientific rationale required for a thorough assessment.

Reference Compound Selection Rationale:

A robust comparison requires carefully selected benchmarks. We have chosen the following reference standards:

  • Favipiravir (T-705): The primary reference compound due to the shared pyrazine carboxamide-related core. Favipiravir is a prodrug that, once metabolized to its active form favipiravir-RTP, acts as a purine nucleotide analog, inducing lethal mutagenesis and/or chain termination during viral RNA synthesis.[1][2][3]

  • Remdesivir (GS-5734): A secondary reference compound that also targets the viral RdRp.[4][5][6] Remdesivir, an adenosine nucleotide analog prodrug, functions as a delayed chain terminator, providing a different mechanistic subclass of RdRp inhibition for comparison.[4][7][8]

  • Oseltamivir (Tamiflu): A well-established antiviral with a distinct mechanism of action, serving as a negative control for mechanism-of-action specificity. Oseltamivir is a neuraminidase inhibitor, preventing the release of new viral particles from infected cells.[9][10][11] Our test compound is expected to be inactive against neuraminidase.

This multi-faceted comparison will allow for a thorough evaluation of the potency, selectivity, and specific mechanism of action of 5-(2-fluorophenoxy)-2-pyrazinemethanol.

Experimental Design & Rationale

The benchmarking process is designed as a tiered approach, moving from general activity to specific mechanistic validation. The overall workflow is depicted below.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis Cytotoxicity Cytotoxicity Assay (CC50) Determine compound toxicity in host cells SI_Calc Selectivity Index (SI) Calculation SI = CC50 / EC50 Cytotoxicity->SI_Calc Provides CC50 Antiviral Antiviral Activity Assay (EC50) Measure inhibition of viral replication RdRp_Assay RdRp Inhibition Assay (IC50) Directly measure inhibition of RNA polymerase Antiviral->RdRp_Assay Informs concentration range Antiviral->SI_Calc Provides EC50 Comparison Comparative Analysis Benchmark against reference compounds RdRp_Assay->Comparison NA_Assay Neuraminidase Inhibition Assay (IC50) Counter-screen for off-target activity NA_Assay->Comparison SI_Calc->Comparison

Caption: Overall experimental workflow for benchmarking the test compound.

The core of this investigation relies on four key in vitro assays:

  • Cytotoxicity Assay (CC50): Before assessing antiviral efficacy, it is imperative to determine the concentration at which a compound is toxic to the host cells. The 50% cytotoxic concentration (CC50) is a fundamental parameter that ensures any observed antiviral effect is not merely a consequence of cell death. A high CC50 is desirable.

  • Antiviral Activity Assay (EC50): This assay quantifies a compound's ability to inhibit viral replication in a cell-based system. The 50% effective concentration (EC50) is the concentration at which viral replication is reduced by half. A low EC50 indicates high potency. For this guide, we will use a plaque reduction assay with Influenza A virus.

  • RNA-dependent RNA Polymerase (RdRp) Inhibition Assay (IC50): This is a direct, mechanism-of-action assay. By using a purified enzyme or a cell-based reporter system, we can measure the compound's ability to directly inhibit the RdRp enzyme. The 50% inhibitory concentration (IC50) will confirm (or refute) our central hypothesis.

  • Neuraminidase (NA) Inhibition Assay (IC50): This enzymatic assay serves as a critical counter-screen. We hypothesize that 5-(2-fluorophenoxy)-2-pyrazinemethanol is an RdRp inhibitor. Therefore, it should not inhibit the neuraminidase enzyme. This assay will test the specificity of our compound and the other RdRp inhibitors, with Oseltamivir serving as the positive control.

Mechanistic Pathways of Reference Compounds

To understand the comparative data, it is essential to visualize the distinct mechanisms of action of the chosen reference standards.

G cluster_rdrp Viral Replication (Host Cell Cytoplasm) cluster_na Viral Release (Host Cell Membrane) ViralRNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) ViralRNA->RdRp Template NewRNA New Viral RNA Strands RdRp->NewRNA Synthesizes Favipiravir Favipiravir-RTP Favipiravir->RdRp Inhibits by lethal mutagenesis Remdesivir Remdesivir-TP Remdesivir->RdRp Inhibits by delayed chain termination ProgenyVirion New Virion HostCell Host Cell Membrane ProgenyVirion->HostCell Buds from Neuraminidase Neuraminidase HostCell->Neuraminidase Cleavage Site Release Released Virion Neuraminidase->Release Mediates Release Oseltamivir Oseltamivir Carboxylate Oseltamivir->Neuraminidase Inhibits

Caption: Targeted viral pathways of the reference compounds.

Detailed Experimental Protocols

The following protocols are standardized to ensure reproducibility and provide a solid foundation for comparative analysis.

Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of the compounds on Madin-Darby Canine Kidney (MDCK) cells, which will also be used for the antiviral assay.

  • Materials:

    • MDCK cells[12][13][14]

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • Test compounds, reference compounds (dissolved in DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15][16]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM + 10% FBS. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

    • Compound Dilution: Prepare serial dilutions of each test and reference compound in DMEM with 2% FBS. A typical starting concentration is 100-200 µM.

    • Treatment: Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with vehicle (DMSO) control.

    • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Live cells will convert the yellow MTT to purple formazan crystals.[15][16]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the CC50 value.

Antiviral Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, providing the EC50 value.

  • Materials:

    • MDCK cells

    • Influenza A virus (e.g., A/Puerto Rico/8/34 H1N1 strain)

    • DMEM with 2% FBS and TPCK-treated trypsin (1 µg/mL)

    • Test compounds and reference compounds

    • 6-well cell culture plates

    • Agarose or Avicel overlay

    • Crystal violet staining solution

  • Procedure:

    • Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer (approx. 95-100% confluency).[17]

    • Compound/Virus Incubation: In separate tubes, pre-incubate a standardized amount of virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of each compound for 1 hour at 37°C.[18]

    • Infection: Wash the MDCK cell monolayers with PBS and inoculate them with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.

    • Overlay: Remove the inoculum and overlay the cells with 2 mL of an overlay medium (e.g., 1.2% Avicel or 0.6% agarose in DMEM) containing the corresponding concentration of the test compound.[19]

    • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, until plaques are visible in the virus control wells.

    • Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with 0.5% crystal violet solution to visualize the plaques.

    • Data Acquisition: Count the number of plaques in each well.

    • Analysis: Calculate the percentage of plaque reduction for each concentration relative to the virus control. Plot the percentage of inhibition against the compound concentration and use non-linear regression to determine the EC50 value.

Cell-Based RdRp Inhibition Reporter Assay

This assay specifically measures the inhibition of viral RdRp activity within a cellular context.

  • Materials:

    • HEK293T cells

    • Expression plasmid for the viral RdRp complex (e.g., SARS-CoV-2 nsp12/7/8)[20][21]

    • Reporter plasmid containing a luciferase gene under the control of a viral promoter recognized by the RdRp.[21][22]

    • Transfection reagent

    • Test compounds and reference compounds

    • Dual-luciferase reporter assay system

    • Luminometer

  • Procedure:

    • Transfection: Co-transfect HEK293T cells in a 96-well plate with the RdRp expression plasmid and the reporter plasmid.

    • Treatment: After 6 hours, treat the transfected cells with serial dilutions of the test and reference compounds.

    • Incubation: Incubate the cells for 24-48 hours at 37°C.

    • Lysis and Measurement: Lyse the cells and measure the luciferase activity using a dual-luciferase assay system according to the manufacturer's instructions. A second luciferase (e.g., Renilla) on the same plasmid can be used for normalization of transfection efficiency.[21]

    • Data Acquisition: Read the luminescence on a plate reader.

    • Analysis: Normalize the RdRp-driven luciferase signal to the control luciferase signal. Calculate the percentage of RdRp inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Neuraminidase (NA) Inhibition Assay (Fluorescence-Based)

This enzymatic assay quantifies the inhibition of NA activity and is used as a counter-screen.

  • Materials:

    • Influenza A virus stock (as the source of neuraminidase)

    • Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[23][24][25]

    • Assay Buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)[23][25]

    • Stop Solution (e.g., 0.14 M NaOH in 83% Ethanol)[25]

    • Test compounds and reference compounds

    • Black, flat-bottom 96-well plates

    • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

  • Procedure:

    • Compound/Enzyme Incubation: In a black 96-well plate, mix diluted influenza virus with serial dilutions of each compound. Incubate at 37°C for 30 minutes.[23]

    • Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

    • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

    • Reaction Termination: Stop the reaction by adding the stop solution to each well.[23]

    • Data Acquisition: Measure the fluorescence intensity using a microplate reader.

    • Analysis: Calculate the percentage of NA inhibition for each concentration relative to the virus-only control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Comparative Data Summary

The following tables present hypothetical, yet plausible, data from the described assays. This data is intended to illustrate how 5-(2-fluorophenoxy)-2-pyrazinemethanol might perform in comparison to the reference standards.

Table 1: Cytotoxicity and Antiviral Activity

CompoundHost CellCC50 (µM)Antiviral EC50 (µM) (Influenza A)Selectivity Index (SI = CC50/EC50)
5-(2-fluorophenoxy)-2-pyrazinemethanol MDCK>1002.5>40
FavipiravirMDCK>1000.5>200
RemdesivirMDCK>1001.2>83
Oseltamivir CarboxylateMDCK>1000.05>2000

Table 2: Mechanistic Assay Results

CompoundRdRp Inhibition IC50 (µM)Neuraminidase Inhibition IC50 (µM)
5-(2-fluorophenoxy)-2-pyrazinemethanol 3.1>100
Favipiravir-RTP0.8>100
Remdesivir-TP1.5>100
Oseltamivir Carboxylate>1000.01

*Note: For prodrugs like Favipiravir and Remdesivir, the IC50 for the RdRp assay is typically determined using their active triphosphate forms.

Analysis and Discussion

The hypothetical data provides a strong basis for evaluating 5-(2-fluorophenoxy)-2-pyrazinemethanol as a potential antiviral agent.

  • Potency and Selectivity: The test compound demonstrated good antiviral activity against Influenza A virus with an EC50 of 2.5 µM. While less potent than Favipiravir (0.5 µM) and Oseltamivir (0.05 µM), it shows comparable activity to Remdesivir (1.2 µM) in this hypothetical scenario. Crucially, the compound exhibits low cytotoxicity (CC50 > 100 µM), leading to a favorable Selectivity Index of over 40. A higher SI value is indicative of a more promising therapeutic window.

  • Mechanism of Action: The mechanistic assays strongly support the initial hypothesis. 5-(2-fluorophenoxy)-2-pyrazinemethanol directly inhibited the RdRp enzyme with an IC50 of 3.1 µM, a value consistent with its cell-based antiviral activity (EC50 of 2.5 µM). This correlation suggests that its primary mode of action is indeed the inhibition of viral RNA replication.

  • Target Specificity: The counter-screen was definitive. The test compound, along with the other RdRp inhibitors, showed no activity against neuraminidase (IC50 > 100 µM). Conversely, Oseltamivir, the neuraminidase inhibitor, was highly potent in the NA assay but showed no activity against RdRp. This confirms the specificity of 5-(2-fluorophenoxy)-2-pyrazinemethanol for the RdRp target and validates the experimental design.

Based on this comprehensive in vitro benchmarking, 5-(2-fluorophenoxy)-2-pyrazinemethanol emerges as a promising antiviral candidate. Its specific inhibition of RNA-dependent RNA polymerase, coupled with a good selectivity index, warrants further investigation. Future studies should focus on its activity against a broader spectrum of RNA viruses, elucidation of its precise interaction with the RdRp enzyme (e.g., chain termination vs. mutagenesis), and in vivo efficacy and pharmacokinetic studies.

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A Researcher's Guide to the Comparative Toxicity of 5-(2-fluorophenoxy)-2-pyrazinemethanol Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of early-stage drug discovery and chemical safety assessment, understanding the cytotoxic profile of a novel compound is paramount. This guide provides a comprehensive framework for evaluating the comparative toxicity of 5-(2-fluorophenoxy)-2-pyrazinemethanol, a pyrazine derivative with potential biological activity.[1] Given the limited publicly available data on this specific molecule, this document serves as a detailed roadmap for researchers to generate robust, reproducible, and comparative cytotoxicity data. We will delve into the rationale behind cell line selection, provide detailed experimental protocols for key assays, and offer a framework for data interpretation and mechanistic inquiry.

The Rationale for Comparative Cytotoxicity Screening

The initial assessment of a compound's toxicity often begins in vitro. However, a single cell line can provide a narrow and potentially misleading view of a compound's effects. Different cell lines, derived from various tissues and disease states, possess unique genetic backgrounds, metabolic capacities, and signaling pathway activities.[2] Therefore, screening a compound across a diverse panel of cell lines is crucial for:

  • Identifying Organ-Specific Toxicity: By using cell lines derived from key organs like the liver and kidneys, we can preemptively identify potential organ-specific liabilities.[3]

  • Assessing Therapeutic Index: Comparing toxicity in cancerous versus non-cancerous cell lines helps to establish a preliminary therapeutic index—a measure of a drug's safety margin.[3]

  • Uncovering Mechanistic Clues: Differential sensitivity across cell lines can provide valuable insights into the compound's mechanism of action.

Strategic Selection of a Cell Line Panel

The choice of cell lines is a critical step in designing a meaningful toxicity study.[4] For a comprehensive initial screen of 5-(2-fluorophenoxy)-2-pyrazinemethanol, we propose the following panel, which balances organ-specific toxicity assessment with a preliminary evaluation of anti-cancer potential.

  • HepG2 (Human Hepatocellular Carcinoma): As the liver is a primary site of drug metabolism and a common target for drug-induced toxicity, HepG2 cells are an essential component of any initial toxicity screen.[5][6] They retain many liver-specific functions and are widely used in toxicological studies.[7][8][9]

  • A549 (Human Lung Carcinoma): This cell line is a well-established model for lung cancer research and is frequently used for screening the anti-cancer activity of new compounds.[10][11][12] Pyrazine derivatives have shown cytotoxic activity against A549 cells in other studies.[13][14][15]

  • SH-SY5Y (Human Neuroblastoma): To assess potential neurotoxicity, the SH-SY5Y cell line is a widely used and adaptable model.[16][17] These cells can be differentiated into more mature neuron-like cells, allowing for the assessment of toxicity in both proliferative and differentiated states.[16][18]

  • HEK293 (Human Embryonic Kidney): Representing the kidneys, another critical organ for drug clearance and a potential site of toxicity, HEK293 cells provide a valuable data point for assessing nephrotoxicity.[19]

  • MRC-5 (Human Fetal Lung Fibroblast): As a non-cancerous control, MRC-5 cells can help determine the selectivity of the compound's cytotoxic effects. A compound that is highly toxic to cancer cell lines but shows minimal toxicity to MRC-5 cells would be of greater therapeutic interest.

Experimental Design and Workflow

A systematic approach is essential for generating high-quality, comparable data. The following workflow outlines the key stages of the comparative toxicity assessment.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis cell_culture Cell Line Culture & Maintenance (HepG2, A549, SH-SY5Y, HEK293, MRC-5) cell_seeding Cell Seeding in 96-Well Plates cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions of 5-(2-fluorophenoxy)-2-pyrazinemethanol) treatment Compound Treatment (24h, 48h, 72h) cell_seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase data_acq Spectrophotometer/Luminometer Reading mtt->data_acq ldh->data_acq caspase->data_acq ic50 IC50 Value Calculation data_acq->ic50 comparison Comparative Analysis Across Cell Lines ic50->comparison

General Workflow for In Vitro Toxicity Screening.
Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed protocols for the core cytotoxicity assays.

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[20][21]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Remove the culture medium and add 100 µL of medium containing serial dilutions of 5-(2-fluorophenoxy)-2-pyrazinemethanol. Include a vehicle control (e.g., DMSO) and a no-cell background control.[1]

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22][23]

  • Incubation: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[20][22]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.[23][24]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[22] Measure the absorbance at 570-590 nm using a microplate reader.[24]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

The LDH assay quantifies the activity of lactate dehydrogenase, a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.[25] This serves as an indicator of cytotoxicity and cell lysis.[26]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Set aside wells for a "maximum LDH release" control.

  • Maximum LDH Release Control: About 45 minutes before the end of the incubation period, add 10 µL of a lysis solution (e.g., 10X Lysis Solution) to the maximum release control wells.[26]

  • Supernatant Transfer: Centrifuge the plate at 250g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[25][26]

  • Reaction Setup: Prepare the LDH assay reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[26]

  • Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.[25]

  • Stop Reaction: Add 50 µL of a stop solution to each well.[26]

  • Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.[25][26]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100.

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[27][28] An increase in caspase-3/7 activity is a hallmark of apoptosis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol using a white-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[28]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[28]

  • Incubation: Mix the contents of the wells by shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.[28]

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Luminescence is proportional to the amount of caspase activity. Compare the signal from treated cells to the vehicle control.

Data Presentation and Interpretation

For clear and effective comparison, the results should be summarized in a structured table. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of the compound required to inhibit cell viability by 50%.

Table 1: Hypothetical Comparative Cytotoxicity of 5-(2-fluorophenoxy)-2-pyrazinemethanol

Cell LineTissue of OriginTypeAssayExposure Time (h)IC₅₀ (µM)
HepG2 LiverCarcinomaMTT4885.2 ± 6.8
A549 LungCarcinomaMTT4842.5 ± 3.1
SH-SY5Y Bone MarrowNeuroblastomaMTT48110.7 ± 9.5
HEK293 KidneyEmbryonicMTT48> 200
MRC-5 LungFibroblast (Normal)MTT48> 200

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: In this hypothetical example, the compound shows selective toxicity towards the A549 lung cancer cell line, with a lower IC₅₀ value compared to the other cell lines. The high IC₅₀ values in HEK293 and MRC-5 cells suggest lower toxicity towards kidney and normal lung cells, respectively, indicating a potentially favorable therapeutic window.

Investigating the Mechanism of Action: Apoptosis

The data from the Caspase-3/7 assay can provide initial evidence for the mechanism of cell death. If the compound induces a significant increase in caspase activity, it suggests that apoptosis is a primary mode of cytotoxicity. Apoptosis, or programmed cell death, is a tightly regulated process that is often targeted by anti-cancer drugs.[29]

G compound 5-(2-fluorophenoxy) -2-pyrazinemethanol receptor Death Receptor (e.g., Fas, TNFR1) compound->receptor Binds/Activates caspase8 Pro-Caspase-8 receptor->caspase8 Recruits & Activates active_caspase8 Active Caspase-8 caspase37 Pro-Caspase-3/7 active_caspase8->caspase37 Cleaves & Activates active_caspase37 Active Caspase-3/7 apoptosis Apoptosis (Cell Death) active_caspase37->apoptosis Executes

Hypothesized Extrinsic Apoptosis Pathway.

This diagram illustrates a potential mechanism where the compound could initiate apoptosis by activating an extrinsic pathway, leading to the activation of executioner caspases 3 and 7. Further experiments, such as western blotting for cleaved PARP or Annexin V/PI staining, would be required to confirm this hypothesis.

Conclusion and Future Directions

This guide provides a robust framework for conducting a comprehensive comparative toxicity assessment of 5-(2-fluorophenoxy)-2-pyrazinemethanol. By employing a strategically selected panel of cell lines and a multi-parametric assay approach, researchers can generate high-quality data to inform early-stage decision-making in drug discovery and chemical safety evaluation. The results of these initial screens will pave the way for more in-depth mechanistic studies and guide the future development of this and other novel pyrazine derivatives.

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A Guide to Establishing In Vivo-In-Vitro Correlation (IVIVC) for 5-(2-fluorophenoxy)-2-pyrazinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer

The following guide is a comprehensive, illustrative framework for establishing an in vivo-in vitro correlation (IVIVC). The compound "5-(2-fluorophenoxy)-2-pyrazinemethanol" is used as a hypothetical model to demonstrate the scientific principles, experimental design, and regulatory considerations involved in such a study. The experimental data, protocols, and results presented herein are illustrative and not derived from actual studies of this specific molecule. This document is intended for educational and instructional purposes for a scientific audience.

Authored by: A Senior Application Scientist

Introduction: Bridging the Gap Between Benchtop and Bedside

In the landscape of modern drug development, the ability to accurately predict a drug's in vivo performance from in vitro data is a paramount objective. This predictive capacity, known as In Vivo-In Vitro Correlation (IVIVC), serves as a critical bridge between preclinical formulation development and clinical outcomes.[1][2][3] An established IVIVC can streamline the development process, support post-approval manufacturing changes, and reduce the need for extensive human bioequivalence studies, ultimately saving significant time and resources.[4][5]

This guide provides a comprehensive walkthrough of the principles and methodologies for developing a Level A IVIVC, using the novel investigational compound 5-(2-fluorophenoxy)-2-pyrazinemethanol as a case study. As a pyrazine derivative, this compound is hypothesized to be a Central Nervous System (CNS) active agent, where precise control over its release and absorption is critical for maintaining therapeutic efficacy while minimizing potential side effects. The U.S. Food and Drug Administration (FDA) defines an IVIVC as a "predictive mathematical model describing the relationship between an in vitro property of an oral dosage form and a relevant in vivo response."[4] This guide will detail the necessary in vitro characterization, in vivo pharmacokinetic studies, and the mathematical modeling required to build and validate this predictive relationship.

Part 1: In Vitro Characterization: Laying the Foundation

The initial phase of any IVIVC study involves a thorough characterization of the drug substance and its release from various formulations in a controlled laboratory setting. The objective is to develop a discriminating in vitro dissolution method that is sensitive to formulation changes that would affect in vivo performance.[6]

Physicochemical and Biopharmaceutical Properties

Understanding the fundamental properties of 5-(2-fluorophenoxy)-2-pyrazinemethanol is the first step. Key factors like solubility and permeability are critical as they govern the potential for an IVIVC.[4]

  • Solubility: Determines the rate at which the drug dissolves in the gastrointestinal fluid.

  • Permeability: Dictates the rate at which the dissolved drug crosses the intestinal membrane into the bloodstream.

These properties are often assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion.[7]

In Vitro Metabolism Screening

To ensure that the in vivo absorption is primarily limited by the dissolution rate and not by extensive first-pass metabolism, an initial metabolic stability screen is crucial.

  • Preparation: A reaction mixture is prepared containing pooled HLMs (0.5 mg/mL protein), a NADPH-regenerating system, and a phosphate buffer (pH 7.4).[8]

  • Initiation: The reaction is initiated by adding 1 µM of 5-(2-fluorophenoxy)-2-pyrazinemethanol to the pre-warmed (37°C) mixture.

  • Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The half-life (t½) and intrinsic clearance are calculated from the rate of disappearance of the parent compound.

Causality: Using HLMs provides a reliable in vitro system that contains a wide array of Phase I metabolic enzymes, offering a good prediction of hepatic clearance.[9] The NADPH-regenerating system is essential to sustain the activity of cytochrome P450 enzymes.[10]

Development of a Discriminating Dissolution Method

For an IVIVC, especially a Level A correlation, it is essential to develop formulations with varying release rates (e.g., slow, medium, and fast).[11]

  • Apparatus Setup: A USP Apparatus II (paddle method) is used. The vessel is filled with 900 mL of a biorelevant dissolution medium (e.g., Fasted State Simulated Intestinal Fluid, FaSSIF) maintained at 37°C ± 0.5°C.

  • Formulation Introduction: One capsule of each formulation (fast, medium, slow release) of 5-(2-fluorophenoxy)-2-pyrazinemethanol is placed in a separate vessel. The paddle speed is set to 50 RPM.

  • Sampling: Samples (5 mL) are withdrawn at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) and replaced with fresh medium.

  • Sample Preparation: Samples are filtered through a 0.45 µm filter.

  • Analysis: The concentration of the dissolved drug is determined by a validated UV-Vis spectrophotometry or HPLC method.

  • Data Compilation: The cumulative percentage of drug released is plotted against time for each formulation.

Causality: The choice of a biorelevant medium like FaSSIF is critical because it mimics the physiological conditions of the human intestine more closely than simple buffers, leading to a more predictive in vitro profile. The paddle speed and temperature are standardized to ensure reproducibility.

Illustrative In Vitro Data Summary
ParameterFormulation F1 (Fast)Formulation F2 (Medium)Formulation F3 (Slow)
Release Mechanism Immediate-Release MatrixHydrophilic Matrix (Low Viscosity HPMC)Hydrophilic Matrix (High Viscosity HPMC)
% Dissolved at 1 hr 88%45%20%
% Dissolved at 4 hr >95%85%55%
% Dissolved at 8 hr >95%>95%80%
% Dissolved at 12 hr >95%>95%92%
Metabolic t½ (HLM) \multicolumn{3}{c}{> 60 min (Low Clearance Compound)}
Permeability (PAMPA) \multicolumn{3}{c}{High (Papp > 10 x 10⁻⁶ cm/s)}

In_Vitro_Workflow cluster_0 Formulation Development cluster_1 In Vitro Testing cluster_2 Data Analysis F1 Fast Release (F1) Dissolution Protocol 2: USP II Dissolution Test (FaSSIF, 37°C, 50 RPM) F1->Dissolution F2 Medium Release (F2) F2->Dissolution F3 Slow Release (F3) F3->Dissolution DissolutionProfiles Generate Dissolution Profiles (% Released vs. Time) Dissolution->DissolutionProfiles Metabolism Protocol 1: Metabolic Stability (Human Liver Microsomes) BCS_Class Determine BCS Class (High Permeability, Low Clearance) Metabolism->BCS_Class Permeability PAMPA Assay Permeability->BCS_Class

Part 2: In Vivo Pharmacokinetic Evaluation

With well-characterized formulations, the next step is to assess their performance in a living system. The goal is to obtain high-quality plasma concentration-time data that will form the in vivo part of the correlation.

Animal Model and Study Design

A validated preclinical model is essential. For many small molecules, the male Sprague-Dawley rat is a suitable model due to its well-understood physiology and historical use in pharmacokinetic (PK) studies.[12][13]

A crossover study design is optimal as it minimizes inter-animal variability, with each animal serving as its own control. A sufficient washout period between dosing phases is critical to prevent carry-over effects.

  • Animal Preparation: Male Sprague-Dawley rats (n=6) are cannulated in the jugular vein for serial blood sampling and fasted overnight before dosing.

  • Dosing: The study consists of four phases with a one-week washout period between each.

    • Phase 1: Intravenous (IV) bolus dose (1 mg/kg) of 5-(2-fluorophenoxy)-2-pyrazinemethanol to determine absolute bioavailability and key PK parameters.

    • Phase 2: Oral gavage of Formulation F1 (Fast).

    • Phase 3: Oral gavage of Formulation F2 (Medium).

    • Phase 4: Oral gavage of Formulation F3 (Slow).

  • Blood Sampling: Blood samples (~0.2 mL) are collected via the jugular vein cannula at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA), and centrifuged at 4°C to separate the plasma.

  • Bioanalysis: Plasma concentrations of 5-(2-fluorophenoxy)-2-pyrazinemethanol are determined using a validated LC-MS/MS method.[14]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to determine key PK parameters (Cmax, Tmax, AUC, t½).

Causality: The IV dose is crucial for deconvolution; it provides the unit impulse response of the system, which is necessary to calculate the in vivo absorption rate from the oral data.[6] A crossover design enhances the statistical power and reliability of the data by controlling for biological variability between subjects.[15]

Illustrative In Vivo Pharmacokinetic Data
ParameterIV Bolus (1 mg/kg)Formulation F1 (Fast)Formulation F2 (Medium)Formulation F3 (Slow)
Dose 1 mg/kg10 mg/kg10 mg/kg10 mg/kg
Cmax (ng/mL) -450 ± 55280 ± 40150 ± 25
Tmax (hr) -1.0 ± 0.24.0 ± 0.58.0 ± 1.0
AUC₀₋t (ng·hr/mL) 850 ± 902950 ± 3103050 ± 3502990 ± 320
t½ (hr) 4.5 ± 0.64.6 ± 0.54.8 ± 0.74.7 ± 0.6
F (%) 100%92%95%93%

In_Vivo_Workflow cluster_0 Study Design cluster_1 Execution cluster_2 Data Analysis AnimalModel Sprague-Dawley Rats (n=6, Crossover Design) IV_Dose IV Bolus Dose (1 mg/kg) AnimalModel->IV_Dose Washout Washout Period IV_Dose->Washout F1_Dose Oral Dose F1 F1_Dose->Washout F2_Dose Oral Dose F2 F2_Dose->Washout F3_Dose Oral Dose F3 Sampling Serial Blood Sampling (0-24 hours) F3_Dose->Sampling Washout->F1_Dose Washout->F2_Dose Washout->F3_Dose Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples Sampling->Bioanalysis PK_Profiles Generate Plasma Concentration-Time Profiles Bioanalysis->PK_Profiles NCA Non-Compartmental Analysis (NCA) PK_Profiles->NCA PK_Params Calculate PK Parameters (Cmax, Tmax, AUC) NCA->PK_Params

Part 3: Establishing the In Vivo-In Vitro Correlation

This is the culminating step where the data from the in vitro and in vivo experiments are integrated to form a predictive mathematical model. A Level A correlation, which represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate, is the most rigorous and preferred type of correlation.[4][11]

Deconvolution of In Vivo Data

Deconvolution is a mathematical process used to estimate the time course of drug input (absorption) from the measured plasma concentration-time profile.[11] Methods like the Wagner-Nelson or Loo-Riegelman are commonly used. For a drug that follows one-compartment kinetics, the Wagner-Nelson method is appropriate.

The cumulative fraction of drug absorbed in vivo (Fₐ) at time t is calculated using the following equation:

Fₐ(t) = [ C(t) + kₑ * AUC(0-t) ] / [ kₑ * AUC(0-∞) ]

Where:

  • C(t) is the plasma concentration at time t.

  • kₑ is the elimination rate constant (obtained from the IV data).

  • AUC(0-t) is the area under the curve from time 0 to t.

  • AUC(0-∞) is the total area under the curve.

Constructing the Level A Correlation

Once the cumulative percentage of drug absorbed in vivo is calculated for each time point, it is plotted against the cumulative percentage of drug dissolved in vitro at the corresponding time points for each formulation.

  • X-axis: Mean % Drug Dissolved In Vitro

  • Y-axis: Mean % Drug Absorbed In Vivo

A linear relationship between these two parameters indicates a strong Level A correlation. The predictability of the model is then rigorously evaluated.

  • Internal Predictability: The model is used to predict the PK profile of each of the formulations used to develop the correlation.

  • External Predictability: The model's ability to predict the PK profile of a new, untested formulation is assessed.

According to FDA guidance, the average prediction error for Cmax and AUC should be within 15%, and the individual prediction error for each formulation should not exceed 20% for the correlation to be considered valid.[11][16]

Illustrative IVIVC Correlation Data
Time (hr)F1 % DissolvedF1 % AbsorbedF2 % DissolvedF2 % AbsorbedF3 % DissolvedF3 % Absorbed
1 888545422021
2 969465683835
4 989785885558
8 999896958082
12 999898979293

When plotted, these data points would ideally fall along a line with a slope close to 1 and an R² value > 0.95, confirming a strong point-to-point correlation.

IVIVC_Model cluster_0 Input Data cluster_1 Modeling Process cluster_2 Validation & Application InVitroData In Vitro Dissolution Profiles (F1, F2, F3) Correlation Plot % Absorbed vs. % Dissolved InVitroData->Correlation InVivoData In Vivo Plasma Profiles (F1, F2, F3) Deconvolution Deconvolution (Wagner-Nelson Method) InVivoData->Deconvolution IV_Data IV PK Data (for kₑ) IV_Data->Deconvolution AbsorptionProfile Calculate % Drug Absorbed In Vivo vs. Time Deconvolution->AbsorptionProfile AbsorptionProfile->Correlation Model IVIVC Mathematical Model y = mx + c Correlation->Model Validation Evaluate Internal & External Predictability Model->Validation Application Set Dissolution Specs Support Waivers Validation->Application

Conclusion: From Correlation to Application

This guide outlines a systematic, science-driven approach to establishing a robust Level A IVIVC for the hypothetical compound 5-(2-fluorophenoxy)-2-pyrazinemethanol. The successful development of such a correlation provides a powerful, validated tool for drug development.[1] It enhances our fundamental understanding of how formulation variables impact drug absorption and provides a reliable surrogate for in vivo bioequivalence studies.[4][5]

For researchers and drug development professionals, a validated IVIVC can be used to:

  • Set Clinically Relevant Dissolution Specifications: Ensure that routine quality control tests are predictive of in vivo performance.

  • Support Post-Approval Changes: Justify minor changes in formulation, manufacturing site, or process without the need for additional human studies.

  • Accelerate Formulation Optimization: Rapidly screen and select candidate formulations with a higher probability of achieving the desired in vivo profile.

By bridging the in vitro and in vivo realms, IVIVC embodies the principles of Quality by Design (QbD) and provides a scientifically rigorous foundation for ensuring consistent product quality and therapeutic performance throughout a drug's lifecycle.

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth structural comparison of 5-(2-fluorophenoxy)-2-pyrazinemethanol and related kinase inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. By examining the structure-activity relationships (SAR) of these compounds, we can better understand the nuances of designing potent and selective kinase inhibitors.

Introduction: The Kinase Inhibitor Landscape

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[1] Small molecule kinase inhibitors have emerged as a major class of therapeutics, with over 80 approved by the FDA.[1]

A significant portion of these inhibitors are ATP-competitive, binding to the highly conserved ATP-binding site of the kinase.[2] This conservation presents a challenge in achieving selectivity, a critical factor for minimizing off-target effects and ensuring a favorable safety profile.[2][3] The development of selective inhibitors often relies on exploiting subtle differences in the ATP-binding pocket among various kinases.[2][3]

This guide will focus on a specific chemical scaffold: the pyrazine ring, a key component in numerous clinically successful kinase inhibitors.[1][4] We will dissect the structure of 5-(2-fluorophenoxy)-2-pyrazinemethanol and compare it with other pyrazine-based inhibitors to illuminate the structural features that govern their potency and selectivity.

The Central Scaffold: 5-(2-fluorophenoxy)-2-pyrazinemethanol

The structure of 5-(2-fluorophenoxy)-2-pyrazinemethanol features a central pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms.[4] This core is substituted at the 2-position with a hydroxymethyl group and at the 5-position with a 2-fluorophenoxy group.

The pyrazine core itself is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules and its ability to engage in various non-covalent interactions within a protein's active site.[4] The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking and hydrophobic interactions.

The substituents on the pyrazine ring play a critical role in defining the compound's biological activity. The 2-fluorophenoxy group is particularly important. The fluorine atom, with its high electronegativity and small size, can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity.[4] The position of the fluorine atom on the phenyl ring is also crucial for dictating the inhibitor's interaction with the target kinase.[4]

Structural Comparisons with Related Kinase Inhibitors

To understand the structure-activity relationship of 5-(2-fluorophenoxy)-2-pyrazinemethanol, it is instructive to compare it with other kinase inhibitors that share the pyrazine or a similar heterocyclic core. These comparisons highlight how subtle modifications to the chemical structure can lead to significant changes in biological activity and kinase selectivity.

Key Structural Modifications and Their Impact:
  • Substitution on the Pyrazine Ring: The nature and position of substituents on the pyrazine ring are critical determinants of kinase inhibitory activity. For instance, in a series of 2,6-disubstituted pyrazines, the presence of a (pyrrol-3-yl)acetic acid and a monosubstituted aniline was found to be crucial for potent inhibition of Casein Kinase 2 (CK2).[5][6] This highlights the importance of specific functional groups in establishing key interactions within the kinase active site.

  • The Nature of the Aryl Ether Linkage: The phenoxy group in 5-(2-fluorophenoxy)-2-pyrazinemethanol connects the pyrazine core to a substituted phenyl ring. The nature of this linker and the substituents on the phenyl ring can be varied to modulate potency and selectivity. For example, in a series of pyrazine-pyridine biheteroaryls designed as VEGFR-2 inhibitors, the type of linkage and the substitution pattern on the pyridine ring were found to be critical for activity.[7]

  • Replacement of the Pyrazine Core: While the pyrazine ring is a common scaffold, other nitrogen-containing heterocycles can also serve as effective cores for kinase inhibitors. For example, pyrrolo[2,3-b]pyrazines have been developed as potent FGFR kinase inhibitors.[8] The fusion of an additional ring to the pyrazine core can alter the overall shape and electronic properties of the molecule, leading to different binding modes and selectivity profiles.

Kinase Inhibitor Binding Modes: Type I vs. Type II

Kinase inhibitors are broadly classified into different types based on their binding mode to the kinase domain. The two most common are Type I and Type II inhibitors.[9][10]

  • Type I inhibitors bind to the active conformation of the kinase, where the DFG motif in the activation loop is in the "in" conformation (DFG-in).[9][11] These inhibitors typically occupy the ATP-binding pocket and compete directly with ATP.

  • Type II inhibitors bind to the inactive conformation of the kinase, where the DFG motif is in the "out" conformation (DFG-out).[9][11] This binding mode often involves an additional hydrophobic pocket that is not accessible in the active conformation, which can contribute to higher selectivity.[12]

The structural features of an inhibitor, such as its size, shape, and flexibility, determine whether it will favor a Type I or Type II binding mode. The 2-fluorophenoxy group of 5-(2-fluorophenoxy)-2-pyrazinemethanol, for instance, could potentially occupy the hydrophobic pocket exposed in the DFG-out conformation of some kinases, suggesting a potential for Type II inhibition. However, without experimental structural data, this remains a hypothesis.

dot

Caption: Kinase Inhibitor Binding Modes

Comparative Data of Related Kinase Inhibitors

The following table summarizes the inhibitory activity of several pyrazine-based and related kinase inhibitors against their primary targets. This data provides a quantitative basis for comparing their potency.

Compound/ScaffoldTarget KinaseIC50 (nM)Reference
Pyrazine-Pyridine Biheteroaryl (Compound 39)VEGFR-2<10[7]
Pyrazine-Pyridine Biheteroaryl (Compound 41)VEGFR-2<10[7]
Pyrrolo[2,3-b]pyrazine (Compound 29)FGFR13.0[8]
Pyrrolo[2,3-b]pyrazine (Compound 30)FGFR13.0[8]
2,6-disubstituted pyrazine (Compound 13)CK2Not specified, but showed in vivo efficacy[6]
Radotinib (IY5511)BCR-ABL-134[1]
2-substituted-4-(2-fluorophenoxy) pyridine (Compound 12d)c-Met110[13]
2-substituted-4-(2-fluorophenoxy) pyridine (Compound 12d)VEGFR-2190[13]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method for determining the in vitro potency of kinase inhibitors. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[14][15]

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds (inhibitors)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • Add the kinase and substrate to the wells of the assay plate.

    • Add the test compounds or vehicle control to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 27°C) for a defined period (e.g., 60 minutes).[14][15]

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for approximately 40 minutes at room temperature.[15]

  • ADP to ATP Conversion and Luminescence Detection:

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP.

    • Incubate for 30-60 minutes at room temperature.[15]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) can be calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

dot

G cluster_0 Assay Workflow A 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B 2. Kinase Reaction (Incubate) A->B C 3. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B->C D 4. Convert ADP to ATP & Detect (Add Kinase Detection Reagent) C->D E 5. Measure Luminescence D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: ADP-Glo™ Kinase Assay Workflow

Conclusion

The structural analysis of 5-(2-fluorophenoxy)-2-pyrazinemethanol and its comparison with related kinase inhibitors underscore the importance of the pyrazine scaffold in designing potent and selective kinase inhibitors. The strategic placement of substituents, particularly the fluorophenyl group, is a key determinant of biological activity.[4] Understanding the subtle interplay between different structural motifs and their impact on binding affinity and kinase selectivity is paramount for the successful development of novel therapeutics. This guide provides a foundational understanding of these principles, offering valuable insights for the rational design of next-generation kinase inhibitors.

References

  • The Pivotal Role of the Fluorophenyl Group in Pyrazine Derivatives: A Structure-Activity Rel
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10).
  • Structural Analysis of the Binding of Type I, I 1/2 , and II Inhibitors to Eph Tyrosine Kinases. (2014, September 29).
  • Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors. (2005, June 24).
  • Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. (2008, September 15). PubMed.
  • Comprehensive analysis of kinase inhibitor selectivity. ChEMBL - EMBL-EBI.
  • Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. (2012, July 1). PubMed.
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018, March 19).
  • Structural differences between type I and II small molecule kinase...
  • 3.2. In Vitro Kinase Inhibition Assays. Bio-protocol.
  • Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights. (2004, March 15). PubMed.
  • Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights. (2004, March 1). Bentham Science Publishers.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Pl
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and p
  • Discovery of Novel 2-substituted-4-(2-fluorophenoxy) Pyridine Derivatives Possessing Pyrazolone and Triazole Moieties as Dual c-Met/VEGFR-2 Receptor Tyrosine Kinase Inhibitors. (2017, June 15). PubMed.

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Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 5-(2-Fluorophenoxy)-2-pyrazinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of ethical scientific practice. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-(2-Fluorophenoxy)-2-pyrazinemethanol, a halogenated heterocyclic compound. By understanding the principles behind these procedures, we can ensure the protection of ourselves, our colleagues, and the environment.

I. Hazard Assessment and Profile

Structural Analysis:

  • Halogenated Aromatic Ring: The presence of a fluorinated phenyl group suggests that this compound should be treated as a halogenated organic compound. Such compounds can be persistent in the environment and may have ecotoxicological effects. Incineration of halogenated waste requires special facilities to scrub acidic gases like hydrogen fluoride that can be produced.[1]

  • Pyrazine Ring: Pyrazine is a nitrogen-containing heterocycle. Pyridine, a similar compound, is known to be harmful if swallowed, inhaled, or absorbed through the skin and can cause eye and skin irritation.[2]

  • Methanol Group: The hydroxymethyl group may not significantly alter the overall hazard profile, which is dominated by the halogenated and heterocyclic components.

Based on this analysis, it is prudent to assume that 5-(2-Fluorophenoxy)-2-pyrazinemethanol may be:

  • Harmful if swallowed, inhaled, or in contact with skin.[2][3]

  • A skin and eye irritant.[3][4]

  • Potentially toxic to aquatic life with long-lasting effects.

Quantitative Data on Related Compounds:

CompoundCAS NumberHazard Classifications
2-Fluoropyridine372-48-5Flammable liquid, Skin irritant, Eye irritant, May cause respiratory irritation.[5]
2-Pyrazinemethanol6705-33-5No specific hazard data available, but general handling precautions for heterocyclic compounds should be followed.[6]
2-Amino-5-fluoropyridine21717-96-4Acute oral, dermal, and inhalation toxicity (Category 4), Skin and eye irritant (Category 2).[3]
II. Personal Protective Equipment (PPE) and Handling

Given the potential hazards, stringent adherence to PPE protocols is mandatory when handling 5-(2-Fluorophenoxy)-2-pyrazinemethanol in any form—pure, in solution, or as waste.

  • Hand Protection: Wear nitrile or butyl rubber gloves. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves in accordance with institutional procedures.[5][7]

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should also be worn.[8]

  • Skin and Body Protection: A lab coat should be worn and fully buttoned. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.[5]

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][8]

III. Spill Management Protocol

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuation and Alerting: Immediately alert colleagues in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.[7]

  • Cleanup:

    • For small spills, trained personnel wearing appropriate PPE may clean up the spill.

    • Carefully collect the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.[7]

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department, regardless of the size.

IV. Step-by-Step Disposal Procedures

The disposal of 5-(2-Fluorophenoxy)-2-pyrazinemethanol must comply with federal, state, and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[9]

Step 1: Waste Characterization

The first step in proper disposal is to determine if the waste is hazardous.[10] Based on the analysis of its structural components, 5-(2-Fluorophenoxy)-2-pyrazinemethanol waste should be presumed hazardous. It falls under the category of halogenated organic compounds.[11][12]

Step 2: Waste Segregation

Proper segregation of chemical waste is critical for safety and cost-effective disposal.[13]

  • Halogenated vs. Non-Halogenated: 5-(2-Fluorophenoxy)-2-pyrazinemethanol waste must be collected in a designated "Halogenated Organic Waste" container.[12][14] Do not mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[13]

  • Liquid vs. Solid:

    • Liquid Waste: Collect unused solutions or reaction mixtures containing the compound in a dedicated, properly labeled container for halogenated liquid waste.

    • Solid Waste: Collect contaminated solid materials such as gloves, absorbent pads, and weighing papers in a separate, clearly labeled container for halogenated solid waste.

Step 3: Waste Container Management

  • Container Selection: Use chemically compatible containers with secure, tight-fitting lids. High-density polyethylene (HDPE) carboys are often a good choice.[9]

  • Labeling: All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[9][13] The label must include:

    • The full chemical name: "5-(2-Fluorophenoxy)-2-pyrazinemethanol" (no abbreviations or formulas).

    • An accurate estimation of the concentration and volume.

    • The date of accumulation.

    • The appropriate hazard warnings (e.g., "Toxic," "Irritant").

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA). The containers must be kept closed at all times except when adding waste.[14][15] Ensure secondary containment is used to prevent spills.

Step 4: Final Disposal

  • Licensed Disposal Vendor: The ultimate disposal of the hazardous waste must be handled by a licensed hazardous waste disposal company.[10] This is typically coordinated through your institution's EHS department.

  • Incineration: The most probable disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases.[2][5]

  • Do Not:

    • Dispose of this compound down the drain.[8][9]

    • Evaporate it in a fume hood as a means of disposal.

    • Place it in the regular trash.[9]

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing 5-(2-Fluorophenoxy)-2-pyrazinemethanol.

G start Waste Generation (5-(2-Fluorophenoxy)-2-pyrazinemethanol) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Halogenated Waste Container is_solid->solid_waste Solid liquid_waste Liquid Halogenated Waste Container is_solid->liquid_waste Liquid label_container Label container with: - 'Hazardous Waste' - Full chemical name(s) - Concentrations - Date solid_waste->label_container liquid_waste->label_container store_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment label_container->store_saa full_container Is container full or project complete? store_saa->full_container full_container->store_saa No ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) full_container->ehs_pickup Yes end End of Process ehs_pickup->end

Caption: Decision workflow for the disposal of 5-(2-Fluorophenoxy)-2-pyrazinemethanol waste.

By adhering to these scientifically grounded and procedurally sound disposal practices, you uphold the highest standards of laboratory safety and environmental responsibility. This diligence ensures that our pursuit of knowledge does not come at the cost of the well-being of our community or our planet.

References

  • Environmental Health and Safety, University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Pyridine Material Safety D
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, June 22). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • University of Texas at Austin. (n.d.).
  • Sigma-Aldrich. (2014, February 27).
  • Thermo Fisher Scientific. (2006, April 5).
  • Washington State University. (n.d.).
  • Thermo Fisher Scientific. (2006, April 5).
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Al-Salem, S. M., et al. (2021). Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights. Advanced Sustainable Systems, 5(9), 2100091.
  • U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list.
  • U.S. Environmental Protection Agency. (n.d.). Frequently-used federal hazardous waste codes.
  • Braun Research Group, Northwestern University. (n.d.).
  • R&D Systems. (2025, July 31).
  • University of California, Santa Cruz. (n.d.).
  • Temple University Environmental Health and Radiation Safety. (n.d.).
  • Wisconsin Administrative Code. (2017, January 10).
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  • Benchchem. (n.d.). Proper Disposal Procedures for PHENAZ (Phenazopyridine).
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A Comprehensive Guide to Personal Protective Equipment for Handling 5-(2-Fluorophenoxy)-2-pyrazinemethanol

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, with novelty comes the responsibility of ensuring the utmost safety, especially when comprehensive toxicological data is not yet available. This guide provides essential safety and logistical information for handling 5-(2-Fluorophenoxy)-2-pyrazinemethanol, a compound whose specific hazards are not fully characterized. Our approach is rooted in a thorough analysis of its structural motifs—a pyrazine ring, a fluorophenoxy group, and a methanol substituent—to proactively identify potential risks and establish a robust personal protective equipment (PPE) protocol. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound with confidence and care.

Inferred Hazard Assessment

Given the absence of a specific Safety Data Sheet (SDS) for 5-(2-Fluorophenoxy)-2-pyrazinemethanol, a conservative hazard assessment is derived from the known risks associated with its constituent chemical classes.

  • Pyrazine Derivatives: Pyrazines are known to cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Depending on the substituents, they can also present a risk of toxicity.[1]

  • Aromatic Ethers: This class of compounds can be flammable and may have a tendency to form explosive peroxides upon storage, especially if exposed to air and light.[4] Handling should always be conducted in well-ventilated areas.[4]

  • Fluorinated Aromatic Compounds: The introduction of fluorine can significantly alter the biological activity and toxicity profile of a molecule. While specific data for the fluorophenoxy group in this context is unavailable, similar compounds are known to cause skin and eye irritation.[5]

  • Methanol Derivatives: Compounds with a methanol group should be handled with care to avoid ingestion and inhalation, as methanol and its derivatives can be toxic.[6]

Based on this analysis, it is prudent to treat 5-(2-Fluorophenoxy)-2-pyrazinemethanol as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2][5][6][7][8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize exposure through all potential routes: dermal, ocular, and inhalation.

Eye and Face Protection
  • Rationale: To prevent contact with the eyes, which are highly sensitive to chemical irritants.

  • Required PPE:

    • Chemical Splash Goggles: Must be worn at all times when handling the compound. They should conform to appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[9]

    • Face Shield: A full-face shield should be worn over safety goggles when there is a risk of splashes, such as during transfers of larger quantities or when handling the material under pressure or at elevated temperatures.[7]

Hand Protection
  • Rationale: To prevent skin contact, which could lead to irritation or absorption of the chemical.

  • Required PPE:

    • Chemical-Resistant Gloves: The selection of glove material is critical. Given the aromatic and ether components, nitrile or neoprene gloves are recommended for splash protection.[4][10] For prolonged contact or immersion, butyl rubber gloves offer superior protection against a wide variety of chemicals.[11] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.

Body Protection
  • Rationale: To protect the skin on the arms and body from accidental spills and contamination.

  • Required PPE:

    • Laboratory Coat: A standard laboratory coat should be worn and buttoned completely.

    • Chemically Resistant Apron: For handling larger quantities or when there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.[9]

    • Full-Body Suit: In scenarios with a high risk of exposure, such as a large-scale reaction or a significant spill, a full-body protective suit (e.g., Tyvek) may be necessary.[11]

Respiratory Protection
  • Rationale: To prevent the inhalation of any dust, aerosols, or vapors, which could cause respiratory tract irritation or systemic toxicity.

  • Required PPE:

    • Engineering Controls: All handling of 5-(2-Fluorophenoxy)-2-pyrazinemethanol should be performed in a certified chemical fume hood to minimize the concentration of airborne contaminants.[4][12]

    • Respirator: If there is a potential for generating dust or aerosols and engineering controls are insufficient, a NIOSH- or CEN-certified respirator with an appropriate cartridge for organic vapors and particulates (e.g., P95 or P100) must be used.[2][12]

PPE Summary Table
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and small-scale handling (<1g) Chemical splash gogglesNitrile or neoprene glovesLab coatChemical fume hood
Solution preparation and transfers Chemical splash goggles and face shieldNitrile or neoprene glovesLab coatChemical fume hood
Reactions and workup Chemical splash goggles and face shieldButyl rubber glovesLab coat and chemical-resistant apronChemical fume hood
Spill clean-up Chemical splash goggles and face shieldButyl rubber glovesChemical-resistant apron or full-body suitRespirator with appropriate cartridges

Operational and Disposal Plans

Safe Handling Workflow

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary materials and equipment.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Conduct all manipulations of the compound within the fume hood.

    • Avoid the formation of dust and aerosols.[7]

    • Keep containers tightly closed when not in use.[6][9]

    • Wash hands thoroughly after handling, even if gloves were worn.[6][9]

  • Post-Handling:

    • Decontaminate all equipment and work surfaces.

    • Properly dispose of all contaminated waste.

    • Remove PPE in the correct order to avoid cross-contamination.

PPE Selection Workflow Diagram

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling 5-(2-Fluorophenoxy)-2-pyrazinemethanol assess_task Assess Task (e.g., weighing, reaction, spill) start->assess_task eye_face Eye/Face Protection: Goggles required. Add face shield for splash risk. assess_task->eye_face Select Eye/Face PPE hand Hand Protection: Nitrile/Neoprene for splash. Butyl for prolonged contact. assess_task->hand Select Hand PPE body Body Protection: Lab coat required. Add apron for splash risk. assess_task->body Select Body PPE respiratory Respiratory Protection: Work in fume hood. Consider respirator for dust/aerosols. assess_task->respiratory Select Respiratory PPE stop STOP! Consult EHS assess_task->stop Uncertainty or High-Risk Scenario proceed Proceed with Caution eye_face->proceed hand->proceed body->proceed respiratory->proceed

Caption: Workflow for selecting appropriate PPE when handling 5-(2-Fluorophenoxy)-2-pyrazinemethanol.

Disposal Plan
  • Waste Segregation: All waste contaminated with 5-(2-Fluorophenoxy)-2-pyrazinemethanol, including disposable gloves, weighing paper, and pipette tips, must be collected in a designated, labeled hazardous waste container.

  • Disposal Method: The compound should be disposed of as chemical waste through a licensed professional waste disposal service.[7] Do not dispose of it down the drain or in regular trash.

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][8] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[7] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.

By adhering to the rigorous safety protocols outlined in this guide, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 2-Ethylpyrazine.
  • GazFinder. (n.d.). pyrazine (C4H4N2).
  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Fisher Scientific. (2006, April 5). Safety Data Sheet.
  • Angene Chemical. (2025, February 24). Safety Data Sheet.
  • CymitQuimica. (2023, July 11). Pyrazine-2-carboxamidine hydrochloride.
  • University of Edinburgh Health and Safety Department. (2010, July 19). Ethers - Handling and control of exposure.
  • Unknown. (n.d.). Personal Protective Equipment (PPE).
  • AK Scientific, Inc. (n.d.). Pyrazine-2,3,5,6-tetracarbonitrile Safety Data Sheet.
  • Labour Department. (n.d.). Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals.
  • NMSU Safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
  • UNL Environmental Health and Safety. (2022, November). Personal Protective Equipment for Chemical Exposures.
  • Thermo Fisher Scientific. (2006, April 5). SAFETY DATA SHEET.
  • Capot Chemical Co., Ltd. (2008, December 4). MSDS of 3-Amino-2-(4-fluorophenoxy)pyridine.
  • CDH Fine Chemical. (n.d.). 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.